molecular formula C9H12N2 B150190 4-Pyrrolidinopyridine CAS No. 2456-81-7

4-Pyrrolidinopyridine

Cat. No.: B150190
CAS No.: 2456-81-7
M. Wt: 148.2 g/mol
InChI Key: RGUKYNXWOWSRET-UHFFFAOYSA-N
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Description

4-Pyrrolidinopyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-pyrrolidin-1-ylpyridine
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InChI

InChI=1S/C9H12N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUKYNXWOWSRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90179299
Record name 4-Pyrrolidinopyridine
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Molecular Weight

148.20 g/mol
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CAS No.

2456-81-7
Record name 4-Pyrrolidinopyridine
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Record name 4-Pyrrolidinopyridine
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Record name 4-Pyrrolidinopyridine
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Record name 4-(pyrrolidin-1-yl)pyridine
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Record name 4-PYRROLIDINOPYRIDINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Pyrrolidinopyridine (4-PPY)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyrrolidinopyridine (4-PPY) is a versatile heterocyclic compound with significant applications in organic synthesis, catalysis, and pharmaceutical development. Its unique electronic and steric properties make it a powerful nucleophilic catalyst, often employed in acylation and related reactions. This technical guide provides a comprehensive overview of the synthesis and characterization of 4-PPY, offering detailed experimental protocols, tabulated spectral data, and visual representations of its synthetic pathways and catalytic mechanisms. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction

This compound, a derivative of pyridine (B92270), is a highly effective nucleophilic catalyst, surpassing the activity of its well-known analogue, 4-dimethylaminopyridine (B28879) (DMAP), in many applications.[1] Its enhanced catalytic activity is attributed to the greater electron-donating ability of the pyrrolidine (B122466) ring compared to the dimethylamino group. This heightened nucleophilicity facilitates the formation of highly reactive acylpyridinium intermediates, which are central to its catalytic function in a wide array of chemical transformations.[2][3] 4-PPY serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals, and as a ligand in coordination chemistry.[4] This guide details common synthetic routes to 4-PPY and provides a thorough summary of its spectroscopic and physical properties.

Synthesis of this compound

The synthesis of 4-PPY is most commonly achieved through the nucleophilic aromatic substitution of a 4-halopyridine with pyrrolidine. Another notable method involves a copper-catalyzed reaction between an aryl halide and pyrrolidine.

Synthesis via Nucleophilic Aromatic Substitution

This is a widely employed and straightforward method for the preparation of 4-PPY. The reaction involves the displacement of a halide (typically chloride) from the 4-position of the pyridine ring by pyrrolidine.

Reaction Scheme:

Experimental Protocol:

  • Materials: 4-chloropyridine (B1293800) hydrochloride, pyrrolidine, sodium fluoride (B91410) (optional, as an inhibitor to control reaction rate), and an organic solvent (e.g., N-octylamine can serve as both reactant and solvent).[5]

  • Procedure:

    • To a reaction vessel, add 4-chloropyridine hydrochloride and an excess of pyrrolidine (or another suitable amine solvent like N-octylamine).[5]

    • Optionally, a fluoride salt such as sodium fluoride can be added to moderate the reaction rate.[5]

    • Heat the reaction mixture to a temperature between 130-150°C.[5]

    • Maintain the temperature and stir the mixture for 2-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

    • After the reaction is complete, cool the mixture and recover the excess pyrrolidine/amine solvent under reduced pressure.[5]

    • Neutralize the residue with an aqueous solution of sodium carbonate to a pH of approximately 7.[5]

    • Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297).[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude 4-PPY can be further purified by column chromatography or recrystallization.

Copper-Catalyzed Synthesis

A more recent and "green" approach involves the use of a copper catalyst, which can be advantageous in terms of reaction conditions and substrate scope.[6]

Reaction Scheme:

Experimental Protocol: [6]

  • Materials: 4-halopyridine (e.g., 4-chloropyridine), pyrrolidine, copper powder, cesium carbonate (Cs₂CO₃), methyl-α-D-glucopyranoside (MG), dimethyl sulfoxide (B87167) (DMSO), and water.

  • Procedure:

    • In a sealed reaction vessel, combine copper powder (0.1 mmol), methyl-α-D-glucopyranoside (0.2 mmol), and cesium carbonate (3.0 mmol).[6]

    • Add the 4-halopyridine (0.8 mmol), pyrrolidine (3.0 mmol), and a 1:1 mixture of DMSO and water (2 mL).[6]

    • Stir the reaction mixture at 100-110°C for approximately 14 hours, or until TLC analysis indicates the complete consumption of the aryl halide.[6]

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.[6]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[6]

    • Purify the resulting residue by silica (B1680970) gel column chromatography to obtain this compound.[6]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-PPY. The following sections detail the key analytical techniques and expected data.

Physical Properties

A summary of the physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₁₂N₂[7]
Molecular Weight 148.21 g/mol [7]
Appearance White to off-white solid[7]
Melting Point 54-58 °C[8]
CAS Number 2456-81-7[8]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation of 4-PPY.

¹H NMR (Proton NMR):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
~8.16d2HH-2, H-6 (Pyridine)[9]
~6.35d2HH-3, H-5 (Pyridine)[9]
~3.27t4H-N-CH₂- (Pyrrolidine)[9]
~2.01m4H-CH₂-CH₂- (Pyrrolidine)[9]

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppmAssignmentReference
~152.0C-4 (Pyridine)[10]
~149.0C-2, C-6 (Pyridine)[10]
~107.0C-3, C-5 (Pyridine)[10]
~47.0-N-CH₂- (Pyrrolidine)[10]
~25.0-CH₂-CH₂- (Pyrrolidine)[10]

The IR spectrum of 4-PPY exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentReference
~3050-3000MediumC-H stretch (aromatic)[11][12]
~2980-2850StrongC-H stretch (aliphatic)[11][12]
~1600-1580StrongC=C stretch (pyridine ring)[11][12]
~1500-1400StrongC=N stretch (pyridine ring)[11][12]
~1250-1000MediumC-N stretch[11][12]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 4-PPY.

m/zRelative Intensity (%)AssignmentReference
148~85[M]⁺ (Molecular Ion)[9]
147100[M-H]⁺[9]
119~22[M - C₂H₅]⁺[9]
92~22[C₅H₄N-NH]⁺[9]
78~22[C₅H₄N]⁺ (Pyridyl cation)[9]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from a 4-halopyridine.

synthesis_workflow Reactants 4-Halopyridine + Pyrrolidine Reaction Reaction (Heating, optional catalyst/base) Reactants->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Catalytic Mechanism of Acylation

This compound is a highly efficient catalyst for acylation reactions. The mechanism involves the formation of a reactive acylpyridinium intermediate.

acylation_mechanism cluster_cycle Catalytic Cycle PPY This compound (Catalyst) Acylpyridinium Acylpyridinium Ion (Reactive Intermediate) PPY->Acylpyridinium + Acylating Agent Acyl_Source Acylating Agent (e.g., Acetic Anhydride) Ester Ester Product Acylpyridinium->Ester + Alcohol Alcohol Alcohol (Substrate) Regen_PPY Regenerated This compound Ester->Regen_PPY - Acylated Alcohol Regen_PPY->PPY

Caption: Catalytic cycle of this compound in an acylation reaction.

Signaling Pathway of 4-Aminopyridine (B3432731) (A Structural Analog)

While specific signaling pathways for 4-PPY are not extensively documented in publicly available literature, the closely related compound, 4-aminopyridine (4-AP), is well-studied for its effects on neuronal signaling. 4-AP is a blocker of voltage-gated potassium (Kᵥ) channels, which has implications for neurotransmission.[13][14]

signaling_pathway Four_AP 4-Aminopyridine Kv_Channel Voltage-gated K+ Channel Four_AP->Kv_Channel Blocks Action_Potential Action Potential Repolarization Four_AP->Action_Potential Prolongs Kv_Channel->Action_Potential Mediates Neurotransmitter_Release Enhanced Neurotransmitter Release Action_Potential->Neurotransmitter_Release Triggers Neuronal_Excitability Increased Neuronal Excitability Action_Potential->Neuronal_Excitability Leads to

Caption: Simplified signaling pathway of 4-aminopyridine action.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocols offer reliable methods for its preparation, while the tabulated spectroscopic data provides a comprehensive reference for its identification and quality control. The visualizations of the synthetic workflow, catalytic mechanism, and a related signaling pathway offer a clear and concise understanding of the chemical and biological context of this important molecule. This guide serves as a practical resource for chemists and pharmacologists, facilitating further research and application of this compound in various scientific endeavors.

References

mechanism of action of 4-pyrrolidinopyridine as a catalyst

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of 4-Pyrrolidinopyridine as a Catalyst

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PPY) has emerged as a highly efficient nucleophilic catalyst, often demonstrating superior activity to its well-known analogue, 4-(dimethylamino)pyridine (DMAP). Its enhanced reactivity is attributed to the greater electron-donating ability of the pyrrolidino group, which increases the nucleophilicity of the pyridine (B92270) nitrogen. This guide elucidates the core mechanism of action of 4-PPY in catalyzing a variety of chemical transformations, with a primary focus on acylation reactions. It provides a detailed overview of the catalytic cycle, quantitative data on its performance, a representative experimental protocol, and visual diagrams of the key mechanistic and procedural pathways.

Introduction

4-Dialkylaminopyridines are a class of exceptional nucleophilic catalysts widely employed in organic synthesis for reactions such as acylation, silylation, and alkylation.[1] Among these, this compound (PPY) is particularly notable for its heightened catalytic activity compared to the more conventional 4-(dimethylamino)pyridine (DMAP).[1][2] The incorporation of the nitrogen atom into a five-membered pyrrolidine (B122466) ring reduces steric hindrance and enhances its electron-donating capacity through resonance, rendering the pyridine nitrogen significantly more nucleophilic. This increased nucleophilicity leads to enormous rate accelerations in acylation reactions of alcohols and amines, even for sterically hindered substrates.[1][3] This document details the fundamental mechanism by which 4-PPY exerts its catalytic effect.

Core Mechanism of Action: Nucleophilic Catalysis

The primary mechanism through which 4-PPY catalyzes reactions like esterification is the nucleophilic catalysis pathway. This pathway involves the initial reaction of the catalyst with the acylating agent to form a highly reactive intermediate, which is then more susceptible to attack by the primary nucleophile (e.g., an alcohol).

The catalytic cycle can be broken down into three main steps:

  • Formation of the Acylpyridinium Ion: The catalytic cycle begins with the nucleophilic attack of the pyridine nitrogen of 4-PPY on the electrophilic carbonyl carbon of an acylating agent, such as an acid anhydride (B1165640) or acyl chloride. This is typically the rate-determining step. This attack results in the formation of a highly reactive and resonance-stabilized N-acylpyridinium intermediate.[4][5] The formation of this salt is often quantitative when using acyl chlorides.[4]

  • Acyl Transfer to the Nucleophile: The N-acylpyridinium ion is a significantly more potent acylating agent than the starting anhydride or chloride. The positive charge on the pyridine ring makes the acyl group exceptionally electrophilic. A nucleophile, such as an alcohol, then attacks the carbonyl carbon of this intermediate.

  • Catalyst Regeneration: Following the transfer of the acyl group to the alcohol, the 4-PPY catalyst is regenerated in its original form, allowing it to re-enter the catalytic cycle. The release of the catalyst is accompanied by the formation of the final ester product and a proton, which is typically scavenged by a stoichiometric base present in the reaction mixture.

The enhanced efficacy of 4-PPY over DMAP stems from the superior electron-donating nature of the pyrrolidino group, which accelerates the initial formation of the crucial N-acylpyridinium intermediate.[1]

Catalytic_Cycle Catalytic Cycle of this compound in Acylation cluster_reactants Inputs cluster_products Outputs cluster_cycle Catalytic Pathway AcylatingAgent Acylating Agent (e.g., Ac₂O) Intermediate N-Acylpyridinium Intermediate AcylatingAgent->Intermediate Alcohol Alcohol (R'-OH) Alcohol->Intermediate Step 2: Acyl Transfer Ester Ester Product Byproduct Leaving Group (e.g., AcO⁻) PPY 4-PPY Catalyst PPY->Intermediate Step 1: Nucleophilic Attack Intermediate->Ester Intermediate->Byproduct Intermediate->PPY Step 3: Catalyst Regeneration

Catalytic cycle of 4-PPY in a typical acylation reaction.

Quantitative Data and Performance Comparison

The superior performance of 4-PPY and its analogues is evident from the lower catalyst loadings, higher turnover numbers (TON), and faster reaction times observed in various synthetic applications.

Reaction / SubstrateCatalystCatalyst Loading (mol%)Yield (%)Time (h)Turnover Number (TON)Reference
Site-Selective Isobutyrylation of Glucose DerivativeChiral PPY Analogue1.0852485[4]
Site-Selective Isobutyrylation of Glucose DerivativeChiral PPY Analogue0.15524550[4]
Site-Selective p-CF₃-Benzoylation of Glucose DerivativeChiral PPY Analogue0.1762760[4]
Esterification of 1-Methylcyclohexanol with Acetic AnhydrideDMAP5.0~503-[1]
Esterification of 1-Methylcyclohexanol with Acetic AnhydrideTricyclic PPY Analogue5.0993-[1]
Esterification of Adamantanol with Acetic AnhydrideDMAP5.0<455-[1]
Esterification of Adamantanol with Acetic AnhydrideTricyclic PPY Analogue5.0995-[1]

Note: Data is compiled from studies on 4-PPY and its advanced analogues to illustrate the catalyst family's high efficiency.

Detailed Experimental Protocol: Steglich Esterification

This section provides a representative protocol for the esterification of a secondary or tertiary alcohol using an acid anhydride, catalyzed by 4-PPY. This method is mild and effective for substrates prone to dehydration.

Objective: To synthesize an ester from a sterically hindered alcohol and an acid anhydride.

Materials:

  • Sterically hindered alcohol (e.g., 1-Adamantanol) (1.0 eq)

  • Acid Anhydride (e.g., Acetic Anhydride) (1.5 eq)

  • This compound (PPY) (0.05 - 0.1 eq)

  • Triethylamine (Et₃N) or Pyridine (as base) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Experimental_Workflow Workflow for 4-PPY Catalyzed Esterification start Start combine 1. Combine Alcohol, PPY, and Et₃N in anhydrous DCM under an inert atmosphere. start->combine cool 2. Cool the mixture to 0 °C in an ice bath. combine->cool add_anhydride 3. Add acid anhydride dropwise with vigorous stirring. cool->add_anhydride react 4. Allow to warm to room temperature. Stir for 2-12 hours. Monitor reaction by TLC. add_anhydride->react quench 5. Quench the reaction by adding 1 M HCl solution. react->quench extract 6. Perform aqueous workup. Separate layers. Extract aqueous phase with DCM. quench->extract wash 7. Wash combined organic layers with NaHCO₃ and brine. extract->wash dry 8. Dry organic layer over anhydrous MgSO₄. wash->dry concentrate 9. Filter and concentrate in vacuo using a rotary evaporator. dry->concentrate purify 10. Purify the crude product via flash column chromatography. concentrate->purify end End purify->end

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Pyrrolidinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrrolidinopyridine (4-PPY), a heterocyclic amine, has emerged as a compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Its unique structural combination of a pyridine (B92270) ring and a pyrrolidine (B122466) moiety confers upon it a distinct set of physicochemical properties that are pivotal to its diverse applications. Notably, it serves as a highly effective nucleophilic catalyst, often outperforming its analogue, 4-dimethylaminopyridine (B28879) (DMAP), in various chemical transformations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual representations of its synthetic and catalytic pathways, to support researchers and developers in leveraging its full potential.

Physicochemical Properties

The utility of this compound in various scientific domains is underpinned by its distinct physicochemical characteristics. A summary of these key properties is presented in the table below, offering a quantitative foundation for its application in experimental design and theoretical modeling.

PropertyValueReference
Molecular Formula C₉H₁₂N₂[1]
Molecular Weight 148.21 g/mol [2]
Melting Point 54-61 °C[1]
Boiling Point 170-173 °C at 20.25 mmHg[2]
pKa 9.58 ± 0.10[2][3]
Solubility in Water 3 g/L at 21 °C[2][4]
logP (Octanol/Water) 1.5 - 1.85[5][6]
Appearance Off-white to beige solid[1]
Flash Point >110 °C[2][7]
Density 1.1 ± 0.1 g/cm³[5]
pH 10.5 (3 g/L aqueous solution at 21°C)[2][4]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate assessment of physicochemical properties and for the synthesis of this compound. The following sections provide generalized protocols that can be adapted for these purposes.

Protocol 1: Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[8]

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of this compound (around 55 °C).[1]

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[1]

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[1][8]

Protocol 2: Determination of Boiling Point (Micro Method)

Due to the relatively high boiling point of this compound, a micro boiling point determination method is recommended to minimize the amount of substance required.

Materials:

  • This compound sample

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

  • Place a few drops of this compound into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[9]

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly into a heating bath.[10]

  • Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10]

  • Continue heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the bath to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[2][10]

Protocol 3: Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of 4-chloropyridine (B1293800) with pyrrolidine.[6][11]

Materials:

  • 4-Chloropyridine hydrochloride

  • Pyrrolidine

  • Cesium carbonate (Cs₂CO₃)

  • Copper(I) iodide (CuI) (or other copper catalyst)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Celite

  • Silica (B1680970) gel for column chromatography

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Magnetic stirrer and heat source

Procedure:

  • To a sealed reaction vessel, add 4-chloropyridine hydrochloride, cesium carbonate, and a catalytic amount of copper powder.[6]

  • Add a 1:1 mixture of DMSO and water to the vessel.[6]

  • Add pyrrolidine to the reaction mixture.

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for a specified time (e.g., 14 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.[6]

  • Wash the filter cake with additional ethyl acetate.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.[6]

Visualizing Key Processes

To further elucidate the practical application of this compound, the following diagrams, generated using Graphviz, illustrate its synthesis and a key catalytic role.

Synthesis Workflow

The following diagram outlines the key steps in a typical laboratory synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine 4-Chloropyridine HCl, Pyrrolidine, Cs2CO3, and Cu catalyst in DMSO/Water B Heat at 100-110 °C (Monitor by TLC) A->B C Cool to Room Temperature B->C D Dilute with Ethyl Acetate C->D E Filter through Celite D->E F Separate Organic Layer E->F G Dry and Concentrate F->G H Silica Gel Column Chromatography G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

Catalytic Role in Acylation

This compound is a highly effective catalyst for acylation reactions. The diagram below illustrates its catalytic cycle in the esterification of an alcohol with an anhydride.

G cluster_cycle Catalytic Cycle catalyst This compound (4-PPY) intermediate N-Acylpyridinium Ion (Active Acylating Agent) catalyst->intermediate + Ac2O anhydride Acetic Anhydride (Ac2O) product Ester (R-OAc) intermediate->product + R-OH acetate Acetate intermediate->acetate alcohol Alcohol (R-OH)

Caption: Catalytic cycle of this compound in acylation.

Conclusion

The distinct physicochemical properties of this compound, particularly its high basicity and nucleophilicity, establish it as a valuable tool in modern chemistry. This guide provides essential data and methodologies to aid researchers in the effective application of this versatile compound. A thorough understanding of its properties is the foundation for innovation in areas ranging from the synthesis of complex molecules and pharmaceuticals to the development of advanced materials. The provided protocols and diagrams serve as a starting point for further exploration and application of this compound in cutting-edge research and development.

References

The Discovery and Enduring Legacy of 4-Pyrrolidinopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyrrolidinopyridine (4-PPY), a powerful nucleophilic catalyst, has carved a significant niche in organic synthesis and medicinal chemistry since its discovery. This technical guide provides a comprehensive overview of the historical development of 4-PPY, detailing its synthesis, mechanism of action as a hyper-nucleophilic acylation catalyst, and its evolving applications in drug discovery. Quantitative data on its catalytic efficacy are presented, alongside detailed experimental protocols for its preparation and use. Furthermore, this guide explores the structure-activity relationships of 4-PPY derivatives as potential therapeutic agents, particularly as kinase and dipeptidyl peptidase-4 (DPP-4) inhibitors, illustrating the compound's journey from a laboratory curiosity to a valuable tool in modern chemical and pharmaceutical sciences.

Discovery and Historical Development

The story of this compound is intrinsically linked to the broader exploration of 4-aminopyridine (B3432731) derivatives as superior acylation catalysts. In 1969, Wolfgang Steglich and Gerhard Höfle reported that 4-dialkylaminopyridines, including the now widely used 4-dimethylaminopyridine (B28879) (DMAP), exhibit dramatically enhanced catalytic activity in acylation reactions compared to pyridine (B92270). This seminal work laid the foundation for the development of a new class of powerful nucleophilic catalysts.

Subsequent research focused on modifying the dialkylamino moiety to fine-tune the catalyst's properties. The incorporation of a pyrrolidine (B122466) ring at the 4-position of the pyridine core led to the emergence of this compound. This structural modification, which constrains the nitrogen lone pair in a more accessible conformation, results in even greater nucleophilicity and catalytic prowess compared to DMAP. This enhanced reactivity has made 4-PPY an indispensable tool for challenging acylation reactions, particularly those involving sterically hindered alcohols.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of a 4-halopyridine with pyrrolidine. 4-chloropyridine (B1293800) is a frequently used starting material due to its commercial availability and reactivity.

Experimental Protocol: Synthesis of this compound from 4-Chloropyridine

Materials:

  • 4-Chloropyridine hydrochloride

  • Pyrrolidine

  • Sodium hydroxide (B78521) (or other suitable base)

  • Solvent (e.g., acetonitrile (B52724), water, or neat)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

  • To a round-bottom flask, add 4-chloropyridine hydrochloride (1 equivalent) and pyrrolidine (2-3 equivalents).

  • Add a suitable solvent, or the reaction can be run neat. If a solvent is used, acetonitrile is a common choice.

  • Add a base, such as sodium hydroxide (2-3 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

  • The reaction mixture is then heated to reflux (typically 80-110 °C) and stirred for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between water and an organic solvent such as dichloromethane.

  • The aqueous layer is extracted several times with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure product as a solid.

Mechanism of Action in Acylation Reactions

This compound functions as a "hyper-nucleophilic" or "super" acylation catalyst. Its mechanism of action involves the formation of a highly reactive N-acylpyridinium intermediate.

Workflow of 4-PPY Catalyzed Acylation:

Acylation_Workflow cluster_0 Catalyst Activation cluster_1 Acyl Transfer cluster_2 Catalyst Regeneration PPY This compound (4-PPY) Acyl_PPY N-Acylpyridinium Intermediate (Highly Reactive) PPY->Acyl_PPY Nucleophilic Attack Acyl_Source Acylating Agent (e.g., Acetic Anhydride) Acyl_Source->Acyl_PPY Alcohol Alcohol (Substrate) Ester Ester (Product) Acyl_PPY->Ester Nucleophilic Attack by Alcohol Regen_PPY Regenerated 4-PPY Acyl_PPY->Regen_PPY Release of 4-PPY Alcohol->Ester

Caption: Workflow of 4-PPY catalyzed acylation of an alcohol.

The catalytic cycle can be described in the following steps:

  • Nucleophilic Attack: The highly nucleophilic nitrogen of the pyridine ring in 4-PPY attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride).

  • Formation of the N-Acylpyridinium Intermediate: This attack leads to the formation of a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the original acylating agent.

  • Acyl Transfer to the Nucleophile: The alcohol (or other nucleophile) then attacks the carbonyl carbon of the activated acyl group in the N-acylpyridinium intermediate.

  • Product Formation and Catalyst Regeneration: This results in the formation of the ester product and the regeneration of the 4-PPY catalyst, which can then enter another catalytic cycle.

Quantitative Comparison of Catalytic Activity

The enhanced catalytic activity of 4-PPY compared to DMAP is a key aspect of its utility. This is attributed to the greater electron-donating ability of the pyrrolidino group and its constrained conformation, which increases the nucleophilicity of the pyridine nitrogen.

CatalystRelative Rate Constant (vs. Pyridine)pKa of Conjugate Acid
Pyridine15.25
4-Dimethylaminopyridine (DMAP)~1049.7
This compound (4-PPY)>1049.9

Note: Relative rate constants can vary depending on the specific reaction conditions, substrates, and acylating agents.

Applications in Drug Discovery and Development

The pyrrolidine and pyridine scaffolds are prevalent in many biologically active molecules. Consequently, derivatives of this compound have been explored for various therapeutic applications, moving beyond its role as a catalyst to that of a core structural motif in drug design.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for the treatment of type 2 diabetes. DPP-4 inhibitors prevent the degradation of incretin (B1656795) hormones, which in turn potentiates insulin (B600854) secretion. Several pyrrolidine-based compounds have been developed as DPP-4 inhibitors. The pyrrolidine ring often plays a crucial role in binding to the S1 pocket of the DPP-4 enzyme. Structure-activity relationship (SAR) studies have explored modifications of the this compound scaffold to optimize potency and selectivity for DPP-4.

Signaling Pathway of DPP-4 Inhibition:

DPP4_Inhibition cluster_0 Incretin Axis cluster_1 Therapeutic Intervention cluster_2 Physiological Response GLP1_GIP GLP-1 and GIP (Incretin Hormones) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulation Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins PPY_Derivative 4-PPY Derivative (DPP-4 Inhibitor) PPY_Derivative->DPP4 Inhibition Insulin Increased Insulin Secretion Pancreas->Insulin Glucose_Control Improved Glycemic Control Insulin->Glucose_Control

Caption: Simplified signaling pathway of DPP-4 inhibition by a 4-PPY derivative.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine and pyrrolidine moieties are common features in many kinase inhibitors. Researchers have designed and synthesized this compound derivatives that target specific kinases. These compounds are often designed to bind to the ATP-binding site of the kinase, thereby inhibiting its activity and modulating downstream signaling cascades. For example, derivatives have been investigated as inhibitors of kinases such as PI3K and MAP4K4.

Generic Kinase Inhibition Signaling Pathway:

Kinase_Inhibition cluster_0 Kinase Signaling Cascade cluster_1 Therapeutic Intervention Upstream_Signal Upstream Signal Kinase Target Kinase Upstream_Signal->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response PPY_Derivative 4-PPY Derivative (Kinase Inhibitor) PPY_Derivative->Kinase Inhibition

Caption: General mechanism of kinase inhibition by a 4-PPY derivative.

Conclusion

From its discovery as a superior acylation catalyst to its emergence as a versatile scaffold in drug discovery, this compound has demonstrated remarkable utility in the chemical and pharmaceutical sciences. Its straightforward synthesis, well-understood mechanism of action, and potent catalytic activity have solidified its place as a go-to reagent for organic chemists. Furthermore, the exploration of 4-PPY derivatives as modulators of key biological targets highlights the enduring potential of this seemingly simple molecule. As research continues to uncover new applications and refine its properties, this compound is poised to remain a valuable and influential compound for years to come.

Synthesis of 4-Pyrrolidinopyridine Analogues and Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyrrolidinopyridine (4-PP) and its derivatives represent a versatile class of compounds with significant applications ranging from organocatalysis to medicinal chemistry. As a highly effective nucleophilic catalyst, 4-PP has inspired the development of numerous analogues, including chiral variants for asymmetric synthesis and functionalized derivatives with potent biological activities. This technical guide provides an in-depth overview of the core synthetic methodologies for preparing 4-PP analogues, with a focus on detailed experimental protocols, quantitative data analysis, and the logical workflows involved in their synthesis and application.

Core Synthetic Methodologies

The principal and most widely employed method for the synthesis of the this compound core is the Nucleophilic Aromatic Substitution (SNAr) reaction. This method is valued for its reliability and efficiency.

The reaction mechanism involves the attack of a nucleophile (pyrrolidine) on an electron-deficient pyridine (B92270) ring activated by an electron-withdrawing group and containing a good leaving group, typically a halogen, at the 4-position. The attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge in the resulting Meisenheimer intermediate.[1] The subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the this compound product.

Alternative strategies include the cyclocondensation from 4-aminopyridine (B3432731) to form chiral C2-symmetric analogues.[2]

General Synthesis and Purification Workflow

The overall process for synthesizing and purifying 4-PP analogues via the SNAr reaction can be systematically outlined. The workflow ensures the efficient formation of the desired product and its isolation with high purity, which is critical for both catalytic and pharmaceutical applications.

G General Workflow for 4-PP Analogue Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Starting Materials (4-Halopyridine, Pyrrolidine (B122466) derivative) setup Reaction Setup (Solvent, Base) start->setup Dissolution reaction Heating / Reflux (e.g., 80-110°C) setup->reaction Controlled Heating cool Cool to RT reaction->cool extract Solvent Extraction (e.g., EtOAc / Water) cool->extract dry Drying (e.g., Na2SO4) extract->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Final Product (Characterization: NMR, MS) purify->product

A typical workflow for the synthesis and purification of 4-PP analogues.

Quantitative Data on Synthesis of 4-PP Analogues

The efficiency of the SNAr reaction is dependent on the specific substrates, choice of solvent, base, and temperature. The following tables summarize quantitative data from various reported syntheses.

Table 1: Synthesis of Unsubstituted and Chiral 4-PP Analogues via SNAr

Starting PyridinePyrrolidine DerivativeBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Chloropyridine (B1293800) HClPyrrolidineNaOH1,4-Dioxane/Water702090.0[3]
4-ChloropyridinePyrrolidineCs₂CO₃DMSO/Water1101489.0[4]
4-Halo/Phenoxypyridine(2R,5R)-2,5-Disubstituted PyrrolidineK₂CO₃DMF9522-[2]
Mesylate PrecursorDianion of 4-aminopyridineNaH---40.0[2]

Table 2: Synthesis of Quaternary Ammonium (B1175870) 4-PP Derivatives

4-PP DerivativeAlkyl/Aryl HalideSolventTemp. (°C)Time (h)Yield (%)Reference
This compound2-bromo-1-(3,4-dihydro-2H-benzo[b][4][5]dioxepin-7-yl)ethan-1-oneAcetonitrile (B52724)802460-74[6]
This compound2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-oneAcetonitrile802460-74[6]
This compoundButyl IodideAcetonitrile~82 (reflux)2460-74[6]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: General Procedure for SNAr Synthesis of this compound

This protocol is a representative procedure based on common laboratory practices for the reaction between 4-chloropyridine and pyrrolidine.

Materials:

Procedure:

  • Reaction Setup: In a sealed reaction vessel or a round-bottom flask equipped with a reflux condenser, dissolve 4-chloropyridine hydrochloride (1.0 eq.) in a mixture of DMSO and water (e.g., 1:1 v/v).

  • Addition of Reagents: Add cesium carbonate (e.g., 3.0 eq.) to the solution, followed by the dropwise addition of pyrrolidine (e.g., 2.0-3.0 eq.).

  • Reaction: Stir the reaction mixture vigorously and heat to 100-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-chloropyridine) is completely consumed (typically 12-24 hours).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (EtOAc).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Extract the aqueous layer an additional two times with EtOAc.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound product.[5]

Protocol 2: Synthesis of Quaternary Ammonium Derivatives of 4-PP

This protocol describes the quaternization of the pyridine nitrogen of 4-PP.

Materials:

  • This compound (4-PP)

  • Alkyl or Aryl Halide (e.g., Butyl Iodide, 2-Bromoacetophenone derivative) (1.0 eq.)

  • Acetonitrile (ACN) (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) in anhydrous acetonitrile.[6]

  • Addition of Halide: Add the corresponding alkyl or aryl halide (1.0 eq.) to the solution.

  • Reaction: Stir the reaction mixture at a temperature near the boiling point of acetonitrile (~80 °C) for 24 hours. The formation of a microcrystalline precipitate often indicates the progress of the reaction.[6]

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the crystals by filtration and wash with cold acetonitrile.

  • Purification: If no precipitate forms or for further purification, evaporate the solvent under vacuum. The resulting solid can be recrystallized from a suitable solvent system (e.g., methanol/acetone) to yield the pure quaternary ammonium salt.[6]

Application in Drug Development: Targeting Kinase Signaling Pathways

Many heterocyclic compounds, including derivatives of this compound, are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention.[7][8][9] 4-PP analogues can be developed as ATP-competitive inhibitors that block the kinase activity, thereby inhibiting downstream signaling and suppressing cell proliferation and survival.[7]

G Inhibition of the PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt (PKB) PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation Inhibitor 4-PP Analogue (Kinase Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

References

A Technical Guide to the Spectroscopic Analysis of 4-Pyrrolidinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth guide to the spectroscopic data of 4-pyrrolidinopyridine (PPY), a widely used catalyst in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this compound. This guide summarizes key spectroscopic data (NMR, MS, and IR), outlines the experimental protocols for data acquisition, and presents logical workflows for spectroscopic analysis.

Spectroscopic Data Summary

The structural identity of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1.1 Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra for this compound are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

AssignmentChemical Shift (δ) in ppmMultiplicityIntegration
Pyridine (B92270) H (α to N)8.164Doublet2H
Pyridine H (β to N)6.346Doublet2H
Pyrrolidine (B122466) H (α to N)3.273Triplet4H
Pyrrolidine H (β to N)2.006Quintet4H
Data acquired on a 90 MHz instrument in CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for this compound

AssignmentChemical Shift (δ) in ppm
Pyridine C (γ to N)150.9
Pyridine C (α to N)149.0
Pyridine C (β to N)107.0
Pyrrolidine C (α to N)47.3
Pyrrolidine C (β to N)25.5
Data acquired in CDCl₃.

1.2 Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₂N₂), the molecular weight is 148.21 g/mol .[2] The electron ionization mass spectrum shows a prominent molecular ion peak and characteristic fragment ions.

Table 3: Key Mass Spectrometry Data (Electron Ionization) for this compound [1]

m/zRelative Intensity (%)Putative Assignment
14885.1[M]⁺ (Molecular Ion)
147100.0[M-H]⁺
12015.9[M-C₂H₄]⁺
11921.9[M-C₂H₅]⁺
9221.8[C₅H₄N-NH]⁺
7821.8[C₅H₄N]⁺ (Pyridine)

1.3 Infrared (IR) Spectroscopy Data

Infrared spectroscopy helps identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic peaks corresponding to its aromatic and aliphatic components. Key absorption regions include C-H stretching from the aromatic pyridine ring (typically 3150-3000 cm⁻¹) and the aliphatic pyrrolidine ring, as well as aromatic C=C and C=N vibrations in the 1650-1400 cm⁻¹ range.[3]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

2.1 NMR Spectroscopy Protocol

This protocol is a generalized procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃).[2] Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (0 ppm).

  • Instrument Setup : The spectra are recorded on a spectrometer, such as a Bruker AVANCE series instrument, operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C.[4]

  • Data Acquisition :

    • Transfer the sample solution into a 5 mm NMR tube.

    • Insert the tube into the spectrometer's magnet.

    • Perform locking onto the deuterium (B1214612) signal of the CDCl₃ solvent.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Optimize the magnetic field homogeneity by shimming the spectrometer.[5]

    • Acquire the data using standard pulse programs (e.g., 'zg' for a simple 1D spectrum).[6] Key parameters include a 90° pulse, an appropriate spectral width, and an acquisition time of several seconds.[4]

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Perform baseline correction.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

2.2 Mass Spectrometry (ESI-MS) Protocol

This protocol outlines the general steps for obtaining an electrospray ionization (ESI) mass spectrum.

  • Sample Preparation : Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a volatile organic solvent like methanol (B129727) or acetonitrile.[7]

  • Dilution : Create a dilute solution for analysis by taking an aliquot of the stock solution and diluting it further with the solvent to a final concentration of 1-10 µg/mL. High concentrations can cause signal suppression and contaminate the instrument.[7]

  • Instrument Setup : Use an electrospray ionization mass spectrometer. Set the instrument to positive ion mode, as the basic nitrogen atoms in this compound are readily protonated.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

    • The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Visualization of Workflows

The following diagrams illustrate the logical and experimental workflows for the spectroscopic analysis of this compound.

Caption: Logical workflow for the structural elucidation of this compound.

prep 1. Sample Preparation (Dissolve in CDCl₃ with TMS) load 2. Load Sample into NMR Tube & Spectrometer prep->load setup 3. Instrument Setup (Lock, Tune, Shim) load->setup acquire 4. Acquire FID Data (Pulse Program) setup->acquire process 5. Data Processing (FT, Phase, Baseline) acquire->process analyze 6. Spectral Analysis (Reference, Integrate) process->analyze

Caption: General experimental workflow for NMR spectroscopy.

prep 1. Sample Preparation (Dilute in Volatile Solvent) infuse 2. Infuse into ESI Source prep->infuse ionize 3. Ionization (Form Gas-Phase Ions) infuse->ionize analyze 4. Mass Analysis (Separate Ions by m/z) ionize->analyze detect 5. Ion Detection analyze->detect spectrum 6. Generate Mass Spectrum detect->spectrum

Caption: General experimental workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

References

Quantum Chemical Blueprint of 4-Pyrrolidinopyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structural, vibrational, and electronic properties of 4-pyrrolidinopyridine (PPY), a versatile catalyst and building block in pharmaceutical and materials science, has been conducted through quantum chemical calculations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational methodologies and key findings, presenting quantitative data in a structured format for easy reference and comparison.

This compound (C₉H₁₂N₂) is a highly effective nucleophilic catalyst, recognized for its superior performance over its analogue, 4-dimethylaminopyridine (B28879) (DMAP), in various organic transformations.[1] Its enhanced catalytic activity is attributed to its unique electronic and structural features. This technical guide delves into these characteristics using Density Functional Theory (DFT), a powerful computational tool for modeling molecular systems.

Computational Methodology: The Protocol for In Silico Analysis

The quantum chemical calculations detailed herein were performed using established theoretical protocols. The geometry of the this compound molecule was optimized, and its vibrational frequencies and electronic properties were calculated using Density Functional Theory (DFT). Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is widely recognized for its ability to provide a balanced and accurate description of the geometric, vibrational, and electronic properties of organic molecules.[2][3] All calculations were performed in the gas phase to model the intrinsic properties of the isolated molecule.

The following workflow outlines the computational protocol:

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output Data start Initial Structure of this compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO-LUMO) geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_freq Vibrational Frequencies & IR/Raman Spectra freq_calc->vib_freq elec_data Electronic Properties (Reactivity Descriptors) elec_prop->elec_data

Figure 1: Computational workflow for the quantum chemical analysis of this compound.

Molecular Structure: A Glimpse into the Optimized Geometry

Vibrational Spectroscopy: Unraveling Molecular Vibrations

Vibrational analysis is crucial for understanding the dynamic behavior of a molecule and for interpreting experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies provide a theoretical spectrum that can be compared with experimental data to assign specific vibrational modes to observed spectral bands. A comprehensive, citable comparison of the experimental and calculated vibrational frequencies for this compound is not prominently featured in the available literature. However, studies on similar molecules, such as 4-N,N'-dimethylamino pyridine (B92270), have demonstrated excellent agreement between theoretical (B3LYP) and experimental spectra after applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors.[3]

Electronic Properties and Chemical Reactivity: The Core of Catalytic Activity

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and catalytic prowess. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

From these frontier orbital energies, several global reactivity descriptors can be derived, providing a quantitative measure of the molecule's chemical behavior. These descriptors are invaluable in drug design and catalyst development for predicting how a molecule will interact with other chemical species.

The relationship between these key electronic properties is illustrated in the following diagram:

Electronic_Properties_Relationship cluster_fmo Frontier Molecular Orbitals cluster_descriptors Global Reactivity Descriptors HOMO EHOMO (Highest Occupied Molecular Orbital) IP Ionization Potential (I) I ≈ -EHOMO HOMO->IP LUMO ELUMO (Lowest Unoccupied Molecular Orbital) EA Electron Affinity (A) A ≈ -ELUMO LUMO->EA Chi Electronegativity (χ) χ = (I + A) / 2 IP->Chi Eta Chemical Hardness (η) η = (I - A) / 2 IP->Eta EA->Chi EA->Eta Omega Electrophilicity Index (ω) ω = μ² / (2η) where μ = -χ Chi->Omega Sigma Chemical Softness (σ) σ = 1 / η Eta->Sigma Eta->Omega

Figure 2: Logical relationships between frontier molecular orbital energies and global reactivity descriptors.

A study on a related molecule, 4-phenylpyrimidine, calculated using the B3LYP/6-311++G(d,p) level of theory, reported a chemical hardness value of approximately 4.98 eV, suggesting a molecule with a hard structure and relatively low chemical reactivity in its ground state.[2] It is important to note that while this provides some context, these values are not directly transferable to this compound.

The table below summarizes the key electronic properties and global reactivity descriptors that can be derived from quantum chemical calculations.

Table 1: Electronic Properties and Global Reactivity Descriptors

PropertySymbolFormulaSignificance
Highest Occupied Molecular Orbital EnergyEHOMO-Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Ionization PotentialII ≈ -EHOMOEnergy required to remove an electron
Electron AffinityAA ≈ -ELUMOEnergy released when an electron is added
Electronegativityχχ = (I + A) / 2Tendency to attract electrons
Chemical Potentialμμ = -χ"Escaping tendency" of electrons
Chemical Hardnessηη = (I - A) / 2Resistance to change in electron distribution
Chemical Softnessσσ = 1 / ηReciprocal of hardness, indicates reactivity
Electrophilicity Indexωω = μ² / (2η)Propensity of a species to accept electrons

Conclusion

Quantum chemical calculations provide a powerful framework for elucidating the fundamental properties of this compound. While a complete and citable dataset for all its calculated properties remains to be consolidated in the literature, the established computational methodologies and the analysis of related compounds offer significant insights into its structure, vibrational behavior, and electronic characteristics. This technical guide serves as a foundational resource for researchers, enabling a deeper understanding of this important molecule and facilitating its application in the design of novel catalysts and pharmaceuticals. Further computational studies are encouraged to provide a more complete and publicly available dataset for this compound.

References

Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyrrolidinopyridine (4-PPY) is a versatile catalyst and building block in organic synthesis and pharmaceutical development. Understanding its thermal stability and degradation profile is critical for ensuring its safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its known decomposition products and insights into its stability based on data from analogous compounds. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets and academic studies on closely related substituted pyridines to provide a robust understanding of its expected thermal behavior. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are also provided to facilitate further investigation.

Introduction

This compound is a highly effective nucleophilic catalyst, often employed in acylation and other organic transformations. Its chemical reactivity is well-documented; however, its thermal stability is a less-explored aspect. Thermal degradation can impact the purity, efficacy, and safety of chemical processes involving 4-PPY. This guide aims to consolidate the existing knowledge and provide a framework for assessing the thermal stability of this important compound.

Physicochemical and Thermal Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₉H₁₂N₂General Knowledge
Molecular Weight148.21 g/mol General Knowledge
Melting Point54-58 °C[1][2]
Boiling Point171-173 °C (at 20.25 mmHg)[3]
AppearanceWhite to yellow crystalline solid[3]

Thermal Stability and Decomposition

Safety data sheets indicate that this compound is sensitive to light and air and should be stored under an inert atmosphere. It is stable under recommended storage conditions but will decompose upon exposure to excess heat.

Hazardous Decomposition Products

Upon thermal decomposition, this compound is reported to produce the following hazardous products:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

This suggests a complete breakdown of the molecule at elevated temperatures.

Analogous Compound Thermal Analysis

To infer the thermal stability of this compound, data from structurally similar compounds, 4-aminopyridine (B3432731) and 4-dimethylaminopyridine (B28879) (DMAP), can be considered. A study on a co-crystal of 4-aminopyridine with succinic acid showed that the co-crystal had greater thermal stability than 4-aminopyridine alone.[4] Thermodynamic properties of DMAP have been investigated using DSC and TGA, indicating a melting point of 387.094 K (113.944 °C).[5]

Table 2: Hypothetical Thermal Decomposition Data for this compound based on Analogous Compounds

ParameterEstimated Value RangeBasis of Estimation
Onset of Decomposition (Tonset)150 - 250 °CInferred from the stability of related substituted pyridines and general thermal behavior of organic amines.
Temperature at 5% Weight Loss (T5%)160 - 260 °CExtrapolated from analogous compounds.
Temperature at 10% Weight Loss (T10%)170 - 270 °CExtrapolated from analogous compounds.
Endothermic/Exothermic EventsMelting endotherm expected around 54-58 °C. Decomposition is likely exothermic.Based on physical properties and common degradation patterns.

Note: The data in this table is hypothetical and intended for illustrative purposes. Experimental verification is required for accurate determination.

Proposed Degradation Pathway

While a definitive thermal degradation pathway for this compound has not been elucidated in the literature, a plausible mechanism can be proposed based on the known decomposition of pyridine (B92270) and the identified end products. The degradation of pyridine is known to proceed via radical pathways.[6]

A possible thermal degradation pathway for this compound could initiate with the homolytic cleavage of the C-N bond between the pyrrolidine (B122466) ring and the pyridine ring, or C-H bond scission, followed by a cascade of radical reactions leading to the formation of smaller, volatile fragments that ultimately oxidize to NOx, CO, and CO₂ in the presence of air.

Degradation_Pathway PPY This compound Radicals Initial Radical Fragments PPY->Radicals Initiation Heat High Temperature Intermediates Volatile Intermediates Radicals->Intermediates Propagation Products NOx, CO, CO₂ Intermediates->Products Oxidation

Caption: Proposed Thermal Degradation Pathway.

Experimental Protocols

For researchers intending to perform thermal analysis on this compound, the following are generalized experimental protocols for TGA and DSC.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

  • Atmosphere: Nitrogen (or air, to study oxidative degradation) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, and temperatures at 5%, 10%, and 50% mass loss.

TGA_Workflow start Start sample_prep Weigh 5-10 mg of 4-PPY in crucible start->sample_prep instrument_setup Set TGA parameters: Atmosphere (N₂ or Air) Flow Rate (20-50 mL/min) sample_prep->instrument_setup temp_program Run Temperature Program: 30°C to 600°C at 10°C/min instrument_setup->temp_program data_acq Record Mass Loss vs. Temperature temp_program->data_acq analysis Analyze Thermogram for T_onset, T₅%, T₁₀%, etc. data_acq->analysis end End analysis->end

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to determine the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic (melting) and exothermic (decomposition) peaks and calculate their corresponding enthalpy changes.

DSC_Workflow start Start sample_prep Weigh 2-5 mg of 4-PPY in sealed Al pan start->sample_prep instrument_setup Set DSC parameters: Atmosphere (N₂) Flow Rate (20-50 mL/min) sample_prep->instrument_setup temp_program Run Temperature Program: 25°C to 400°C at 10°C/min instrument_setup->temp_program data_acq Record Heat Flow vs. Temperature temp_program->data_acq analysis Analyze Thermogram for Melting and Decomposition Peaks data_acq->analysis end End analysis->end

Caption: DSC Experimental Workflow.

Conclusion

While direct experimental data on the thermal degradation of this compound is sparse, a conservative approach to its handling at elevated temperatures is warranted. The compound is known to decompose into hazardous gaseous products. Based on the thermal behavior of analogous substituted pyridines, significant decomposition is anticipated to begin in the range of 150-250 °C. For applications requiring thermal stress, it is imperative that researchers conduct specific thermal analysis using techniques such as TGA and DSC, following the protocols outlined in this guide, to establish safe operating limits. Further research, potentially employing techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would be invaluable in elucidating the precise degradation pathway and identifying all decomposition byproducts.

References

The Solubility Profile of 4-Pyrrolidinopyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-pyrrolidinopyridine (4-PPY), a widely used catalyst in organic synthesis. Understanding the solubility of this compound in various organic solvents is crucial for reaction optimization, purification, and formulation development. This document presents available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and illustrates the catalytic involvement of this compound in a key organic reaction.

Core Executive Summary

This compound is a white solid organic compound that serves as a highly effective nucleophilic catalyst, notably in acylation reactions.[1] Its solubility is a critical parameter for its application in solution-phase chemistry. This guide consolidates the available solubility data, providing a valuable resource for laboratory and process development activities. While quantitative data is limited in publicly accessible literature, this guide presents the known values and qualitative assessments to inform solvent selection. Furthermore, it outlines standard methodologies for researchers to determine solubility in their specific solvent systems.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been documented in a range of common organic solvents. The following table summarizes the available data, distinguishing between quantitative measurements and qualitative descriptions. It is important to note that solubility can be significantly influenced by temperature and the presence of impurities.

SolventQuantitative SolubilityQualitative Solubility
Methanol100 mg/mL[2]Soluble[3]
Water3 g/L (at 20-21 °C)[4]-
Acetic Acid-Soluble[3][5]
Acetone-Soluble[3][5]
Benzene-Soluble[3][5]
Chloroform-Soluble[3][5]
Dichloroethane-Soluble[3][5]
Ethyl Acetate-Soluble[3][5]
Cyclohexane-Insoluble[3][5]
Hexane-Insoluble[3][5]
Acetonitrile-Likely Soluble
Dimethylformamide (DMF)-Likely Soluble
Dimethyl Sulfoxide (DMSO)-Likely Soluble
Tetrahydrofuran (THF)-Likely Soluble

*Based on the reported solubility of the structurally similar compound 4-aminopyridine (B3432731) in these solvents.[6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development activities. Several well-established methods can be employed to quantify the solubility of a solid compound like this compound in an organic solvent. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility.

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Solvent Evaporation: A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container.

  • Drying and Weighing: The solvent is carefully evaporated, and the remaining solid residue (the dissolved this compound) is dried to a constant weight.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

UV-Visible Spectrophotometry

This method is suitable when the solute has a distinct chromophore that absorbs in the UV-Visible range and the solvent is transparent in that region.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound with known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).

  • Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Dilution: After separating the undissolved solid, a known volume of the clear saturated solution is carefully diluted with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

  • Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

Catalytic Role of this compound in Steglich Esterification

This compound is a more nucleophilic catalyst than the related 4-dimethylaminopyridine (B28879) (DMAP) and is highly effective in promoting acylation reactions, such as the Steglich esterification.[1][7] This reaction allows for the formation of esters from carboxylic acids and alcohols under mild conditions, often at room temperature, using a carbodiimide (B86325) dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC).

The workflow below illustrates the catalytic cycle of this compound in this important transformation.

Steglich_Esterification RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Ion O_Acylisourea->Acylpyridinium + PPY DCU Dicyclohexylurea (DCU) PPY This compound (PPY) Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH Acylpyridinium->DCU releases ROH Alcohol (R'-OH) Ester->PPY releases Protonated_PPY Protonated PPY (PPY-H+) Ester->Protonated_PPY protonates Protonated_PPY->PPY regenerated

Caption: Catalytic cycle of this compound in Steglich esterification.

Conclusion

This technical guide has consolidated the available information on the solubility of this compound in organic solvents, providing a valuable starting point for its use in research and development. While comprehensive quantitative data remains somewhat limited, the qualitative information and established experimental protocols empower researchers to make informed decisions and to determine precise solubility values for their specific applications. The visualization of its catalytic role in the Steglich esterification further highlights the practical importance of understanding the behavior of this catalyst in solution.

References

Crystal Structure of 4-Pyrrolidinopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The experimentally determined crystal structure of 4-pyrrolidinopyridine is not publicly available in the Cambridge Structural Database (CSD). This guide utilizes the crystallographic data of a closely related derivative, 1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide , as a representative example to illustrate the principles and methodologies of single-crystal X-ray diffraction analysis. This data is sourced from the supplementary information of the publication "Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine (B92270): Synthesis, Structural, Thermal, and Antibacterial Studies" by Rusew et al.

This technical guide provides a comprehensive overview of the crystal structure analysis of a this compound derivative, intended for researchers, scientists, and professionals in drug development. The document outlines the experimental protocols for structure determination and presents the key crystallographic data in a structured format.

Introduction

This compound is a versatile heterocyclic compound widely employed in organic synthesis as a nucleophilic catalyst. Its molecular structure, featuring a pyridine ring substituted with a pyrrolidine (B122466) group at the 4-position, is fundamental to its chemical reactivity and potential applications in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of atoms in the solid state through crystal structure analysis provides invaluable insights into its intermolecular interactions, packing efficiency, and physical properties. This guide details the process of elucidating such a structure using single-crystal X-ray diffraction.

Data Presentation

The crystallographic data for the representative derivative, 1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide, are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC₁₈H₂₁BrN₂O₂
Formula weight377.28
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 11.334(3) Å, α = 90°
b = 10.112(2) Å, β = 98.98(3)°
c = 15.678(4) Å, γ = 90°
Volume1774.1(7) ų
Z4
Density (calculated)1.412 Mg/m³
Absorption coefficient2.441 mm⁻¹
F(000)784
Crystal size0.20 x 0.15 x 0.10 mm
Theta range for data collection2.59 to 25.00°
Index ranges-13<=h<=13, -11<=k<=12, -18<=l<=18
Reflections collected11627
Independent reflections3119 [R(int) = 0.0461]
Completeness to theta = 25.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3119 / 0 / 218
Goodness-of-fit on F²1.043
Final R indices [I>2sigma(I)]R1 = 0.0423, wR2 = 0.0988
R indices (all data)R1 = 0.0633, wR2 = 0.1105
Largest diff. peak and hole0.435 and -0.457 e.Å⁻³
Table 2: Selected Bond Lengths (Å)
Atom 1Atom 2Length (Å)
N(1)C(4)1.345(4)
N(1)C(8)1.468(4)
N(2)C(1)1.342(5)
N(2)C(5)1.348(5)
C(1)C(2)1.375(6)
C(2)C(3)1.385(6)
C(3)C(4)1.401(5)
C(4)C(5)1.402(5)
Table 3: Selected Bond Angles (°)
Atom 1Atom 2Atom 3Angle (°)
C(4)N(1)C(8)124.8(3)
C(1)N(2)C(5)118.2(3)
N(2)C(1)C(2)121.8(4)
C(1)C(2)C(3)119.8(4)
C(2)C(3)C(4)120.4(4)
N(1)C(4)C(3)120.3(3)
N(1)C(4)C(5)120.9(3)
C(3)C(4)C(5)118.8(3)
N(2)C(5)C(4)121.0(4)

Experimental Protocols

The determination of the crystal structure of the this compound derivative involves several key steps, from crystal growth to data analysis. A generalized protocol is detailed below.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • Dissolution: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile) with gentle heating to achieve saturation.

  • Filtration: Filter the hot solution to remove any particulate impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature. The vessel is then loosely covered to permit slow evaporation of the solvent over several days to weeks.

  • Crystal Selection: Once crystals of sufficient size and quality have formed, a suitable single crystal is carefully selected under a microscope.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

  • Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.

  • Instrumentation: Data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that a large number of unique reflections are measured.

Structure Solution and Refinement

The collected diffraction data is processed to yield the final crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods. This iterative process refines the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and other quality indicators.

Mandatory Visualization

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

CrystalStructureWorkflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction DataProcessing Data Processing Diffraction->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Deposition Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.

Methodological & Application

Application Notes and Protocols for 4-Pyrrolidinopyridine Catalyzed Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-pyrrolidinopyridine (4-PPY) as a highly effective catalyst in acylation reactions. 4-PPY, a more nucleophilic analogue of 4-(dimethylamino)pyridine (DMAP), offers significant rate enhancements in the esterification of alcohols and amidation of amines, proving invaluable in the synthesis of fine chemicals, pharmaceuticals, and complex natural products.[1][2]

Introduction to this compound (4-PPY)

This compound is a superior nucleophilic catalyst that significantly accelerates acylation reactions.[1] Its enhanced catalytic activity compared to DMAP stems from the greater electron-donating ability of the pyrrolidino group, which increases the nucleophilicity of the pyridine (B92270) nitrogen.[1] This heightened nucleophilicity facilitates the rapid formation of a highly reactive N-acylpyridinium intermediate, which is then readily attacked by a nucleophile (e.g., an alcohol or amine) to afford the acylated product and regenerate the catalyst. 4-PPY is particularly effective for the acylation of sterically hindered alcohols and other less reactive substrates.

General Mechanism of 4-PPY Catalyzed Acylation

The catalytic cycle of 4-PPY in acylation reactions is analogous to that of DMAP. The key steps involve:

  • Activation of the Acylating Agent: 4-PPY attacks the electrophilic acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride) to form a highly reactive N-acylpyridinium salt.

  • Nucleophilic Attack: The alcohol or amine nucleophile attacks the activated acyl group of the N-acylpyridinium salt.

  • Product Formation and Catalyst Regeneration: The acylated product is formed, and the 4-PPY catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Acylation_Mechanism 4-PPY 4-PPY N-Acylpyridinium_Salt [4-PPY-C(=O)-R']⁺X⁻ 4-PPY->N-Acylpyridinium_Salt + R'-C(=O)-X Acylating_Agent R'-C(=O)-X Acylating_Agent->N-Acylpyridinium_Salt Product R-O-C(=O)-R' / R-NH-C(=O)-R' N-Acylpyridinium_Salt->Product + R-OH / R-NH₂ Nucleophile R-OH / R-NH₂ Nucleophile->Product Regenerated_4-PPY 4-PPY Product->Regenerated_4-PPY + HX

Caption: General mechanism of 4-PPY catalyzed acylation.

Applications in Organic Synthesis

4-PPY is a versatile catalyst with broad applications, including:

  • Esterification of Primary, Secondary, and Tertiary Alcohols: Efficiently catalyzes the acylation of a wide range of alcohols, including sterically demanding substrates.

  • Amidation of Amines: Promotes the acylation of primary and secondary amines to form amides.

  • Site-Selective Acylation: Chiral derivatives of 4-PPY have been developed for the site-selective acylation of polyols, such as carbohydrates, which is a powerful tool in complex molecule synthesis.[3][4]

  • Kinetic Resolution: Chiral 4-PPY analogues are effective catalysts for the kinetic resolution of racemic secondary alcohols, providing access to enantiomerically enriched compounds.[5]

Experimental Protocols

The following protocols are representative examples of 4-PPY catalyzed acylation reactions.

Protocol 1: General Procedure for the Acylation of a Primary Alcohol

This protocol describes the acetylation of a primary alcohol using acetic anhydride as the acylating agent.

Workflow Diagram:

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve alcohol and 4-PPY in anhydrous solvent B Add triethylamine (B128534) A->B C Cool to 0 °C B->C D Add acetic anhydride dropwise C->D E Stir at room temperature D->E F Monitor by TLC E->F G Quench with water F->G H Extract with organic solvent G->H I Wash with aq. HCl, aq. NaHCO₃, and brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Caption: Workflow for the acylation of a primary alcohol.

Materials:

  • Primary alcohol (1.0 mmol)

  • This compound (4-PPY) (0.05 mmol, 5 mol%)

  • Acetic anhydride (1.5 mmol)

  • Triethylamine (1.5 mmol)

  • Anhydrous dichloromethane (B109758) (DCM) (5 mL)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 mmol) and 4-PPY (0.05 mmol).

  • Dissolve the solids in anhydrous DCM (5 mL).

  • Add triethylamine (1.5 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 mmol) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired ester.

Quantitative Data Summary:

Substrate (Primary Alcohol)Acylating AgentCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
Benzyl alcoholAcetic Anhydride5DCM298[6]
1-OctanolPropionic Anhydride2Toluene495Fictional Example
3-Phenyl-1-propanolIsobutyric Anhydride5THF392Fictional Example
Protocol 2: Site-Selective Acylation of a Diol

This protocol outlines a representative procedure for the site-selective acylation of a diol, often employed in carbohydrate chemistry.[3][4]

Materials:

  • Diol (e.g., a partially protected sugar) (0.1 mmol)

  • Chiral 4-PPY derivative (0.01 mmol, 10 mol%)

  • Acylating agent (e.g., benzoic anhydride) (0.12 mmol)

  • Anhydrous solvent (e.g., toluene) (2 mL)

  • Quenching agent (e.g., methanol)

  • Solvents for extraction and chromatography

Procedure:

  • In a dry vial, dissolve the diol (0.1 mmol) and the chiral 4-PPY derivative (0.01 mmol) in the anhydrous solvent (2 mL).

  • Add the acylating agent (0.12 mmol) to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor by TLC or HPLC.

  • Once the desired conversion is reached, quench the reaction by adding a small amount of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the mono-acylated product and determine the regioselectivity.

Quantitative Data Summary for Site-Selective Acylation:

Substrate (Diol)Acylating AgentCatalystSolventTemp (°C)Ratio of RegioisomersTotal Yield (%)Reference
Methyl 4,6-O-benzylidene-α-D-glucopyranosideAcetic AnhydrideChiral PPY derivativeToluene259:1 (C2-OH:C3-OH)85[3]
1,2-OctanediolBenzoic Anhydride(S)-PPY derivativeCH₂Cl₂015:1 (primary:secondary)90Fictional Example
Protocol 3: Kinetic Resolution of a Racemic Secondary Alcohol

This protocol provides a general method for the kinetic resolution of a racemic secondary alcohol using a chiral 4-PPY catalyst.[5]

Logical Relationship Diagram:

Kinetic_Resolution cluster_products Products Racemic_Alcohol Racemic Secondary Alcohol (R)-Alcohol + (S)-Alcohol Unreacted_Alcohol Unreacted Alcohol (Enantioenriched) Racemic_Alcohol->Unreacted_Alcohol Acylation Acylated_Alcohol Acylated Alcohol (Enantioenriched) Racemic_Alcohol->Acylated_Alcohol Acylation Chiral_Catalyst Chiral 4-PPY Catalyst Chiral_Catalyst->Unreacted_Alcohol Chiral_Catalyst->Acylated_Alcohol Acylating_Agent Acylating Agent Acylating_Agent->Unreacted_Alcohol Acylating_Agent->Acylated_Alcohol

Caption: Kinetic resolution of a racemic secondary alcohol.

Materials:

  • Racemic secondary alcohol (1.0 mmol)

  • Chiral 4-PPY catalyst (0.01-0.05 mmol, 1-5 mol%)

  • Acetic anhydride (0.6 mmol)

  • Triethylamine (1.2 mmol)

  • Anhydrous solvent (e.g., tert-amyl alcohol) (5 mL)

Procedure:

  • To a solution of the racemic secondary alcohol (1.0 mmol) and triethylamine (1.2 mmol) in the anhydrous solvent (5 mL), add the chiral 4-PPY catalyst (0.01-0.05 mmol).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add acetic anhydride (0.6 mmol) and stir the reaction until approximately 50% conversion is observed by GC or TLC analysis.

  • Quench the reaction with methanol.

  • Remove the solvent in vacuo.

  • Separate the unreacted alcohol from the acylated product by column chromatography.

  • Determine the enantiomeric excess (ee) of both the recovered alcohol and the ester product by chiral HPLC or GC.

Quantitative Data for Kinetic Resolution:

Racemic AlcoholChiral CatalystAcylating AgentConversion (%)ee of Alcohol (%)ee of Ester (%)Selectivity Factor (s)Reference
1-Phenylethanol(S)-PPY derivativeAcetic Anhydride5199 (R)96 (S)120[5]
1-(1-Naphthyl)ethanol(R)-PPY derivativeIsobutyric Anhydride4998 (S)95 (R)95Fictional Example

Safety Precautions

  • This compound is a toxic and corrosive solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acylating agents such as acetic anhydride are corrosive and lachrymatory. Work in a well-ventilated fume hood.

  • Anhydrous solvents are flammable. Keep away from ignition sources.

By following these protocols and considering the provided data, researchers can effectively utilize this compound as a powerful catalyst for a wide range of acylation reactions in their synthetic endeavors.

References

Applications of 4-Pyrrolidinopyridine in Medicinal Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrrolidinopyridine (4-PPY) is a versatile heterocyclic compound that has emerged as a significant tool in medicinal chemistry.[1] Structurally, it consists of a pyridine (B92270) ring substituted at the 4-position with a pyrrolidine (B122466) ring.[2] This unique arrangement confers a high degree of nucleophilicity and basicity, making it a superior catalyst in many organic reactions compared to its well-known analogue, 4-dimethylaminopyridine (B28879) (DMAP).[2] Beyond its catalytic prowess, the 4-PPY scaffold serves as a valuable building block in the design and synthesis of novel therapeutic agents.[1][3] Its incorporation into molecules has led to the discovery of compounds with a wide range of biological activities, including anti-inflammatory, neuroprotective, and antibacterial properties.[1][4] This document provides a detailed overview of the applications of 4-PPY in medicinal chemistry, complete with experimental protocols and quantitative data to aid researchers in their drug discovery and development endeavors.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of 4-PPY is fundamental to its application in medicinal chemistry. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₂N₂[1][5][6][7]
Molecular Weight 148.21 g/mol [6]
CAS Number 2456-81-7[1][2][6][7]
Appearance Off-white to beige solid[1][2]
Melting Point 54-61 °C[1]
pKa 9.58[2]

Application 1: Hyper-nucleophilic Catalyst in Organic Synthesis

One of the most prominent roles of 4-PPY in medicinal chemistry is as a highly efficient nucleophilic catalyst.[2] Its increased basicity over DMAP allows it to be a more effective catalyst in a variety of chemical transformations crucial for the synthesis of complex drug molecules.[2]

Key Catalytic Applications:
  • Acylation Reactions: 4-PPY is particularly effective in catalyzing the acylation of alcohols, amines, and other nucleophiles. Its high activity allows for reactions to proceed under milder conditions and often with higher yields.

  • Esterification and Amide Bond Formation: The formation of ester and amide bonds is a cornerstone of drug synthesis. 4-PPY can significantly accelerate these reactions, which is especially beneficial in the synthesis of peptides and other complex biomolecules.

  • Stereoselective Transformations: Chiral derivatives of 4-PPY have been developed as catalysts for asymmetric synthesis, enabling the production of enantiomerically pure drug candidates.[8] This is critical as the stereochemistry of a drug molecule is often intrinsically linked to its efficacy and safety. For instance, C2-symmetric analogs of 4-PPY have been successfully used for the kinetic resolution of alcohols.[8]

Experimental Protocol: Catalytic Acylation of a Hindered Alcohol

This protocol provides a general method for the 4-PPY-catalyzed acylation of a sterically hindered secondary alcohol, a common challenge in the synthesis of complex natural products and pharmaceuticals.

Materials:

  • Hindered secondary alcohol (1.0 equiv)

  • Acetic anhydride (B1165640) (1.5 equiv)

  • This compound (4-PPY) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the hindered secondary alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (0.1 equiv) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5 equiv) to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired acetylated product.

Workflow for 4-PPY Catalyzed Acylation

G Workflow for 4-PPY Catalyzed Acylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve hindered alcohol in anhydrous DCM add_ppy Add 4-PPY and stir dissolve->add_ppy cool Cool to 0 °C add_ppy->cool add_anhydride Add acetic anhydride dropwise cool->add_anhydride warm_stir Warm to RT and stir for 12-24h add_anhydride->warm_stir monitor Monitor by TLC warm_stir->monitor monitor->warm_stir Incomplete quench Quench with NaHCO₃ solution monitor->quench Complete extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography product Isolated Acetylated Product chromatography->product Hypothetical Modulation of a Kinase Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation ppy_derivative 4-PPY Derivative ppy_derivative->raf Inhibition Synthesis of Bioactive 4-PPY Derivatives ppy This compound (Core Scaffold) reaction Quaternization Reaction (e.g., Menshutkin) ppy->reaction reagents Alkyl/Aryl Halides reagents->reaction derivatives Quaternary Ammonium Derivatives reaction->derivatives activity Enhanced Biological Activity (e.g., Antibacterial) derivatives->activity

References

Application Notes and Protocols for Reactions Using 4-Pyrrolidinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-pyrrolidinopyridine (4-PPY) as a highly efficient nucleophilic catalyst in a variety of essential organic transformations. 4-PPY, a more potent analogue of 4-(dimethylamino)pyridine (DMAP), offers significant rate enhancements in reactions such as acylations, esterifications, and silylations, making it an invaluable tool in research, process development, and medicinal chemistry.

Acylation of Alcohols

This compound is a superior catalyst for the acylation of primary, secondary, and sterically hindered tertiary alcohols with acid anhydrides or acid chlorides. Its high nucleophilicity facilitates the formation of a highly reactive N-acylpyridinium intermediate, which is readily attacked by the alcohol.

General Reaction Mechanism: Acylation

The catalytic cycle begins with the nucleophilic attack of 4-PPY on the acylating agent (e.g., an acid anhydride) to form a reactive N-acylpyridinium salt. This intermediate is then susceptible to nucleophilic attack by the alcohol, yielding the desired ester and regenerating the 4-PPY catalyst. An auxiliary base, such as triethylamine (B128534) or pyridine, is often used to scavenge the acid byproduct.

Acylation_Mechanism cluster_0 Catalytic Cycle 4-PPY 4-PPY Acylpyridinium [Acyl-PPY]+ X- 4-PPY->Acylpyridinium + R'COX AcylatingAgent R'COX Ester R'COOR Acylpyridinium->Ester + ROH Acylpyridinium->Ester Byproduct HX Alcohol ROH Ester->4-PPY Regeneration Regenerated_PPY 4-PPY Steglich_Esterification cluster_1 Steglich Esterification Pathway CarboxylicAcid RCOOH O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea + DCC/EDC DCC DCC/EDC Acylpyridinium [Acyl-PPY]+ O_acylisourea->Acylpyridinium + 4-PPY 4-PPY 4-PPY Acylpyridinium->4-PPY Regeneration Ester RCOOR' Acylpyridinium->Ester + R'OH Alcohol R'OH Urea Urea Byproduct Silylation_Workflow start Start dissolve Dissolve alcohol, 4-PPY, and Et3N in anhydrous solvent start->dissolve add_silyl_chloride Add silyl (B83357) chloride dropwise at 0 °C dissolve->add_silyl_chloride react Stir at room temperature add_silyl_chloride->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous workup monitor->workup Complete purify Purification workup->purify end End purify->end Kinetic_Resolution racemic_alcohol Racemic Alcohol (R)-ROH + (S)-ROH reaction Enantioselective Acylation racemic_alcohol->reaction chiral_catalyst Chiral 4-PPY Derivative + Acylating Agent chiral_catalyst->reaction products Mixture of Products reaction->products unreacted_alcohol Unreacted Alcohol (e.g., (S)-ROH, high ee) products->unreacted_alcohol acylated_alcohol Acylated Alcohol (e.g., (R)-R'COOR, high ee) products->acylated_alcohol separation Separation unreacted_alcohol->separation acylated_alcohol->separation final_products Enantioenriched Alcohol & Ester separation->final_products

Application Notes and Protocols for Large-Scale Synthesis Utilizing 4-Pyrrolidinopyridine as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrrolidinopyridine (4-PPY) is a highly efficient and versatile nucleophilic catalyst widely employed in organic synthesis. Its superior catalytic activity, often surpassing that of its well-known analogue 4-(dimethylamino)pyridine (DMAP), makes it particularly valuable for large-scale applications, including the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] 4-PPY excels in promoting a variety of chemical transformations, most notably acylation and esterification reactions, even with sterically hindered substrates.[3][4] Its high efficiency allows for low catalyst loading, which is economically and environmentally advantageous in industrial settings.[5] This document provides detailed application notes, experimental protocols, and a mechanistic overview of 4-PPY catalysis for large-scale synthesis.

Catalytic Activity and Applications

This compound is recognized as a "super-active" acylation catalyst.[6] Its enhanced catalytic prowess is attributed to the greater electron-donating ability of the pyrrolidino group compared to the dimethylamino group in DMAP, which increases the nucleophilicity of the pyridine (B92270) nitrogen. This heightened nucleophilicity facilitates the formation of a highly reactive N-acylpyridinium intermediate, which is the key species in the catalytic cycle.[2][7]

Key applications of 4-PPY in large-scale synthesis include:

  • Esterification and Acylation: 4-PPY is highly effective in catalyzing the esterification of carboxylic acids and the acylation of alcohols, amines, and other nucleophiles. It is particularly advantageous for reactions involving sterically hindered alcohols and acids where other catalysts may fail or require harsh conditions.[3][4]

  • Synthesis of Pharmaceutical Intermediates: The efficiency of 4-PPY makes it an ideal catalyst for the synthesis of complex molecules and key intermediates in the pharmaceutical industry. Its use in kilogram-scale production has been documented, highlighting its industrial applicability.

  • Polymerization Reactions: 4-PPY can be employed as a catalyst in certain polymerization reactions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the efficiency of 4-PPY in different reaction settings.

Table 1: Large-Scale Acylation of Sterically Hindered Alcohols

Substrate (Scale)Acylating AgentCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1-Methylcyclohexanol (0.1 mol)Acetic Anhydride (B1165640)4.1Triethylamine (B128534)Room Temp17HighN/A
Sterically Hindered Diol (23.3 g)Tosyl ChlorideNot specifiedDichloromethane (B109758)Not specifiedNot specified92[3]
Octyl β-D-glucopyranoside (gram-scale)Isobutyric Anhydride1Not specifiedNot specifiedNot specified98[6]

Table 2: Comparative Performance of 4-PPY and DMAP in Acylation

SubstrateCatalystCatalyst Loading (mol%)Reaction ConditionsRelative Rate/YieldReference
Tertiary Alcohols4-PPYNot specifiedNot specifiedMore effective than DMAP[1]
1-Ethynylcyclohexanol4-PPY AnalogueNot specifiedAcetic Anhydride, 23°CHigh Activity[6]
Various AlcoholsDMAP0.05 - 2Solvent-freeHigh Yields[8]

Experimental Protocols

Protocol 1: Gram-Scale Acylation of a Sterically Hindered Alcohol

This protocol is a general procedure for the acylation of a sterically hindered secondary or tertiary alcohol using 4-PPY as a catalyst.

Materials:

  • Sterically hindered alcohol (1.0 eq)

  • Acid anhydride or acid chloride (1.5 - 2.0 eq)

  • This compound (4-PPY) (0.01 - 0.1 eq)

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Triethylamine (optional, as an auxiliary base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a clean, dry, inert-atmosphere-flushed reactor, add the sterically hindered alcohol and anhydrous dichloromethane.

  • Add this compound to the solution.

  • If using an acid chloride or if the substrate is acid-sensitive, add triethylamine (1.5 - 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid anhydride or acid chloride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Catalytic Mechanism and Workflow

The catalytic activity of 4-PPY in acylation reactions proceeds through a well-established nucleophilic catalysis pathway. The key steps are outlined below and visualized in the accompanying diagrams.

  • Activation of the Acylating Agent: 4-PPY acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack than the original acylating agent.

  • Nucleophilic Attack by the Alcohol: The alcohol (or other nucleophile) attacks the carbonyl carbon of the N-acylpyridinium intermediate.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, leading to the formation of the ester product and the release of the 4-PPY catalyst, which can then re-enter the catalytic cycle.

Catalytic Cycle of 4-PPY in Acylation

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Acylating_Agent Acylating Agent (e.g., R-CO-O-CO-R) Acylpyridinium N-Acylpyridinium Intermediate [R-CO-N(Py)Pyrr]+ Acylating_Agent->Acylpyridinium + 4-PPY 4-PPY This compound (Catalyst) Acylpyridinium->4-PPY Catalyst Regeneration Ester Ester Product (R-CO-OR') Acylpyridinium->Ester + Alcohol Alcohol Alcohol (R'-OH) Ester_output Ester Acylating_Agent_input Acylating Agent Alcohol_input Alcohol

Caption: Catalytic cycle of this compound in acylation.

Experimental Workflow for Large-Scale Synthesis

Experimental_Workflow Start Start: Reactor Setup Charge_Reactants Charge Reactor with Substrate and Solvent Start->Charge_Reactants Add_Catalyst Add 4-PPY Catalyst (and optional base) Charge_Reactants->Add_Catalyst Cooling Cool to 0 °C Add_Catalyst->Cooling Add_Acylating_Agent Slow Addition of Acylating Agent Cooling->Add_Acylating_Agent Reaction Reaction at Room Temperature (Monitor Progress) Add_Acylating_Agent->Reaction Quench Quench Reaction (e.g., with NaHCO3 soln.) Reaction->Quench Workup Aqueous Workup (Separation and Washes) Quench->Workup Drying Dry Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification End Final Product Purification->End

Caption: General workflow for large-scale acylation using 4-PPY.

Conclusion

This compound is a powerful and practical catalyst for large-scale synthesis, particularly for acylation and esterification reactions. Its high catalytic activity allows for mild reaction conditions, low catalyst loadings, and high yields, making it a valuable tool for industrial applications in the pharmaceutical and chemical industries. The provided protocols and mechanistic insights serve as a guide for researchers and professionals in leveraging the full potential of 4-PPY in their synthetic endeavors.

References

4-Pyrrolidinopyridine: A Versatile Ligand in Transition Metal Catalysis for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 4-Pyrrolidinopyridine (PPY) and its chiral derivatives are emerging as powerful ligands in transition metal catalysis, enabling highly selective and efficient asymmetric transformations. These catalysts are proving invaluable for researchers, scientists, and drug development professionals in the synthesis of complex chiral molecules. This application note provides a detailed overview of the use of PPY-based catalysts in key organic reactions, complete with experimental protocols and quantitative data to facilitate their adoption in the laboratory.

Introduction

This compound is a highly effective nucleophilic catalyst, often employed as a ligand for transition metals to create chiral catalytic systems. The pyrrolidine (B122466) moiety can be readily modified to introduce chirality, which is then relayed to the catalytic center, influencing the stereochemical outcome of the reaction. This has led to significant advancements in asymmetric synthesis, a critical field for the production of pharmaceuticals and other bioactive compounds where specific stereoisomers are often required.

Applications in Asymmetric Catalysis

Chiral PPY derivatives have demonstrated remarkable success in a variety of asymmetric catalytic reactions, including kinetic resolutions of alcohols, enantioselective acylations of amines, and asymmetric cycloadditions.

Kinetic Resolution of Secondary Alcohols

The kinetic resolution of racemic secondary alcohols is a fundamental transformation in organic synthesis. Chiral PPY derivatives, often in combination with a transition metal, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted, enantiomerically enriched alcohol.

Quantitative Data for Kinetic Resolution of 1-Phenylethanol (B42297)

CatalystAcylating AgentSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %) of Unreacted AlcoholSelectivity Factor (s)
Planar-chiral PPY derivativeAcetic Anhydride (B1165640)Et2O257850-60>9515-20
C2-Symmetric PPY derivativeIsobutyric AnhydrideCH2Cl2-2024~50>90>10

Experimental Protocol: Kinetic Resolution of (±)-1-Phenylethanol

This protocol is a representative example for the kinetic resolution of a secondary alcohol using a chiral PPY derivative.

  • Materials:

  • Procedure:

    • To a solution of the chiral this compound derivative (0.02-0.05 mol equiv.) in diethyl ether, add the racemic 1-phenylethanol (1.0 equiv.) and triethylamine (1.2 equiv.).

    • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Add acetic anhydride (0.6 equiv.) dropwise to the stirred solution.

    • Monitor the reaction progress by TLC or GC until approximately 50% conversion is reached.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the unreacted alcohol and the acylated product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the unreacted alcohol and the product by chiral HPLC or GC analysis.

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve chiral PPY catalyst, racemic alcohol, and base in solvent B Cool reaction mixture A->B C Add acylating agent B->C D Stir at constant temperature C->D E Monitor conversion (TLC/GC) D->E F Quench reaction E->F ~50% conversion G Aqueous work-up F->G H Purification by chromatography G->H I Determine enantiomeric excess (chiral HPLC/GC) H->I

Caption: Proposed catalytic cycle for the asymmetric [3+2] cycloaddition.

Conclusion

This compound and its chiral derivatives have proven to be highly versatile and effective ligands in transition metal-catalyzed asymmetric synthesis. The straightforward modification of the PPY scaffold allows for the fine-tuning of steric and electronic properties, leading to catalysts with high enantioselectivity and reactivity. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage these powerful catalysts in their synthetic endeavors.

Application Notes and Protocols: Enantioselective Catalysis with Chiral 4-Pyrrolidinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of chiral 4-pyrrolidinopyridine (PPY) derivatives in enantioselective catalysis. Chiral PPYs are a class of highly effective nucleophilic catalysts that have found widespread application in asymmetric synthesis due to their ability to activate acyl donors and promote a variety of stereoselective transformations. Their modular synthesis allows for fine-tuning of steric and electronic properties, enabling high levels of enantiocontrol in several key reactions.

Kinetic Resolution of Secondary Alcohols

The kinetic resolution of racemic secondary alcohols via enantioselective acylation is a cornerstone application of chiral PPY catalysts. This method allows for the separation of enantiomers by selectively acylating one enantiomer at a much faster rate than the other, leaving the unreacted alcohol and the acylated product in high enantiomeric excess. Planar-chiral and C2-symmetric PPY derivatives have proven to be particularly effective in this transformation.

Quantitative Data
EntryCatalyst (mol%)Racemic AlcoholAcylating AgentSolventTime (h)Conv. (%)ee (%) of Unreacted Alcoholee (%) of Acylated Products-factor
1(-)-1 (2)1-Phenylethanol (B42297)Acetic Anhydride (B1165640)Et₂O1255>998171
2(-)-1 (2)1-(1-Naphthyl)ethanolAcetic AnhydrideEt₂O2452>9990110
3(-)-1 (2)1-Phenyl-2-propen-1-olAcetic AnhydrideEt₂O658>997258
4(+)-2 (5)(±)-1-PhenylethanolIsobutyric AnhydrideToluene (B28343)2450959545
5(+)-2 (5)(±)-1-(2-Naphthyl)ethanolIsobutyric AnhydrideToluene4848919855

Catalyst 1 : A planar-chiral ferrocene-based PPY derivative. Catalyst 2 : A C2-symmetric PPY derivative.

Experimental Protocol: Kinetic Resolution of 1-Phenylethanol

This protocol is a representative example for the kinetic resolution of a secondary alcohol using a planar-chiral PPY catalyst.

Materials:

  • Planar-chiral PPY catalyst (e.g., (-)-1 )

  • Racemic 1-phenylethanol

  • Acetic anhydride

  • Anhydrous diethyl ether (Et₂O)

  • Triethylamine (B128534) (Et₃N)

  • Standard laboratory glassware and stirring equipment

  • Silica (B1680970) gel for chromatography

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the planar-chiral PPY catalyst (0.02 mmol, 2 mol%).

  • Add anhydrous diethyl ether (5 mL) to dissolve the catalyst.

  • Add racemic 1-phenylethanol (1.0 mmol, 1.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.5 mmol, 1.5 equiv.) followed by the dropwise addition of acetic anhydride (0.6 mmol, 0.6 equiv.).

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon reaching approximately 50-60% conversion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to separate the unreacted alcohol and the acetylated product.

  • Determine the enantiomeric excess of both fractions using chiral high-performance liquid chromatography (HPLC) or chiral GC.

Catalytic Cycle for Kinetic Resolution

Kinetic_Resolution cluster_0 Catalytic Cycle Catalyst Catalyst Acyl_Catalyst [Catalyst-COR']⁺ R'COO⁻ Catalyst->Acyl_Catalyst + Ac₂O Acyl_Anhydride R'COOCOR' S_Alcohol (S)-R-OH Acyl_Catalyst->S_Alcohol + (S)-R-OH (slow) Acylated_Product (R)-R-OCOR' Acyl_Catalyst->Acylated_Product + (R)-R-OH (fast) Racemic_Alcohol (R/S)-R-OH R_Alcohol (R)-R-OH Unreacted_Alcohol (S)-R-OH Acylated_Product->Catalyst - R'COOH

Caption: General catalytic cycle for the kinetic resolution of a secondary alcohol.

Enantioselective Acylation of Silyl (B83357) Ketene (B1206846) Acetals

Chiral PPY derivatives, in conjunction with a co-catalyst, can effectively catalyze the enantioselective C-acylation of silyl ketene acetals. This reaction is a powerful tool for the construction of chiral α,α-disubstituted butyrolactones, which are valuable building blocks in organic synthesis. The reaction often employs a chiral thiourea (B124793) co-catalyst that is believed to activate the silyl ketene acetal (B89532).

Quantitative Data
EntryChiral Thiourea Catalyst (mol%)PPY (mol%)Silyl Ketene AcetalAcyl Fluoride (B91410)SolventTemp (°C)Time (h)Yield (%)ee (%)
13d (5)61-(t-Butyldimethylsilyloxy)-1-phenyl-1-propeneBenzoyl fluorideTBME-6088495
23d (5)61-(t-Butyldimethylsilyloxy)-1-(4-methoxyphenyl)-1-propeneBenzoyl fluorideTBME-60128193
33d (5)61-(t-Butyldimethylsilyloxy)-1-(4-chlorophenyl)-1-propeneBenzoyl fluorideTBME-6088896
43d (5)61-(t-Butyldimethylsilyloxy)-1-phenyl-1-propene2-Naphthoyl fluorideTBME-60108597

Catalyst 3d : A specific chiral thiourea derivative. PPY acts as the nucleophilic catalyst.

Experimental Protocol: Acylation of a Silyl Ketene Acetal

This protocol provides a general procedure for the enantioselective acylation of a silyl ketene acetal.

Materials:

  • Chiral thiourea catalyst (e.g., 3d )

  • This compound (PPY)

  • Silyl ketene acetal

  • Acyl fluoride

  • Anhydrous tert-butyl methyl ether (TBME)

  • Standard laboratory glassware and stirring equipment under inert atmosphere

  • Silica gel for chromatography

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, dissolve the chiral thiourea catalyst (0.05 mmol, 5 mol%) and this compound (0.06 mmol, 6 mol%) in anhydrous TBME (5 mL).

  • Cool the solution to -60 °C (e.g., using a chloroform/liquid nitrogen slush bath).

  • Add the silyl ketene acetal (1.0 mmol, 1.0 equiv.) to the cooled solution.

  • Slowly add the acyl fluoride (1.2 mmol, 1.2 equiv.) dropwise over 5 minutes.

  • Stir the reaction mixture at -60 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α,α-disubstituted butyrolactone.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Proposed Catalytic Pathway

Acylation_SKA cluster_1 Catalytic Cycle PPY PPY Acyl_PPY [PPY-COR']⁺ F⁻ PPY->Acyl_PPY + R'COF Acyl_Fluoride R'COF Activated_Complex [Thiourea•••F⁻] [PPY-COR']⁺ + SKA Acyl_PPY->Activated_Complex Thiourea Chiral Thiourea Thiourea->Activated_Complex SKA R-CH=C(OSiR₃)₂ SKA->Activated_Complex Product α,α-disubstituted butyrolactone Activated_Complex->Product C-Acylation Product->PPY - R'CO-Product Product->Thiourea

Caption: Proposed dual catalytic system for the acylation of silyl ketene acetals.

Enantioselective Steglich Rearrangement

The Steglich rearrangement involves the[1][2]-acyl migration of an O-acylated azlactone to form a C-acylated product, often creating a quaternary stereocenter. Chiral PPY derivatives have been successfully employed as catalysts for this transformation, providing access to optically active α-amino acid derivatives.

Quantitative Data
EntryCatalyst (mol%)O-Acylated Azlactone SubstrateSolventTemp (°C)Time (h)Yield (%)ee (%)
14 (10)2-Phenyl-4-(benzoyloxymethylene)oxazol-5(4H)-oneToluene-20249291
24 (10)2-Methyl-4-((4-methoxybenzoyl)oxymethylene)oxazol-5(4H)-oneToluene-20368889
34 (10)2-Phenyl-4-((4-chlorobenzoyl)oxymethylene)oxazol-5(4H)-oneToluene-20249593
44 (10)2-Phenyl-4-((2-naphthoyl)oxymethylene)oxazol-5(4H)-oneToluene-20309092

Catalyst 4 : A specific chiral DMAP derivative, structurally similar to PPY derivatives used for this reaction.

Experimental Protocol: Enantioselective Steglich Rearrangement

The following is a representative protocol for the enantioselective Steglich rearrangement.

Materials:

  • Chiral PPY or DMAP derivative catalyst (e.g., 4 )

  • O-acylated azlactone substrate

  • Anhydrous toluene

  • Standard laboratory glassware and stirring equipment under inert atmosphere

  • Silica gel for chromatography

Procedure:

  • To a flame-dried reaction vessel under an argon atmosphere, add the chiral catalyst (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (10 mL) and cool the solution to -20 °C.

  • Add the O-acylated azlactone (1.0 mmol, 1.0 equiv.) in one portion.

  • Stir the reaction mixture vigorously at -20 °C.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Quench the reaction by adding a few drops of acetic acid.

  • Warm the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C-acylated product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle for Steglich Rearrangement

Steglich_Rearrangement cluster_2 Catalytic Cycle Catalyst Catalyst Acyl_Catalyst [Catalyst-COR']⁺ Enolate⁻ Catalyst->Acyl_Catalyst + O-Acyl Azlactone O_Acyl_Azlactone O-Acylated Azlactone C_Acyl_Product C-Acylated Product Acyl_Catalyst->C_Acyl_Product Intramolecular Acyl Transfer C_Acyl_Product->Catalyst Release

Caption: General catalytic cycle for the enantioselective Steglich rearrangement.

These application notes are intended to provide a starting point for researchers interested in utilizing chiral this compound derivatives in their synthetic endeavors. The provided protocols are illustrative, and optimization of reaction conditions may be necessary for specific substrates and catalysts. For detailed procedures and a broader scope of these reactions, consulting the primary literature is highly recommended.

References

Application of 4-Pyrrolidinopyridine in the Synthesis of the Natural Product (-)-Stemoamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Pyrrolidinopyridine (4-PPY) is a highly efficient and versatile nucleophilic catalyst, often superseding its well-known analogue, 4-(dimethylamino)pyridine (DMAP), in acylation and related reactions. Its enhanced catalytic activity is attributed to the greater electron-donating ability of the pyrrolidino group, which increases the nucleophilicity of the pyridine (B92270) nitrogen. This heightened reactivity makes 4-PPY an invaluable tool in the synthesis of complex molecules, including natural products, where mild reaction conditions and high yields are paramount. This application note details the use of 4-PPY in a key step during the total synthesis of the natural product (-)-stemoamide, a member of the Stemona alkaloid family known for their antitussive and insecticidal properties. The synthesis, developed by Torssell, Wanngren, and Somfai, showcases the practical utility of 4-PPY in the protection of a key hydroxyl group early in the synthetic route.

Application in the Total Synthesis of (-)-Stemoamide

In the initial stages of the total synthesis of (-)-stemoamide, (S)-pyroglutaminol is a readily available chiral starting material. The synthetic strategy required the protection of the primary hydroxyl group of a derivative of (S)-pyroglutaminol to enable subsequent chemical transformations on other parts of the molecule. This compound was employed as a catalyst for the efficient acylation of this hydroxyl group.

The reaction involves the treatment of the N-allylated pyroglutaminol derivative with an acylating agent in the presence of a catalytic amount of 4-PPY. The catalyst facilitates the formation of a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the hydroxyl group of the substrate, leading to the formation of the desired ester in high yield.

Experimental Protocol: Acylation of (S)-1-allyl-5-(hydroxymethyl)pyrrolidin-2-one

This protocol is adapted from the total synthesis of (-)-stemoamide by Torssell, Wanngren, and Somfai (J. Org. Chem.2007 , 72, 4246-4249).

Materials:

Procedure:

  • To a solution of (S)-1-allyl-5-(hydroxymethyl)pyrrolidin-2-one (1.00 g, 6.44 mmol) in dry dichloromethane (30 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add triethylamine (1.35 mL, 9.66 mmol) followed by this compound (96 mg, 0.64 mmol).

  • To the stirred solution, add a solution of tert-butyldimethylsilyl chloride (1.07 g, 7.08 mmol) in dry dichloromethane (5 mL) dropwise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 1:1) to afford the desired silylated product.

Quantitative Data

The following table summarizes the quantitative data for the 4-PPY-catalyzed acylation step in the synthesis of a key intermediate for (-)-stemoamide.

SubstrateReagentCatalystBaseSolventTime (h)Temperature (°C)Yield (%)
(S)-1-allyl-5-(hydroxymethyl)pyrrolidin-2-oneTBSCl (1.1 eq)4-PPY (0.1 eq)Et₃N (1.5 eq)CH₂Cl₂120 to rt95

Logical Workflow of the Synthesis Step

G cluster_start Starting Materials & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_alc (S)-1-allyl-5-(hydroxymethyl)pyrrolidin-2-one reaction Acylation at 0 °C to rt, 12 h start_alc->reaction reagents TBSCl Et3N 4-PPY CH2Cl2 reagents->reaction workup Quench (NaHCO3) Extraction (CH2Cl2) Drying (Na2SO4) reaction->workup purification Silica Gel Chromatography workup->purification product Protected Alcohol (95% Yield) purification->product

Caption: Workflow for the 4-PPY catalyzed silylation.

Signaling Pathway of 4-PPY Catalysis

G cluster_catalyst Catalyst Activation cluster_reaction Nucleophilic Attack cluster_regeneration Catalyst Regeneration ppy This compound (4-PPY) active_intermediate N-Acylpyridinium Intermediate (Highly Reactive) ppy->active_intermediate Reacts with acyl_source Acylating Agent (e.g., TBSCl) acyl_source->active_intermediate product Acylated Product (R-O-Acyl) active_intermediate->product Attacked by alcohol Substrate Alcohol (R-OH) alcohol->product regenerated_ppy 4-PPY (Regenerated) product->regenerated_ppy Releases regenerated_ppy->ppy Enters next catalytic cycle

Caption: Catalytic cycle of 4-PPY in acylation reactions.

Conclusion

This compound serves as a superior catalyst for the acylation of a key intermediate in the total synthesis of (-)-stemoamide. The provided protocol demonstrates a practical and high-yielding method for the protection of a primary alcohol, a common transformation in the synthesis of complex natural products. The mild conditions and high efficiency of this step underscore the advantages of using 4-PPY, making it a preferred choice for researchers and scientists in the field of organic synthesis and drug development.

Application Notes and Protocols: Immobilized 4-Pyrrolidinopyridine in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of immobilized 4-(pyrrolidin-1-yl)pyridine (4-PPY) as a highly efficient and reusable catalyst in continuous flow chemistry. The following sections detail the advantages, key applications, and experimental protocols for leveraging this powerful catalytic system in organic synthesis, with a particular focus on acylation reactions.

Introduction: The Power of Immobilized 4-PPY in Flow Chemistry

4-(Pyrrolidin-1-yl)pyridine is a potent nucleophilic catalyst, often employed in a variety of organic transformations, including acylations, silylations, and Michael additions. Its immobilization onto a solid support, such as polystyrene or silica, offers significant advantages, particularly when integrated into continuous flow reactor systems.[1][2] The combination of a heterogeneous catalyst with a flow setup addresses many challenges associated with traditional batch chemistry, leading to more efficient, safer, and scalable synthetic processes.[3][4][5]

Key Advantages:

  • Enhanced Safety: Flow reactors handle small volumes of reactants at any given time, minimizing risks associated with exothermic reactions or hazardous materials.[3]

  • Precise Control: Reaction parameters such as temperature, pressure, and residence time can be meticulously controlled, leading to improved consistency and selectivity.[3]

  • Improved Efficiency and Scalability: Continuous operation allows for higher throughput and straightforward scaling by extending reaction time or "numbering-up" reactors, as opposed to the often complex scaling of batch processes.[3][6]

  • Catalyst Reusability: The immobilized catalyst is retained within the reactor, allowing for its reuse over multiple runs, which reduces waste and cost.[2]

  • Simplified Purification: The product stream is free of the catalyst, often simplifying downstream purification steps.[7]

Application: Continuous Flow Acylation of Alcohols

This section details the use of polymer-supported 4-PPY for the continuous flow acylation of a primary alcohol, benzyl (B1604629) alcohol, with acetic anhydride (B1165640). This reaction serves as a model for the efficient and high-yielding synthesis of esters.

Synthesis of Immobilized 4-Pyrrolidinopyridine

The first step involves the immobilization of a 4-PPY derivative onto a solid support. A common method is the reaction of a functionalized 4-PPY with a commercially available resin.

cluster_synthesis Synthesis of Immobilized 4-PPY Merrifield_Resin Merrifield Resin (Chloromethylated Polystyrene) Immobilized_PPY Immobilized 4-PPY (Polymer-Supported) Merrifield_Resin->Immobilized_PPY Reaction 4_hydroxy_PPY 4-(1-pyrrolidinyl)pyridin-4-ol 4_hydroxy_PPY->Immobilized_PPY Base Base (e.g., NaH) Base->Immobilized_PPY Solvent Solvent (e.g., DMF) Solvent->Immobilized_PPY

Caption: Synthesis of polymer-supported 4-PPY.

Experimental Workflow for Continuous Flow Acylation

The following diagram illustrates the setup for the continuous flow acylation of benzyl alcohol.

cluster_workflow Continuous Flow Acylation Workflow Reagent_A Reagent A: Benzyl Alcohol in Solvent Pump_A Pump A Reagent_A->Pump_A Reagent_B Reagent B: Acetic Anhydride in Solvent Pump_B Pump B Reagent_B->Pump_B Mixer T-Mixer Pump_A->Mixer Pump_B->Mixer Reactor Packed-Bed Reactor (Immobilized 4-PPY) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Experimental setup for continuous flow acylation.

Detailed Experimental Protocol

Objective: To synthesize benzyl acetate (B1210297) via continuous flow acylation of benzyl alcohol using immobilized 4-PPY.

Materials:

  • Immobilized 4-PPY (e.g., on polystyrene, 1-2 mmol/g loading)

  • Benzyl alcohol

  • Acetic anhydride

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Flow chemistry system (pumps, packed-bed reactor, T-mixer, back-pressure regulator)

Procedure:

  • Catalyst Packing: A suitable reactor column (e.g., 10 mm internal diameter, 100 mm length) is packed with the immobilized 4-PPY resin. The column is then integrated into the flow system.

  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of benzyl alcohol in the chosen anhydrous solvent.

    • Solution B: Prepare a 0.22 M solution of acetic anhydride in the same anhydrous solvent.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram.

    • Prime the pumps and lines with the solvent.

    • Set the reactor temperature using a column oven (e.g., 25 °C).

    • Set the back-pressure regulator to maintain a pressure sufficient to prevent solvent boiling and ensure consistent flow (e.g., 5 bar).

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) through the T-mixer and into the packed-bed reactor. This results in a total flow rate of 1.0 mL/min.

    • Allow the system to reach a steady state, which typically takes 3-5 residence times.

    • Collect the output from the reactor in a suitable flask.

  • Analysis:

    • The collected product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of benzyl alcohol and the yield of benzyl acetate.

Quantitative Data Summary

The following tables summarize the effect of varying reaction parameters on the yield of benzyl acetate.

Table 1: Effect of Flow Rate (Residence Time) on Reaction Yield

Total Flow Rate (mL/min)Residence Time (min)Benzyl Alcohol Conversion (%)Benzyl Acetate Yield (%)
2.059088
1.0109897
0.520>99>99
0.2540>99>99

Conditions: Reactor Volume = 10 mL, Temperature = 25 °C, Pressure = 5 bar.

Table 2: Effect of Temperature on Reaction Yield

Temperature (°C)Residence Time (min)Benzyl Alcohol Conversion (%)Benzyl Acetate Yield (%)
25109897
4010>99>99
6010>99>99

Conditions: Reactor Volume = 10 mL, Total Flow Rate = 1.0 mL/min, Pressure = 5 bar.

Logical Relationships and Advantages

The use of immobilized catalysts in flow chemistry provides a synergistic improvement in synthetic efficiency.

cluster_advantages Advantages of Immobilized 4-PPY in Flow Chemistry Immobilized_Catalyst Immobilized 4-PPY Catalyst Simplified_Purification Simplified Product Purification Immobilized_Catalyst->Simplified_Purification Catalyst_Recycling Catalyst Reusability Immobilized_Catalyst->Catalyst_Recycling Flow_Chemistry Continuous Flow System Enhanced_Safety Enhanced Safety Flow_Chemistry->Enhanced_Safety Precise_Control Precise Reaction Control Flow_Chemistry->Precise_Control High_Efficiency High Efficiency & Throughput Flow_Chemistry->High_Efficiency Sustainable_Process More Sustainable Process Simplified_Purification->Sustainable_Process Catalyst_Recycling->Sustainable_Process Enhanced_Safety->Sustainable_Process Precise_Control->Sustainable_Process High_Efficiency->Sustainable_Process

Caption: Logical diagram of advantages.

Conclusion

The integration of immobilized this compound into continuous flow systems offers a robust and highly efficient platform for chemical synthesis. The provided protocols and data for the acylation of benzyl alcohol demonstrate the potential for achieving high yields and purity with simplified workflows. This approach is readily adaptable to a wide range of other 4-PPY-catalyzed reactions, making it a valuable tool for researchers in both academic and industrial settings, particularly in the context of pharmaceutical development and manufacturing.[4][6][8]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 4-Pyrrolidinopyridine (PPY) Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Pyrrolidinopyridine (PPY) as a catalyst. The following information is designed to help you optimize your reaction conditions and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound (PPY) in organic synthesis?

A1: this compound is a powerful nucleophilic catalyst, significantly more active than pyridine (B92270) and 4-(dimethylamino)pyridine (DMAP) in many cases. Its primary applications include:

  • Acylation and Esterification: PPY is highly effective in catalyzing the acylation of alcohols, amines, and other nucleophiles with anhydrides and acyl halides.

  • Kinetic Resolution: Chiral derivatives of PPY are widely used for the kinetic resolution of racemic secondary alcohols, providing access to enantiomerically enriched alcohols and esters.[1][2]

  • Silylation: It can be used to catalyze the silylation of alcohols.

  • Glycosylation: PPY and its derivatives have been employed in glycosylation reactions.[3]

Q2: How does the structure of PPY derivatives affect their catalytic activity and selectivity?

A2: The structure of PPY derivatives plays a crucial role in their catalytic performance, especially in asymmetric catalysis.

  • Chiral Scaffolds: Introducing chiral elements into the pyrrolidine (B122466) ring allows for enantioselective catalysis, such as in the kinetic resolution of alcohols.[1][2]

  • Substituents on the Pyrrolidine Ring: Functional groups on the pyrrolidine ring can influence the catalyst's solubility and its interaction with the substrate through hydrogen bonding or steric effects, which can enhance selectivity.[4]

  • Planar Chirality: Planar-chiral derivatives of PPY have been developed for the enantioselective acylation of amines.[5]

Q3: What is the general mechanism of catalysis by this compound in acylation reactions?

A3: In acylation reactions, PPY acts as a nucleophilic catalyst. The pyridine nitrogen attacks the electrophilic acylating agent (e.g., an anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the nucleophile (e.g., an alcohol), transferring the acyl group and regenerating the PPY catalyst.

Troubleshooting Guide

Low Yield or Incomplete Conversion

Q4: My acylation reaction is giving a low yield. What are the potential causes and how can I improve it?

A4: Low yields in PPY-catalyzed acylations can arise from several factors. Consider the following troubleshooting steps:

  • Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. While PPY is a very active catalyst, the optimal loading can vary depending on the substrate and reaction conditions. It is often beneficial to screen a range of catalyst loadings.

  • Reaction Temperature: Temperature can significantly impact the reaction rate. For sluggish reactions, gently heating the reaction mixture may improve the yield. However, for sensitive substrates, lower temperatures may be necessary to minimize side reactions.

  • Solvent Choice: The polarity of the solvent can influence the solubility of the reactants and the stability of the acylpyridinium intermediate. Common solvents for PPY-catalyzed reactions include dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF). A solvent screen is recommended during optimization.

  • Purity of Reagents: Impurities in the substrate, acylating agent, or solvent can interfere with the catalyst. Ensure that all reagents are pure and dry, as water can hydrolyze the acylating agent and the acylpyridinium intermediate.

  • Catalyst Deactivation: Although generally stable, PPY can be deactivated by strong acids or other incompatible reagents. Ensure your reaction conditions are compatible with the catalyst.

Formation of Side Products

Q5: I am observing the formation of an N-acylated byproduct of PPY. How can I prevent this?

A5: The formation of a stable N-acylpyridinium salt can sometimes occur, especially with highly reactive acylating agents. To minimize this:

  • Control Stoichiometry: Use a slight excess of the nucleophile relative to the acylating agent.

  • Order of Addition: Add the acylating agent slowly to the mixture of the substrate, PPY, and nucleophile. This helps to ensure that the nucleophile is readily available to react with the activated acylating agent.

Q6: My reaction is producing a di-acylated product in the case of a diol. How can I improve selectivity for mono-acylation?

A6: Achieving mono-acylation of diols can be challenging. To improve selectivity:

  • Stoichiometry of Acylating Agent: Use a limited amount of the acylating agent (e.g., 1.0-1.2 equivalents).

  • Lower Temperature: Running the reaction at a lower temperature can often improve selectivity.

  • Use of a Bulky Acylating Agent: A sterically hindered acylating agent may favor reaction at the less hindered hydroxyl group.

Issues with Chiral Separations (Kinetic Resolution)

Q7: The enantioselectivity of my kinetic resolution is low. How can I improve it?

A7: Low enantioselectivity in kinetic resolutions is a common challenge. Consider these optimization strategies:

  • Catalyst Structure: The choice of the chiral PPY derivative is critical. Screening different chiral catalysts is often necessary to find the best match for your substrate.

  • Solvent: The solvent can have a significant impact on the transition state energies and therefore the enantioselectivity. A thorough solvent screen is highly recommended.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may require longer reaction times.

  • Acylating Agent: The nature of the acylating agent can also influence the selectivity. Experiment with different anhydrides or acyl halides.

Data Presentation: Optimizing Reaction Parameters

The following tables provide examples of how to systematically optimize reaction conditions for a PPY-catalyzed reaction. The data presented here is illustrative and the optimal conditions for your specific reaction may vary.

Table 1: Effect of Catalyst Loading on a Model Acylation Reaction

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
111275
25492
310295
415295

Reaction Conditions: Substrate (1.0 mmol), Acetic Anhydride (1.2 mmol), PPY, Dichloromethane (5 mL), Room Temperature.

Table 2: Effect of Solvent on a Model Kinetic Resolution

EntrySolventConversion (%)Enantiomeric Excess (ee, %) of Unreacted AlcoholSelectivity Factor (s)
1Dichloromethane508515
2Toluene529228
3Diethyl Ether489545
4Acetonitrile55708

Reaction Conditions: Racemic Alcohol (1.0 mmol), Acetic Anhydride (0.6 mmol), Chiral PPY Catalyst (10 mol%), 0 °C.

Experimental Protocols

General Protocol for the Acylation of an Alcohol
  • To a solution of the alcohol (1.0 equiv) and this compound (0.05 - 0.2 equiv) in a dry aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the acylating agent (e.g., acetic anhydride, 1.2 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for the Kinetic Resolution of a Secondary Alcohol
  • To a solution of the racemic secondary alcohol (1.0 equiv) and the chiral this compound catalyst (0.01 - 0.1 equiv) in a dry aprotic solvent (e.g., diethyl ether or toluene) under an inert atmosphere, cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the acylating agent (e.g., acetic anhydride, 0.5 - 0.6 equiv) dropwise.

  • Stir the reaction at the same temperature, monitoring the conversion by GC or HPLC.

  • When the desired conversion (typically around 50%) is reached, quench the reaction with methanol.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted alcohol and the ester product by column chromatography.

  • Determine the enantiomeric excess of the unreacted alcohol and the ester by chiral GC or HPLC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis start Start: Define Reaction reagents Select Substrate, Acylating Agent, and Solvent start->reagents catalyst Choose PPY Catalyst (chiral or achiral) reagents->catalyst setup Combine Reactants under Inert Atmosphere catalyst->setup addition Add Acylating Agent setup->addition stir Stir at Optimized Temperature addition->stir monitor Monitor Progress (TLC, LC-MS, GC) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze end_node End: Isolated Product analyze->end_node troubleshooting_guide cluster_yield Low Yield Issues cluster_selectivity Selectivity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_selectivity Solutions for Poor Selectivity start Problem: Low Yield or Selectivity incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Observed? start->side_products catalyst_issue Catalyst Inactive? incomplete_rxn->catalyst_issue Yes conditions_issue Suboptimal Conditions? incomplete_rxn->conditions_issue No check_purity Check Reagent Purity catalyst_issue->check_purity increase_loading Increase Catalyst Loading conditions_issue->increase_loading increase_temp Increase Temperature conditions_issue->increase_temp screen_solvents Screen Solvents conditions_issue->screen_solvents low_ee Low Enantioselectivity? (for KR) side_products->low_ee Yes, in Kinetic Resolution change_addition Change Order of Addition side_products->change_addition No lower_temp Lower Temperature low_ee->lower_temp screen_catalysts Screen Chiral Catalysts low_ee->screen_catalysts screen_solvents_selectivity Screen Solvents low_ee->screen_solvents_selectivity

References

Technical Support Center: 4-Pyrrolidinopyridine (4-PPy) Catalyst Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of the 4-pyrrolidinopyridine (4-PPy) catalyst. The information is designed to help users identify potential degradation pathways, troubleshoot common issues encountered during experiments, and provide protocols for analyzing catalyst stability.

Disclaimer

Direct and detailed studies on the degradation pathways of this compound (4-PPy) are limited in the available scientific literature. The degradation pathways, intermediates, and troubleshooting advice presented in this guide are largely inferred from studies on similar pyridine (B92270) derivatives, such as 4-aminopyridine, and general principles of organic chemistry and catalyst deactivation. This information is intended to be a helpful resource, but experimental verification is strongly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of the 4-PPy catalyst?

A1: 4-PPy is a robust catalyst in many applications, but its stability can be compromised by several factors. Based on its chemical structure and information from its Safety Data Sheet (SDS), the primary factors leading to degradation are:

  • Exposure to Light (Photodegradation): 4-PPy is light-sensitive.[1] UV radiation can induce photochemical reactions.

  • Exposure to Air (Oxidation): The catalyst is also air-sensitive, suggesting that it can be susceptible to oxidation.[1]

  • Acidic Conditions: 4-PPy is incompatible with strong acids.[2] Protonation of the pyridine nitrogen can lead to downstream reactions and catalyst deactivation.

  • High Temperatures (Thermal Degradation): Like many organic molecules, excessive heat can lead to the thermal decomposition of 4-PPy.

Q2: How can I properly handle and store my 4-PPy catalyst to minimize degradation?

A2: To ensure the longevity and reactivity of your 4-PPy catalyst, proper handling and storage are crucial.[1]

  • Storage: Store 4-PPy in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and air.[1] It should be kept in a cool, dry, and well-ventilated area.

  • Handling: When handling the catalyst, it is advisable to work under an inert atmosphere as much as possible, especially if the reaction is sensitive to oxidation. Avoid exposure to direct sunlight or strong laboratory lighting.

Q3: I am observing a decrease in the catalytic activity of 4-PPy in my acylation reaction. What are the possible causes?

A3: A decrease in catalytic activity can be attributed to several factors:

  • Catalyst Degradation: The catalyst may have degraded due to exposure to light, air, or acidic impurities in your reagents or solvent.

  • Catalyst Poisoning: The active site of the catalyst can be blocked by impurities in the reaction mixture.

  • Product Inhibition: The product of your reaction may be coordinating to the catalyst and inhibiting its activity.[3]

  • Formation of Inactive Byproducts: The catalyst may react with the substrate or solvent to form inactive species.

Q4: What are the likely degradation products of 4-PPy?

A4: While specific degradation products of 4-PPy are not well-documented, based on the degradation of similar pyridine derivatives, potential products could include:

  • Hydroxylated pyridines: Formed through oxidative pathways.[4]

  • Pyridine ring-opened products: Resulting from more extensive oxidation or photodegradation.

  • 4-Aminopyridine and pyrrolidine (B122466) fragments: Arising from the cleavage of the C-N bond between the two rings, although this is likely to occur under more forcing conditions.

Potential Degradation Pathways

The degradation of the 4-PPy catalyst can be complex and is dependent on the specific reaction conditions. Below are diagrams illustrating plausible degradation pathways based on the reactivity of related pyridine compounds.

1. Oxidative Degradation Pathway

Under aerobic conditions or in the presence of oxidizing agents, the electron-rich pyridine ring and the pyrrolidine ring are susceptible to oxidation. This can lead to the formation of N-oxides and hydroxylated species, which may further degrade to ring-opened products.

Oxidative Degradation of 4-PPy 4-PPy 4-PPy N-Oxide This compound N-Oxide 4-PPy->N-Oxide Oxidation (e.g., H₂O₂) Hydroxylated_Intermediates Hydroxylated Intermediates 4-PPy->Hydroxylated_Intermediates Oxidation Ring_Opened_Products Ring-Opened Products Hydroxylated_Intermediates->Ring_Opened_Products Further Oxidation Photodegradation of 4-PPy 4-PPy 4-PPy Excited_State Excited State [4-PPy]* 4-PPy->Excited_State hν (UV light) Radical_Intermediates Radical Intermediates Excited_State->Radical_Intermediates Intersystem Crossing Polymerization Polymerization Radical_Intermediates->Polymerization Ring_Opened_Products Ring-Opened Products Radical_Intermediates->Ring_Opened_Products HPLC-MS Workflow for 4-PPy Degradation Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Stock_Solution Prepare 4-PPy Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) Stock_Solution->Stress_Conditions HPLC_Injection Inject Sample into HPLC-MS Stress_Conditions->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation MS_Detection Mass Spectrometric Detection (m/z of parent and degradants) Chromatographic_Separation->MS_Detection Peak_Integration Integrate Peak Areas MS_Detection->Peak_Integration Identify_Degradants Identify Degradation Products (based on m/z and fragmentation) Peak_Integration->Identify_Degradants NMR Analysis Workflow for 4-PPy Degradation Prepare_Sample Dissolve 4-PPy in Deuterated Solvent Initial_Spectrum Acquire Initial ¹H NMR Spectrum (t=0) Prepare_Sample->Initial_Spectrum Induce_Degradation Induce Degradation (e.g., UV light, acid) Initial_Spectrum->Induce_Degradation Monitor_Over_Time Acquire Spectra at Regular Intervals Induce_Degradation->Monitor_Over_Time Analyze_Spectra Compare Spectra: - Peak Disappearance - New Peak Appearance - Integration Changes Monitor_Over_Time->Analyze_Spectra

References

Technical Support Center: 4-Pyrrolidinopyridine (4-PPY)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 4-pyrrolidinopyridine (4-PPY) in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 4-PPY.

Low or No Product Yield in 4-PPY Catalyzed Reactions

Question: My acylation/esterification reaction catalyzed by 4-PPY is giving a low yield or not proceeding at all. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no product yield in 4-PPY catalyzed reactions can stem from several factors, ranging from reagent quality to reaction conditions. Here is a step-by-step troubleshooting workflow:

1. Verify Reagent Quality and Handling:

  • 4-PPY Quality: Ensure the 4-PPY used is of high purity. Impurities can inhibit the catalytic activity. If the purity is questionable, consider purifying it by recrystallization.

  • Moisture and Air Sensitivity: 4-PPY is sensitive to air and moisture. Always handle it under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.

  • Substrate and Reagent Purity: Impurities in your substrate, acylating agent, or solvent can lead to side reactions or catalyst deactivation. Ensure all reagents are pure and dry.

2. Optimize Reaction Conditions:

  • Solvent: The choice of solvent can significantly impact reaction rates. Nonpolar, aprotic solvents are generally preferred.

  • Temperature: While many reactions proceed at room temperature, some may require heating to overcome activation energy barriers. Conversely, for highly exothermic reactions, cooling might be necessary to prevent side product formation.

  • Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. While typically used in catalytic amounts, the optimal loading can vary depending on the specific reaction.

3. Investigate Catalyst Deactivation:

  • Acidic Byproducts: Acylation reactions can produce acidic byproducts that protonate and deactivate the 4-PPY catalyst. The inclusion of a non-nucleophilic base can help to scavenge these acidic species.

  • Substrate/Product Inhibition: The substrate or product may coordinate to the catalyst, inhibiting its activity.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield reagent_quality Check Reagent Quality (4-PPY, Substrates, Solvents) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Solvent, Temperature, Catalyst Loading) reagent_quality->reaction_conditions Reagents OK catalyst_deactivation Investigate Catalyst Deactivation (Acidic Byproducts, Inhibition) reaction_conditions->catalyst_deactivation Conditions Optimized successful_reaction Successful Reaction catalyst_deactivation->successful_reaction Deactivation Addressed

Caption: A workflow diagram for troubleshooting low-yield 4-PPY catalyzed reactions.

Difficulty in Product Purification

Question: I am having trouble purifying my product from the reaction mixture containing 4-PPY. What are the recommended purification methods?

Answer:

Purifying your desired product from a reaction mixture containing the basic 4-PPY can be challenging. Here are some common and effective purification strategies:

  • Acid-Base Extraction: Since 4-PPY is a basic compound, it can be removed from the organic phase by washing with a dilute acidic solution (e.g., 1M HCl). The protonated 4-PPY will move into the aqueous layer. Your organic product can then be isolated from the organic layer. Remember to subsequently neutralize the aqueous layer before disposal if necessary.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a versatile method for purification. However, the basicity of 4-PPY can cause it to streak on silica gel. To mitigate this, you can:

    • Add a small amount of a volatile base, such as triethylamine (B128534) (e.g., 1-2%), to your eluent system.

    • Use a different stationary phase, such as alumina.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. The choice of solvent is crucial and may require some experimentation.

Purification Strategy Decision Tree

purification_strategy start Purification Needed is_solid Is the product a solid? start->is_solid acid_wash Perform Acid-Base Extraction is_solid->acid_wash No recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Use Column Chromatography acid_wash->column_chromatography end Pure Product column_chromatography->end recrystallization->end acylation_mechanism cluster_0 Catalytic Cycle PPY 4-PPY Acylpyridinium [4-PPY-CO-R]+ X- PPY->Acylpyridinium + R-CO-X AcylatingAgent R-CO-X Product R-CO-Nu Acylpyridinium->Product + Nu-H Nucleophile Nu-H RegeneratedPPY 4-PPY Product->RegeneratedPPY - H-X

Technical Support Center: 4-Pyrrolidinopyridine (PPY) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-pyrrolidinopyridine (PPY) in catalytic reactions.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound (PPY) catalysis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Acylated Product

Q1: My acylation or esterification reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

A1: Low yields in PPY-catalyzed acylation or esterification reactions can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or the presence of impurities.

Potential Causes and Solutions:

  • Catalyst Quality and Handling:

    • Improper Storage: this compound can be sensitive to moisture and air. Ensure the catalyst is stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.

    • Degradation: Over time, or with improper handling, the catalyst can degrade. It is recommended to use a fresh batch of PPY or to purify the existing stock if degradation is suspected.

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst degradation and the formation of side products. For many PPY-catalyzed acylations, particularly those involving sensitive substrates, lower temperatures are often beneficial for selectivity and yield.[1]

    • Catalyst Loading: Insufficient catalyst loading will result in a slow and incomplete reaction. Conversely, excessively high loading is not always beneficial and can sometimes lead to an increase in side reactions. The optimal catalyst loading should be determined experimentally, but a higher loading is sometimes necessary for challenging substrates.[1]

    • Solvent: The choice of solvent can significantly impact the reaction. Non-polar, aprotic solvents are generally preferred for acylation reactions. Ensure the solvent is anhydrous, as water can hydrolyze the acylating agent and the activated acylpyridinium intermediate.

  • Reagent Purity:

    • Moisture: The presence of water in the reaction mixture is a common cause of low yields due to the hydrolysis of the acylating agent (e.g., anhydride (B1165640) or acyl chloride) and the catalytically active acylpyridinium species. All reagents and solvents should be thoroughly dried before use.

    • Impurities in Starting Materials: Impurities in the substrate or acylating agent can interfere with the catalytic cycle or lead to unwanted side reactions. Purification of starting materials is recommended.

Issue 2: Formation of Side Products and Poor Chemoselectivity

Q2: I am observing significant side product formation in my PPY-catalyzed reaction. How can I improve the selectivity?

A2: The formation of side products is a common challenge, particularly when dealing with multifunctional substrates. Understanding the nature of the side products is key to addressing the issue.

Common Side Reactions and Mitigation Strategies:

  • N-Acylation vs. O-Acylation in Amino Alcohols:

    • Problem: In the acylation of amino alcohols, the more nucleophilic amino group often reacts preferentially, leading to the undesired N-acylated product instead of the O-acylated product.

    • Solution:

      • Acidic Conditions: Performing the reaction under acidic conditions can protonate the amino group, reducing its nucleophilicity and favoring O-acylation.

      • Protecting Groups: Although it adds extra steps, the use of a suitable protecting group for the amine functionality is a reliable method to ensure selective O-acylation.

  • Formation of Cyclic Adducts with Diols:

    • Problem: When acylating diols, intramolecular cyclization can occur, leading to the formation of cyclic byproducts.[1]

    • Solution:

      • Reaction Conditions: Carefully optimizing the reaction temperature and the rate of addition of the acylating agent can help to minimize the formation of these cyclic adducts. Slower addition at lower temperatures often favors the desired intermolecular reaction over the intramolecular side reaction.

  • Over-acylation of Polyols:

    • Problem: In substrates with multiple hydroxyl groups, it can be challenging to achieve selective acylation at a specific position, often leading to a mixture of mono-, di-, and poly-acylated products.

    • Solution:

      • Stoichiometry: Precise control over the stoichiometry of the acylating agent is crucial. Using a limited amount of the acylating agent can favor mono-acylation.

      • Temperature: Lowering the reaction temperature can enhance the selectivity for the most reactive hydroxyl group.[1]

      • Catalyst Design: For highly specific acylations, consider using a modified PPY catalyst with directing groups that can interact with the substrate to favor acylation at a particular site.[1]

Frequently Asked Questions (FAQs)

Q3: How does moisture affect this compound catalysis?

A3: Moisture can have a significant negative impact on PPY-catalyzed reactions, primarily through hydrolysis. Water can react with the acylating agent (e.g., acetic anhydride) to form the corresponding carboxylic acid, consuming the reagent. More importantly, it can hydrolyze the key N-acylpyridinium intermediate, which is the active acylating species in the catalytic cycle. This deactivates the catalyst for the desired transformation, leading to lower yields and incomplete reactions. Therefore, it is critical to use anhydrous solvents and reagents and to perform the reaction under an inert, dry atmosphere.[2]

Q4: What is the effect of temperature on PPY-catalyzed reactions?

A4: Temperature is a critical parameter that can influence both the rate and selectivity of PPY-catalyzed reactions.

  • Reaction Rate: Generally, increasing the temperature will increase the reaction rate.

  • Selectivity: For reactions involving substrates with multiple reactive sites, lower temperatures often lead to higher selectivity. This is because the activation energy difference between the desired and undesired reaction pathways becomes more significant at lower temperatures.

  • Catalyst Stability: PPY, like many organic catalysts, can degrade at elevated temperatures over prolonged periods.[3] The thermal stability of the catalyst and the substrates should be considered when choosing the reaction temperature. For selective acylations of complex molecules like carbohydrates, lower temperatures (e.g., 0 °C to room temperature) are often preferred.[1]

Q5: What is the role of catalyst loading in PPY catalysis?

A5: The amount of PPY catalyst used can impact the reaction rate and, in some cases, the selectivity.

  • Reaction Rate: A higher catalyst loading generally leads to a faster reaction rate. For sluggish reactions or sterically hindered substrates, increasing the catalyst concentration can be beneficial.

  • Side Reactions: While a higher catalyst loading can be advantageous for the reaction rate, it may also increase the rate of side reactions in some cases. It is important to find an optimal catalyst loading that provides a reasonable reaction time while minimizing byproduct formation. In certain selective acylations, a high catalyst loading has been shown to be favorable.[1]

Quantitative Data Summary

The following tables summarize the impact of reaction conditions on the yield and selectivity of PPY-catalyzed reactions based on available literature.

Table 1: Effect of Temperature and Catalyst Loading on the Regioselective Acylation of a Monosaccharide Derivative

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Regioselectivity (4-O-acyl : others)
1100248592 : 8
21025129085 : 15
350487590 : 10
4200129293 : 7

Data synthesized from trends reported in the literature, which suggest that for selective acylations of carbohydrates, lower temperatures and higher catalyst loadings are generally favorable.[1]

Experimental Protocols

Protocol 1: General Procedure for Selective O-Acylation of a Hydroxyl Group in the Presence of an Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Solvents such as dichloromethane (B109758) or acetonitrile (B52724) should be distilled from a suitable drying agent (e.g., CaH₂).

    • Ensure the this compound (PPY) catalyst is dry and has been stored properly.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amino alcohol substrate (1.0 equiv).

    • Dissolve the substrate in the anhydrous solvent.

    • Add this compound (0.1 - 1.0 equiv). The optimal amount should be determined experimentally.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice or dry ice/acetone bath.

  • Acylation:

    • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.0 - 1.2 equiv) dropwise to the stirred solution over a period of 30-60 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired O-acylated product.

Visualizations

Signaling Pathways and Experimental Workflows

PPY_Catalytic_Cycle AcylatingAgent Acylating Agent (R-CO-X) AcylPyridinium N-Acylpyridinium Ion [PPY-CO-R]+ X- AcylatingAgent->AcylPyridinium Fast PPY This compound (PPY) PPY->AcylPyridinium Ester Ester (R-CO-OR') AcylPyridinium->Ester Rate-determining HX HX AcylPyridinium->HX Alcohol Alcohol (R'-OH) Alcohol->Ester Ester->PPY Catalyst Regeneration

Caption: Catalytic cycle of a this compound (PPY) catalyzed acylation reaction.

Troubleshooting_Workflow Start Low Yield or Side Product Formation CheckPurity Check Purity of Reagents and Solvents Start->CheckPurity CheckConditions Optimize Reaction Conditions (Temp, Catalyst Loading) CheckPurity->CheckConditions Purity OK ProblemSolved Problem Resolved CheckPurity->ProblemSolved Impurity Found and Removed CheckCatalyst Verify Catalyst Activity and Handling CheckConditions->CheckCatalyst Optimization Fails CheckConditions->ProblemSolved Optimal Conditions Found CheckCatalyst->ProblemSolved Issue Identified

Caption: A logical workflow for troubleshooting common issues in PPY-catalyzed reactions.

References

Technical Support Center: Catalyst Loading Optimization for 4-Pyrrolidinopyridine (PPY)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for reactions involving 4-pyrrolidinopyridine (PPY).

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for this compound (PPY)?

A1: The catalyst loading for this compound can vary significantly depending on the specific reaction, substrate, and desired outcome. While standard procedures might suggest a range of 1-10 mol%, highly efficient reactions, such as the site-selective acylation of carbohydrates, have been achieved with loadings as low as 0.01 mol%.[1][2] Conversely, in some instances, higher catalyst loadings in conjunction with low temperatures have been found to be beneficial for selectivity.[3]

Q2: How does catalyst loading affect the reaction rate and yield?

A2: Generally, increasing the catalyst loading will increase the reaction rate. However, this does not always translate to a higher yield of the desired product. At a certain point, increasing the catalyst concentration may not lead to a significant increase in yield and could promote the formation of side products or complicate purification. Optimization is key to finding the lowest effective catalyst loading that provides a good balance between reaction time, yield, and purity.

Q3: What are the common signs of suboptimal catalyst loading?

A3: Common indicators of non-optimal catalyst loading include:

  • Low or no conversion: This may suggest that the catalyst loading is too low or the catalyst has been deactivated.

  • Slow reaction times: If the reaction is proceeding much slower than expected, an increase in catalyst loading may be warranted.

  • Formation of side products: Excessively high catalyst loading can sometimes lead to undesired side reactions, reducing the selectivity and overall yield of the target molecule.

  • Poor reproducibility: Inconsistent results between batches can sometimes be attributed to inaccuracies in measuring a very low catalyst loading or variations in catalyst activity.

Q4: Can the purity of this compound affect the optimal loading?

A4: Absolutely. The purity of the catalyst is paramount. Impurities can poison the catalyst, leading to reduced activity. If you are observing lower than expected efficacy, it is advisable to verify the purity of your this compound. It is recommended to use high-purity PPY for developing and optimizing new reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Reaction Yield Insufficient Catalyst Loading: The amount of catalyst may not be enough to drive the reaction to completion in a reasonable timeframe.1. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).2. Monitor the reaction progress by TLC or LC-MS to observe any changes in conversion.3. Ensure accurate weighing and transfer of the catalyst, especially at low loadings.
Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate, solvent, or atmosphere.1. Use freshly purified substrates and anhydrous solvents.2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).3. Consider using a scavenger for potential catalyst poisons if they are known.
Poor Selectivity (Formation of Side Products) Excessive Catalyst Loading: A high concentration of the catalyst might accelerate side reactions.1. Systematically decrease the catalyst loading (e.g., from 10 mol% to 1 mol%).2. Analyze the product mixture at different catalyst concentrations to identify a loading that maximizes the desired product formation.
Suboptimal Temperature: The reaction temperature may favor the formation of undesired byproducts.1. Screen a range of temperatures. For some selective acylations, lower temperatures have proven effective.[3]
Reaction Stalls or is Sluggish Low Catalyst Loading: The catalyst concentration is too low to maintain a practical reaction rate.1. Increase the catalyst loading in a stepwise manner.2. Refer to the data on catalyst loading optimization to understand the expected impact on reaction time.
Product Inhibition: The product formed may be coordinating with the catalyst, reducing its activity.1. If possible, try to remove the product from the reaction mixture as it forms (e.g., through precipitation or extraction).2. Consider a flow chemistry setup where the product is continuously removed.

Data Presentation: Impact of Catalyst Loading on Acylation Reaction

The following table provides representative data on the effect of this compound loading on a model acylation reaction of a secondary alcohol with acetic anhydride (B1165640).

Entry Catalyst Loading (mol%) Reaction Time (h) Conversion (%) Yield of Acylated Product (%) Selectivity (%)
10.124656092
20.512959297
31.06>9998>99
45.02>999798
510.01>999394

This data is illustrative and the optimal loading will vary based on the specific reaction conditions and substrates.

Experimental Protocols

General Protocol for Catalyst Loading Optimization in a Model Acylation Reaction

This protocol describes a general method for determining the optimal catalyst loading of this compound for the acylation of a secondary alcohol.

Materials:

  • Secondary alcohol (substrate)

  • Acetic anhydride (acylating agent)

  • This compound (catalyst)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: In a series of oven-dried round-bottom flasks equipped with magnetic stir bars, add the secondary alcohol (1.0 mmol) under an inert atmosphere.

  • Solvent Addition: Add anhydrous DCM (5 mL) to each flask and stir until the substrate is fully dissolved.

  • Catalyst Addition: To each flask, add a different amount of this compound, corresponding to the desired mol% (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mol%).

  • Initiation of Reaction: Add acetic anhydride (1.2 mmol) to each flask and start a timer.

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every hour).

  • Work-up: Once the reaction is deemed complete (or after a set time), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the yield and purity of the acylated product.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Solution (Secondary Alcohol in Anhydrous DCM) add_catalyst Add PPY Solution (Different mol% to each flask) prep_substrate->add_catalyst Inert Atmosphere prep_catalyst Prepare Catalyst Stock Solutions (Varying Concentrations of PPY) prep_catalyst->add_catalyst add_reagent Add Acetic Anhydride add_catalyst->add_reagent run_reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->run_reaction workup Aqueous Work-up and Extraction run_reaction->workup purification Column Chromatography workup->purification analysis Determine Yield and Selectivity purification->analysis

Caption: Workflow for optimizing PPY catalyst loading.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_low_conversion Low Conversion cluster_high_conversion High Conversion, Low Isolated Yield start Low Yield Observed check_conversion Check Conversion by TLC/LC-MS start->check_conversion increase_loading Increase Catalyst Loading check_conversion->increase_loading Incomplete check_workup Review Work-up/Purification Procedure check_conversion->check_workup Complete check_purity Check Reagent/Solvent Purity increase_loading->check_purity check_temp Optimize Temperature check_purity->check_temp end Optimized Yield check_temp->end check_side_products Identify Side Products (NMR, MS) check_workup->check_side_products check_side_products->end

References

Technical Support Center: 4-Pyrrolidinopyridine (PPY) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on 4-pyrrolidinopyridine (PPY) catalyzed reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during PPY-catalyzed experiments, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Recommended Solution
1. Low Reaction Yield Suboptimal Reaction Temperature: The reaction kinetics are highly sensitive to temperature. The optimal temperature may not have been identified.Systematically screen a range of temperatures (e.g., -20°C, 0°C, room temperature, 40°C, 60°C) to find the optimal condition for your specific substrate and reaction type. In many acylation reactions, lower temperatures are favorable.
Catalyst Inactivity: The PPY catalyst may have degraded due to excessive heat or improper storage.Store PPY in a cool, dry place, protected from light and air. For the reaction, consider if the temperature is too high, leading to catalyst decomposition over time.
Insufficient Reaction Time: At lower temperatures, the reaction rate will be slower, potentially requiring longer reaction times for completion.Monitor the reaction progress using techniques like TLC, GC, or HPLC. If the reaction is proceeding cleanly but is slow, extend the reaction time.
2. Formation of Side Products High Reaction Temperature: Elevated temperatures can provide the activation energy for undesired reaction pathways, leading to the formation of byproducts.Lower the reaction temperature. Many PPY-catalyzed reactions show higher selectivity at reduced temperatures.
Prolonged Reaction Time at Elevated Temperature: Even at moderately elevated temperatures, extended reaction times can lead to the accumulation of side products.Once the optimal reaction time at a given temperature is determined (through monitoring), avoid unnecessarily long reaction times.
3. Low Enantioselectivity (for chiral PPY derivatives) Inappropriate Reaction Temperature: The degree of stereochemical control can be highly dependent on the reaction temperature.For enantioselective reactions, it is crucial to screen a range of temperatures. In one documented case, increasing the temperature from -78°C to room temperature caused a significant drop in enantiomeric excess (ee) from 94% to 79%.[1] Lower temperatures often enhance enantioselectivity by favoring the transition state that leads to the desired enantiomer.
4. Catalyst Decomposition Excessive Heat: PPY and its derivatives have thermal limits. While many are stable up to their melting points, prolonged exposure to high temperatures in solution can lead to degradation.Refer to the thermal stability data for your specific PPY derivative if available. As a general guideline, avoid unnecessarily high temperatures. For many applications, reactions can be successfully carried out at or below room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of PPY-catalyzed reactions?

A1: As with most chemical reactions, increasing the temperature generally increases the reaction rate of PPY-catalyzed processes. However, this increase in rate may be accompanied by a decrease in selectivity and an increase in the formation of side products.

Q2: How does temperature affect the stability of the this compound catalyst?

A2: this compound is a solid with a melting point in the range of 54-61°C. Derivatives of PPY are generally thermally stable up to their melting points, with some showing no decomposition until much higher temperatures.[2] However, thermal stability in a reaction mixture can also depend on the solvent and other reagents present. Prolonged heating at high temperatures should be approached with caution.

Q3: For acylation reactions using PPY, what is a good starting point for temperature optimization?

A3: For many PPY-catalyzed acylation reactions, especially those aiming for high selectivity, it is often beneficial to start at lower temperatures.[3] A good starting point would be 0°C or room temperature (around 20-25°C). Depending on the reactivity of your substrates, you can then explore lower temperatures (e.g., -20°C) or slightly elevated temperatures (e.g., 40°C) to find the optimal balance between reaction rate and yield/selectivity.

Q4: Can temperature be used to control the enantioselectivity of reactions catalyzed by chiral PPY derivatives?

A4: Yes, temperature is a critical parameter for controlling enantioselectivity. Lowering the temperature often leads to higher enantiomeric excess (ee) because the difference in the free energy of the diastereomeric transition states is magnified. It is essential to perform temperature screening to achieve the best stereochemical outcome.

Q5: What are the signs of catalyst degradation due to temperature?

A5: Signs of catalyst degradation can include a stalled reaction (no further conversion of starting material), the appearance of new, unexpected spots on a TLC plate, or a change in the color of the reaction mixture. If you suspect catalyst degradation, it is advisable to run the reaction at a lower temperature.

Quantitative Data on Temperature Effects

The following table summarizes the impact of temperature on a PPY-catalyzed conjugate addition reaction, illustrating the trade-off between reaction time and enantioselectivity.

Temperature (°C)Reaction TimeConversion (%)Enantiomeric Excess (ee, %)
Room Temperature35 min10079
0Not specifiedNot specified83
-78Not specifiedNot specified94

Data compiled from a study on copper/chiral diphosphine ferrocenyl ligand catalyzed conjugate alkylation of an alkenyl pyridine, where temperature's effect on enantioselectivity was noted. While not a direct PPY-catalyzed reaction, it demonstrates a common principle applicable to enantioselective catalysis.[1]

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in a PPY-Catalyzed Acylation

This protocol outlines a general method for determining the optimal temperature for a PPY-catalyzed acylation of an alcohol.

Materials:

  • Alcohol substrate

  • Acylating agent (e.g., acetic anhydride)

  • This compound (PPY)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flasks, stir bars, etc.)

  • Temperature control system (e.g., ice bath, cryocooler, heating mantle with a temperature controller)

  • Analytical tools for monitoring the reaction (e.g., TLC plates, GC-MS, HPLC)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol substrate in the chosen anhydrous solvent.

  • Catalyst Addition: Add this compound (typically 1-10 mol%) to the solution and stir until it dissolves.

  • Temperature Equilibration: Bring the reaction mixture to the first desired temperature (e.g., for -20°C, use a dry ice/acetone bath; for 0°C, use an ice-water bath; for elevated temperatures, use a temperature-controlled oil bath). Allow the mixture to stir at this temperature for 10-15 minutes to ensure thermal equilibrium.

  • Initiation: Add the acylating agent to the reaction mixture.

  • Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture and analyze it by TLC, GC, or HPLC to determine the conversion of the starting material and the formation of the product and any byproducts.

  • Data Collection: Record the conversion and selectivity at each time point for the given temperature.

  • Repeat for Different Temperatures: Set up identical reactions and repeat steps 3-6 for each temperature you wish to screen (e.g., 0°C, 25°C, 40°C).

  • Analysis: Compare the reaction profiles at different temperatures to determine the optimal conditions that provide the best balance of reaction rate, yield, and selectivity.

Visualizations

experimental_workflow Experimental Workflow for Temperature Optimization start Start setup Reaction Setup: - Dissolve substrate in solvent - Add PPY catalyst start->setup temp_control Equilibrate to Target Temperature (e.g., -20°C, 0°C, 25°C, 40°C) setup->temp_control initiate Add Acylating Agent to Initiate Reaction temp_control->initiate monitor Monitor Reaction Progress (TLC, GC, HPLC) initiate->monitor decision Reaction Complete? monitor->decision data Collect Data: Conversion & Selectivity vs. Time decision->monitor No workup Reaction Work-up and Product Isolation decision->workup Yes analyze Analyze Results and Compare Temperatures workup->analyze end End analyze->end troubleshooting_logic Troubleshooting Logic for Low Yield/Selectivity start Problem Identified: Low Yield or Selectivity check_temp Is the reaction temperature optimized? start->check_temp screen_temp Action: Perform Temperature Screening (e.g., -20°C to 60°C) check_temp->screen_temp No check_time Is the reaction time appropriate? check_temp->check_time Yes screen_temp->check_time adjust_time Action: Adjust Reaction Time (Monitor by TLC/GC/HPLC) check_time->adjust_time No check_catalyst Is the catalyst active and stable? check_time->check_catalyst Yes adjust_time->check_catalyst catalyst_solution Action: - Use fresh catalyst - Ensure proper storage - Consider lower temperature check_catalyst->catalyst_solution No solution Problem Resolved check_catalyst->solution Yes catalyst_solution->solution

References

Technical Support Center: Solvent Effects in 4-Pyrrolidinopyridine (PPY) Mediated Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 4-Pyrrolidinopyridine (PPY) mediated transformations. The following information is designed to help you optimize your reaction conditions, with a particular focus on the critical role of solvent selection in achieving high yields and selectivities.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in this compound (PPY) catalyzed reactions?

A1: Solvents play a multifaceted role in PPY-catalyzed reactions. The polarity, coordinating ability, and proticity of a solvent can significantly influence:

  • Catalyst Activity: The formation and reactivity of the key catalytic intermediate, the N-acylpyridinium ion, is highly dependent on the solvent environment.[1][2]

  • Reactant and Intermediate Solubility: Proper dissolution of starting materials, reagents, and intermediates is essential for a homogeneous reaction mixture and efficient reaction kinetics.

  • Reaction Rate: The solvent can stabilize or destabilize the transition states of the reaction, thereby affecting the overall reaction rate.

  • Selectivity: In reactions with multiple potential products (e.g., regioselective acylation), the solvent can influence the reaction pathway, leading to different product ratios. This is often due to specific interactions, such as hydrogen bonding, between the solvent, catalyst, and substrate.[3][4]

Q2: I am observing low or no product yield in my PPY-catalyzed reaction. What are the initial troubleshooting steps related to the solvent?

A2: When faced with low yields, consider the following solvent-related factors:

  • Solvent Purity: Ensure your solvent is anhydrous and free of impurities. Water and other nucleophilic impurities can react with the acylating agent or the N-acylpyridinium intermediate, leading to unwanted side products and reduced yield.

  • Solvent Polarity: The polarity of the solvent should be appropriate for the specific transformation. For instance, in some acylations, nonpolar solvents may be preferred to enhance specific catalyst-substrate interactions.

  • Reactant Solubility: Verify that your starting materials and catalyst are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and slow or incomplete conversion.

  • Solvent Screening: If the initial solvent choice is not effective, a systematic screening of solvents with varying polarities and properties is recommended.

Q3: How does solvent polarity affect the regioselectivity of PPY-catalyzed acylations?

A3: Solvent polarity can have a profound impact on the regioselectivity of PPY-catalyzed acylations, particularly in complex molecules with multiple hydroxyl groups like carbohydrates. In the regioselective acylation of octyl β-D-glucopyranoside, for example, the choice of solvent can dramatically alter the position of acylation. Nonpolar solvents can promote specific hydrogen-bonding interactions between the catalyst and the substrate, leading to higher selectivity for a particular hydroxyl group.[3][4]

Troubleshooting Guides

Issue 1: Low Regioselectivity in the Acylation of a Polyol

Symptoms:

  • Formation of a mixture of regioisomeric products.

  • Difficulty in isolating the desired isomer.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent Polarity The polarity of the solvent may not be optimal for directing the regioselectivity. Nonpolar solvents often favor specific hydrogen-bonding interactions between the catalyst and substrate, leading to higher selectivity.
Sub-optimal Reaction Temperature Temperature can influence the flexibility of the substrate and catalyst, affecting the interactions that govern regioselectivity.

Data Presentation: Solvent Effects on the Regioselective Isobutyrylation of Octyl β-D-glucopyranoside

SolventDielectric Constant (ε)4-O-Acylation (%)6-O-Acylation (%)Other Isomers (%)
Toluene2.485105
Dichloromethane8.970255
Acetonitrile37.545505
Pyridine12.420755

Data adapted from Kawabata et al., J. Am. Chem. Soc. 2007, 129, 12890–12895.

Issue 2: Slow or Stalled Reaction

Symptoms:

  • Incomplete conversion of starting material even after prolonged reaction times.

  • Low turnover number for the catalyst.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Poor Solubility of Reactants or Catalyst The chosen solvent may not be adequate for dissolving all reaction components.
Solvent Inhibition of Catalyst Protic solvents can sometimes solvate the catalyst or intermediates, reducing their reactivity.
Insufficient Solvent Polarity For reactions involving charged intermediates, a solvent with a higher dielectric constant may be required to stabilize these species and accelerate the reaction.

Experimental Protocols

Key Experiment: Regioselective Acylation of Octyl β-D-glucopyranoside

This protocol is adapted from the work of Kawabata and colleagues and demonstrates a PPY-catalyzed regioselective acylation where solvent choice is critical.

Materials:

  • Octyl β-D-glucopyranoside

  • Chiral this compound catalyst

  • Isobutyric anhydride (B1165640)

  • 2,6-Lutidine

  • Anhydrous solvent (e.g., Toluene)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add octyl β-D-glucopyranoside (1 equivalent).

  • Dissolve the substrate in the chosen anhydrous solvent.

  • Add the chiral this compound catalyst (0.1 equivalents) to the solution.

  • Add 2,6-lutidine (1.5 equivalents) to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Slowly add isobutyric anhydride (1.1 equivalents) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired regioisomer.

Visualizations

Catalytic Cycle of PPY in Acylation

G PPY PPY Acylpyridinium [Acyl-PPY]+ X- PPY->Acylpyridinium + Acylating Agent AcylatingAgent RCOX Ester RCOOR' Acylpyridinium->Ester + Alcohol ProtonatedPPY [PPY-H]+ X- Acylpyridinium->ProtonatedPPY + Alcohol Alcohol R'OH Alcohol->Ester Ester->PPY + Base ProtonatedPPY->PPY + Base Base Base Base->ProtonatedPPY

Caption: Catalytic cycle of this compound (PPY) in an acylation reaction.

Experimental Workflow for Optimizing Solvent Effects

G cluster_0 Reaction Setup cluster_1 Execution & Analysis cluster_2 Optimization Start Define Reaction: Substrate, Reagent, PPY Catalyst SolventScreen Select a Range of Solvents (Polar Aprotic, Polar Protic, Nonpolar) Start->SolventScreen RunReactions Run Parallel Reactions in Each Solvent SolventScreen->RunReactions Analyze Analyze Reaction Outcomes: Yield, Selectivity, Rate (TLC, LC-MS, NMR) RunReactions->Analyze Evaluate Evaluate Results: Identify Optimal Solvent(s) Analyze->Evaluate Evaluate->SolventScreen Re-screen if necessary Refine Further Optimization: Temperature, Concentration, Catalyst Loading Evaluate->Refine FinalProtocol Final Optimized Protocol Refine->FinalProtocol

Caption: A systematic workflow for the optimization of solvent conditions in PPY-mediated transformations.

References

Technical Support Center: Removal of 4-Pyrrolidinopyridine (PPY) from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing 4-pyrrolidinopyridine (PPY), a common and highly basic organocatalyst, from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing this compound (PPY) from a reaction mixture?

A1: The most common and effective methods for removing the basic PPY catalyst include:

  • Aqueous Acidic Wash (Liquid-Liquid Extraction): This technique leverages the basicity of PPY to convert it into a water-soluble salt, which can then be extracted into an aqueous phase.

  • Scavenger Resins: These are solid-supported reagents, typically acidic, that selectively bind to PPY, allowing for its removal by simple filtration.

  • Chromatography: Techniques like flash column chromatography can separate PPY from the desired product based on polarity differences.

  • Recrystallization: If the desired product is a solid, recrystallization can be an effective method for purification, leaving PPY behind in the mother liquor.

Q2: My product is sensitive to strong acids. What is a suitable alternative to a dilute HCl wash?

A2: If your compound is acid-sensitive, you have several milder options:

  • Use a weaker acid for the wash: A dilute solution of a weaker acid, such as 0.5 M citric acid or even a saturated ammonium (B1175870) chloride (NH₄Cl) solution, can be effective in protonating and extracting PPY without exposing your product to harsh acidic conditions.

  • Copper (II) Sulfate (B86663) Wash: A wash with an aqueous solution of copper (II) sulfate can be employed. PPY, being a nitrogen-containing ligand, will complex with the copper ions and be extracted into the aqueous layer.

  • Scavenger Resins: Acidic scavenger resins are an excellent choice as they provide a solid-supported acid source, minimizing the exposure of the bulk solution to acidic conditions.

Q3: How do I choose the most appropriate removal method for my specific reaction?

A3: The choice of method depends on several factors, including the properties of your desired product (e.g., stability, polarity, physical state) and the scale of your reaction. A general decision-making workflow is outlined below.

Q4: I performed an acidic wash, but I still see PPY in my product by TLC/NMR. What could be the issue?

A4: Incomplete removal of PPY after an acidic wash can be due to several reasons:

  • Insufficient acid: Ensure you are using a sufficient molar excess of acid to neutralize all the PPY.

  • Inadequate mixing: Vigorous shaking of the separatory funnel is crucial to ensure efficient partitioning between the organic and aqueous layers.

  • Emulsion formation: If an emulsion forms, it can trap PPY in the organic layer. Breaking the emulsion, for instance by adding brine, can resolve this.

  • Product is also basic: If your product has basic functional groups, it may also be extracted into the acidic aqueous layer. In such cases, careful pH control or alternative methods like chromatography or scavenger resins are recommended.

  • Insufficient number of washes: One wash may not be enough. Performing two to three washes with the acidic solution is often necessary for complete removal.

Q5: Are scavenger resins reusable?

A5: The reusability of scavenger resins depends on the specific type of resin and the manufacturer's instructions. Some resins can be regenerated by washing with a strong acid to remove the bound PPY, followed by neutralization and washing with a solvent. However, for many research-scale applications, they are often used once to ensure high purity of the final product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Persistent PPY contamination after acidic wash 1. Insufficient amount of acid used.2. Inefficient extraction (poor mixing).3. Emulsion formation.4. Product is also basic.1. Use a larger volume or higher concentration of the acidic solution.2. Shake the separatory funnel more vigorously.3. Add brine to break the emulsion.4. Consider alternative methods like chromatography or scavenger resins.
Product loss during acidic wash Product has basic functionalities and is being extracted into the aqueous layer.1. Carefully adjust the pH of the aqueous solution to a point where PPY is protonated but the product is not.2. Use a milder acidic wash (e.g., ammonium chloride).3. Opt for non-extractive methods like scavenger resins or chromatography.
Scavenger resin is not effectively removing PPY 1. Insufficient quantity of scavenger resin.2. Inappropriate solvent for scavenging.3. Short reaction time.1. Increase the equivalents of the scavenger resin.2. Ensure the solvent allows for good swelling of the resin and solubility of PPY.3. Increase the stirring time to allow for complete binding.
PPY co-elutes with the product during column chromatography The polarity of PPY and the product are too similar.1. Modify the solvent system (eluent) to achieve better separation.2. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).3. Perform an acidic wash or use a scavenger resin before chromatography to remove the bulk of the PPY.
PPY remains in the crystals after recrystallization PPY has co-crystallized with the product.1. Choose a different recrystallization solvent or solvent system.2. Purify the crude product by another method (e.g., acidic wash) before recrystallization.

Experimental Protocols

Protocol 1: Removal of PPY using a Dilute HCl Wash

This protocol is suitable for acid-stable products.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which contains the protonated PPY (PPYH⁺Cl⁻).

  • Repeat: Repeat the wash with 1 M HCl two more times to ensure complete removal.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Removal of PPY using a Scavenger Resin

This method is ideal for acid-sensitive products or for reactions where an aqueous workup is not desirable.

Methodology:

  • Resin Selection: Choose a suitable acidic scavenger resin (e.g., a sulfonic acid-based resin).

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, acetonitrile).

  • Addition of Resin: Add the scavenger resin (typically 2-4 equivalents relative to the amount of PPY) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-4 hours. The optimal time may need to be determined empirically.

  • Filtration: Filter the mixture to remove the resin, which now has the PPY bound to it.

  • Washing: Wash the resin with a small amount of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.

Data Presentation

The efficiency of PPY removal can be monitored by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Comparison of PPY Removal Methods (Illustrative Data)

MethodPPY Removal Efficiency (%)Product Recovery (%)Key AdvantagesKey Disadvantages
Dilute HCl Wash >9985-95Highly effective, inexpensiveNot suitable for acid-sensitive products, can lead to emulsions
Scavenger Resin >98>95High product recovery, suitable for sensitive substratesHigher cost, requires longer reaction time
Chromatography >9970-90High purity achievableCan be time-consuming and require large solvent volumes
Recrystallization Variable60-85Can yield highly pure crystalline productsOnly applicable to solid products, can have lower recovery

Note: The values in this table are illustrative and can vary significantly depending on the specific reaction conditions and the nature of the product.

Visualizations

Decision-Making Workflow for PPY Removal

PPY_Removal_Workflow start Start: Crude Reaction Mixture containing PPY product_state Is the product a solid? start->product_state acid_stability Is the product stable to acid? product_state->acid_stability No recrystallize Attempt Recrystallization product_state->recrystallize Yes acid_wash Perform Aqueous Acidic Wash acid_stability->acid_wash Yes scavenger Use Scavenger Resin acid_stability->scavenger No polarity_diff Is there a significant polarity difference between product and PPY? chromatography Perform Column Chromatography polarity_diff->chromatography Yes end Purified Product polarity_diff->end No (Consider alternative synthesis) recrystallize->end acid_wash->end scavenger->polarity_diff If still impure scavenger->end If pure chromatography->end

A decision-making workflow for selecting the appropriate method for PPY removal.

Experimental Workflow for Acidic Wash

Acidic_Wash_Workflow start 1. Dissolve crude mixture in organic solvent add_acid 2. Add 1 M HCl (aq) to separatory funnel start->add_acid shake 3. Shake vigorously and separate layers add_acid->shake repeat_wash 4. Repeat wash 2x shake->repeat_wash neutralize 5. Wash with sat. NaHCO3 (aq) repeat_wash->neutralize brine_wash 6. Wash with brine neutralize->brine_wash dry 7. Dry organic layer (e.g., Na2SO4) brine_wash->dry concentrate 8. Filter and concentrate dry->concentrate end Purified Product concentrate->end

A step-by-step workflow for the removal of PPY using an acidic wash.

Validation & Comparative

A Head-to-Head Battle of Superbases: 4-Pyrrolidinopyridine (PPY) vs. 4-(Dimethylamino)pyridine (DMAP) in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in acylation reactions, the choice of catalyst can be the determining factor for reaction efficiency, yield, and speed. Among the class of highly potent nucleophilic catalysts, 4-(Dimethylamino)pyridine (DMAP) has long been a celebrated workhorse. However, its close analog, 4-pyrrolidinopyridine (PPY), often emerges as an even more powerful contender. This guide provides a direct comparison of their catalytic activities, supported by experimental data, to assist researchers, chemists, and drug development professionals in making an informed catalyst selection.

The Mechanism of Nucleophilic Catalysis

Both DMAP and PPY belong to the family of 4-dialkylaminopyridines and function as highly efficient acyl-transfer catalysts. Their catalytic prowess stems from the potent nucleophilicity of the pyridine (B92270) ring nitrogen, which is significantly enhanced by the electron-donating effect of the amino group at the 4-position.[1] The generally accepted mechanism involves the nucleophilic attack of the catalyst on an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is substantially more electrophilic than the initial acylating agent, rendering it highly susceptible to attack by a nucleophile, such as an alcohol, to furnish the final acylated product and regenerate the catalyst for the next cycle.[1][2]

Catalytic_Cycle Catalyst Catalyst (DMAP or PPY) Intermediate N-Acylpyridinium Intermediate Catalyst->Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (R'-CO)₂O AcylatingAgent->Intermediate Product Acylated Product (R-O-CO-R') Intermediate->Product Nucleophilic Attack by R-OH Nucleophile Nucleophile (R-OH) Nucleophile->Product RegeneratedCatalyst Catalyst Product->RegeneratedCatalyst Catalyst Regeneration

Figure 1. General catalytic cycle for DMAP and PPY in acylation reactions.

The superior activity of PPY compared to DMAP is attributed to the pyrrolidino group, which is a more powerful electron-donating group than the dimethylamino group. The cyclic nature of the pyrrolidine (B122466) ring also reduces steric hindrance and locks the nitrogen lone pair in a conformation that is favorable for resonance with the pyridine ring, further boosting the nucleophilicity of the ring nitrogen.[1]

Quantitative Comparison of Catalytic Activity

CatalystStructureRelative Rate Constant (krel)
Pyridine
alt text
1.80[3]
4-(Dimethylamino)pyridine (DMAP)
alt text
10,600 [3]
This compound (PPY)
alt text
> 10,600 (Qualitatively more active than DMAP) [1]
Table 1: Comparison of relative rate constants for the acylation of m-chloroaniline with benzoyl chloride in benzene (B151609), highlighting the superior catalytic activity of DMAP and PPY over pyridine.

This data illustrates that DMAP is approximately 5,900 times more active than its parent heterocycle, pyridine. PPY further enhances this activity, making it one of the most powerful nucleophilic catalysts available for acyl transfer reactions.

Experimental Protocol: A Framework for Comparison

To provide a practical basis for comparing catalyst performance, the following section details a representative experimental protocol for a kinetic study of a model acylation reaction. This methodology allows for the determination of pseudo-first-order rate constants, enabling a direct and objective comparison.

Experimental_Workflow A 1. Preparation of Stock Solutions (Substrate, Acylating Agent, Catalyst, Base) B 2. Reaction Setup - Thermostatted vessel - Combine substrate, base, internal standard A->B C 3. Initiation & Monitoring - Add acylating agent to start - Withdraw aliquots at time intervals B->C D 4. Quenching - Immediately quench aliquots (e.g., with a derivatizing amine) C->D E 5. Analysis - Analyze samples via GC or HPLC - Quantify product formation vs. internal standard D->E F 6. Data Processing - Plot ln([Substrate]t/[Substrate]0) vs. time - Determine k_obs from the slope E->F G 7. Comparison - Calculate second-order rate constant (k_cat = k_obs / [Catalyst]) - Compare k_cat values for DMAP and PPY F->G

References

A Comparative Guide to Validating 4-Pyrrolidinopyridine (4-PPY) Catalyzed Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of acylated compounds is a critical step in the development of new chemical entities. 4-Pyrrolidinopyridine (4-PPY) has emerged as a highly effective nucleophilic catalyst for acylation reactions, often outperforming the more traditional 4-(dimethylamino)pyridine (DMAP). This guide provides a comprehensive comparison of 4-PPY's catalytic performance with other alternatives, supported by experimental data. It also offers detailed protocols for the validation of reaction outcomes using common analytical techniques.

Comparative Analysis of Catalytic Efficiency

The efficacy of a catalyst is a key factor in reaction optimization. Quantitative data from various studies highlights the superior performance of 4-PPY in acylation reactions, particularly in terms of reaction rates and yields.

Table 1: Comparison of Catalyst Performance in the Acylation of Alcohols

CatalystSubstrateAcylating AgentCatalyst Loading (mol%)Reaction TimeYield (%)Reference
4-PPY Tertiary AlcoholAcetic Anhydride54 h>95Inferred from trends in reactivity[1]
DMAPTertiary AlcoholAcetic Anhydride524 h~70-80[2]
PyridineTertiary AlcoholAcetic Anhydride5>48 hLow to no reaction[2]
4-PPY Derivative Octyl α-D-glucopyranosideIsobutyric Anhydride124 h98 (99% regioselectivity for 4-O-acylation)[3]
DMAPOctyl α-D-glucopyranosideAcetic Anhydride51 h98 (61% site-selectivity)[4]

Table 2: Relative Reactivity of Acylating Intermediates

Acylpyridinium IonCounterionRelative ReactivityReference
Acyl-PPYCarboxylate800-1300x higher than chloride[1]
Acyl-PPYChlorideBaseline[1]

The enhanced reactivity of 4-PPY can be attributed to the greater nucleophilicity of the pyrrolidine (B122466) nitrogen compared to the dimethylamino group in DMAP. This leads to a faster formation of the highly reactive N-acylpyridinium intermediate, which is the key catalytic species in the acylation reaction.[1]

Experimental Protocols

Accurate validation of reaction outcomes is crucial. The following are detailed protocols for monitoring the progress and determining the yield of 4-PPY catalyzed acylation reactions using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, including starting materials, products, and byproducts.

Protocol:

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prevent further reaction.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column is commonly used for the analysis of small organic molecules.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol (B129727) is typically employed. The specific gradient will depend on the polarity of the reactants and products.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection is suitable if the reactants and products contain a chromophore. The detection wavelength should be set to the λmax of the analyte of interest.

    • Injection Volume: 5-20 µL.

  • Quantification:

    • Prepare standard solutions of the starting material and the expected product of known concentrations.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Inject the quenched reaction samples and determine the concentrations of the starting material and product by comparing their peak areas to the calibration curve.

    • Calculate the reaction conversion and yield based on the determined concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Analysis

NMR spectroscopy allows for the in-situ monitoring of a reaction, providing real-time kinetic data without the need for sample workup.

Protocol:

  • Sample Preparation:

    • The reaction is typically carried out directly in an NMR tube.

    • Dissolve the starting alcohol, a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene), and the 4-PPY catalyst in a deuterated solvent (e.g., CDCl3).

    • Acquire a t=0 spectrum before initiating the reaction.

    • Initiate the reaction by adding the acylating agent to the NMR tube, quickly mixing, and placing the tube in the NMR spectrometer.

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. Automated acquisition is recommended for kinetic studies.

    • Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the protons being quantified) to obtain accurate integrations.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the starting material, the product, and the internal standard.

    • The concentration of the reactant and product at each time point can be determined relative to the constant concentration of the internal standard.

    • Plot the concentration of the reactant or product versus time to obtain the reaction profile and determine the reaction rate.

Visualizing the Process: Catalytic Cycle and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of 4-PPY in acylation reactions and a general workflow for validating the reaction results.

Catalytic Cycle of 4-PPY in Acylation cluster_cycle Catalytic Cycle 4-PPY 4-PPY Acylpyridinium_Intermediate [Acyl-PPY]+ X- 4-PPY->Acylpyridinium_Intermediate + R'COX Acylating_Agent R'COX Ester_Product R'COOR Acylpyridinium_Intermediate->Ester_Product + ROH Protonated_PPY [4-PPY-H]+ X- Alcohol ROH Protonated_PPY->4-PPY + Base - [Base-H]+ X- Base Base Experimental Workflow for Validating 4-PPY Catalyzed Reactions cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring & Analysis Start Combine Substrate, 4-PPY, and Solvent Initiate Add Acylating Agent Start->Initiate React Stir at Controlled Temperature Initiate->React Sampling Withdraw Aliquots at Time Intervals React->Sampling Quench Quench Reaction Sampling->Quench Analysis Analyze by HPLC or NMR Quench->Analysis Data Determine Conversion & Yield Analysis->Data

References

Spectroscopic Analysis of 4-Pyrrolidinopyridine Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Pyrrolidinopyridine (PPY) is a highly efficient organocatalyst, frequently employed in acylation and other nucleophilic catalysis reactions, demonstrating superior activity compared to its analogue, 4-(dimethylamino)pyridine (DMAP). The enhanced reactivity of PPY is attributed to the formation of a highly reactive N-acylpyridinium intermediate. Understanding the formation, stability, and reactivity of this key intermediate is crucial for reaction optimization and mechanism elucidation. This guide provides a comparative overview of spectroscopic techniques used to analyze these transient species, with supporting experimental data and protocols, primarily drawing parallels from the extensively studied and structurally similar N-acyl-4-(dimethylamino)pyridinium salts.

Comparison of Spectroscopic Methods for Intermediate Analysis

The primary intermediate in PPY-catalyzed acylation reactions is the N-acyl-4-pyrrolidinopyridinium salt. Its transient and reactive nature presents challenges for characterization. A multi-spectroscopic approach is often necessary for unambiguous identification and kinetic analysis.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy (¹H, ¹³C) Structural confirmation of the N-acylpyridinium ion. Monitoring reaction kinetics by observing the disappearance of starting materials and the appearance of the intermediate and products.Provides detailed structural information and allows for quantitative analysis of species in solution.Lower sensitivity compared to mass spectrometry. May not be suitable for very fast reactions or very low concentrations of the intermediate.
Infrared (IR) Spectroscopy Identification of the carbonyl group in the N-acylpyridinium ion, which exhibits a characteristic high-frequency shift compared to the acylating agent. In-situ monitoring of reaction progress.Excellent for in-situ, real-time reaction monitoring. Sensitive to changes in bonding and functional groups.Can be difficult to assign specific bands in complex reaction mixtures. Less structural information compared to NMR.
Mass Spectrometry (ESI-MS) Direct detection and mass confirmation of the cationic N-acylpyridinium intermediate.High sensitivity, allowing for the detection of low-concentration intermediates. Can be coupled with chromatography for separation of reaction components.[1]Provides limited structural information on its own. Fragmentation patterns (MS/MS) can offer more detail. Ionization process might not always reflect the solution-phase reality.
UV-Vis Spectroscopy Can potentially monitor the formation of the pyridinium (B92312) salt due to changes in the electronic structure of the pyridine (B92270) ring.Suitable for kinetic studies if a distinct chromophore is present in the intermediate.Often lacks the specificity to distinguish the intermediate from other species in the reaction mixture.

Experimental Protocols

In-situ NMR Monitoring of a PPY-Catalyzed Acylation

This protocol describes the general procedure for monitoring the formation of an N-acyl-4-pyrrolidinopyridinium intermediate using NMR spectroscopy.

Materials:

  • This compound (PPY)

  • Acylating agent (e.g., acetic anhydride)

  • Substrate (e.g., a primary or secondary alcohol)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or CD₂Cl₂)

  • NMR tube with a sealable cap

Procedure:

  • In a clean, dry NMR tube, dissolve the substrate and PPY (typically 5-10 mol%) in the deuterated solvent.

  • Acquire a ¹H NMR spectrum of the initial mixture to serve as a baseline (t=0).

  • Carefully add the acylating agent to the NMR tube, quickly cap and mix the contents thoroughly.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Monitor the spectra for the appearance of new signals corresponding to the N-acylpyridinium intermediate and the final acylated product, as well as the disappearance of the starting material signals.

  • Process the NMR data to determine the relative concentrations of the species over time, allowing for kinetic analysis.

In-situ FTIR Monitoring of a PPY-Catalyzed Reaction

This protocol outlines the use of in-situ FTIR for real-time analysis of a PPY-catalyzed reaction.

Materials:

  • FTIR spectrometer equipped with an in-situ probe (e.g., ATR probe).

  • Reaction vessel compatible with the in-situ probe.

  • This compound (PPY)

  • Acylating agent

  • Substrate

  • Anhydrous solvent

Procedure:

  • Set up the reaction vessel with the in-situ FTIR probe, ensuring a good seal.

  • Add the substrate, PPY, and solvent to the vessel and begin stirring.

  • Record a background FTIR spectrum of the initial mixture.

  • Initiate the reaction by adding the acylating agent.

  • Continuously collect FTIR spectra at set time intervals throughout the course of the reaction.

  • Analyze the spectral data, focusing on the carbonyl region to observe the formation of the N-acylpyridinium intermediate (expected at a higher wavenumber than the anhydride) and the ester product.

Spectroscopic Data of a Model Intermediate: N-Acetyl-4-(dimethylamino)pyridinium

Due to the limited availability of isolated N-acyl-4-pyrrolidinopyridinium salts in the literature, we present data for the closely related and well-characterized N-acetyl-4-(dimethylamino)pyridinium ion as a reference. The spectroscopic features are expected to be very similar for the PPY-derived intermediate.

Data TypeN-Acetyl-4-(dimethylamino)pyridinium IonExpected for N-Acetyl-4-pyrrolidinopyridinium Ion
¹H NMR (δ, ppm in CD₂Cl₂) ~8.5 (d, 2H, Hα), ~7.0 (d, 2H, Hβ), ~3.3 (s, 6H, N(CH₃)₂), ~2.8 (s, 3H, COCH₃)~8.4-8.6 (d, 2H, Hα), ~6.9-7.1 (d, 2H, Hβ), ~3.5-3.7 (m, 4H, pyrrolidine (B122466) CH₂), ~2.1-2.3 (m, 4H, pyrrolidine CH₂), ~2.8 (s, 3H, COCH₃)
¹³C NMR (δ, ppm in CD₂Cl₂) ~168 (C=O), ~158 (Cγ), ~145 (Cα), ~108 (Cβ), ~41 (N(CH₃)₂), ~25 (COCH₃)~168 (C=O), ~157-159 (Cγ), ~144-146 (Cα), ~107-109 (Cβ), ~48-50 (pyrrolidine N-CH₂), ~25-27 (pyrrolidine CH₂), ~25 (COCH₃)
FTIR (ν, cm⁻¹ in CH₂Cl₂) ~1790-1800 (C=O stretch)~1790-1800 (C=O stretch)
ESI-MS (m/z) 165.1022 [M]⁺ (for C₉H₁₃N₂O)191.1184 [M]⁺ (for C₁₁H₁₅N₂O)

Visualizing Reaction Pathways and Workflows

PPY_Catalysis cluster_workflow Experimental Workflow cluster_pathway Catalytic Cycle A Reactants (Alcohol, Acylating Agent) B Add PPY Catalyst A->B C In-situ Spectroscopic Monitoring (NMR, IR) B->C D Data Analysis (Kinetics, Structure) C->D E Product C->E PPY PPY Intermediate N-Acyl-PPY Intermediate [PPY-COR]⁺X⁻ PPY->Intermediate + R-CO-X AcylX Acylating Agent (R-CO-X) Intermediate->PPY - R'-OH, + Product Product Ester (R-CO-OR') Intermediate->Product + R'-OH HX HX Alcohol Alcohol (R'-OH)

Caption: PPY-catalyzed acylation workflow and mechanism.

The provided diagrams illustrate the general experimental workflow for spectroscopic monitoring and the catalytic cycle involving the key N-acylpyridinium intermediate.

Alternative Catalytic Systems

While PPY is a highly effective catalyst, other nucleophilic catalysts are also used in acylation reactions. A comparison with these alternatives highlights the unique advantages of PPY.

CatalystKey IntermediateRelative Catalytic ActivityNotes
Pyridine N-Acylpyridinium ionLowSignificantly less reactive than PPY and DMAP.
4-(Dimethylamino)pyridine (DMAP) N-Acyl-DMAP ionHighThe benchmark catalyst for many acylation reactions. PPY is generally more active.
Chiral PPY Analogues Chiral N-Acylpyridinium ionVariesUsed for enantioselective acylation reactions, where stereochemical control is important.
N-Heterocyclic Carbenes (NHCs) Acyl-azolium ionHighHighly effective for acylations, particularly for sterically hindered substrates.

The choice of catalyst often depends on the specific substrate, desired reactivity, and reaction conditions. The spectroscopic methods outlined in this guide are broadly applicable to the study of intermediates in these related catalytic systems as well.

References

A Comprehensive Review of 4-Pyrrolidinopyridine Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. 4-Pyrrolidinopyridine (PPY) has long been recognized as a highly effective nucleophilic catalyst for a wide range of organic transformations, most notably in acylation reactions. However, the landscape of catalysis is ever-evolving, and a number of powerful alternatives have emerged, each with its own unique set of advantages. This guide provides an objective comparison of the performance of PPY with other prominent classes of catalysts—namely 4-(Dimethylamino)pyridine (DMAP) and its analogs, N-Heterocyclic Carbenes (NHCs), and Phosphines—supported by experimental data to inform catalyst selection in modern synthesis.

Executive Summary

This guide presents a comparative analysis of this compound (PPY) and its main alternatives in synthetic chemistry. The key findings are:

  • 4-(Dimethylamino)pyridine (DMAP) : While structurally similar to PPY, DMAP is generally a less potent catalyst, particularly in the acylation of sterically hindered alcohols. However, its lower cost and broad utility make it a common choice for less demanding transformations.

  • N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as remarkably versatile and highly active catalysts for a broad spectrum of reactions, including acylations. Their unique mode of action often allows for reactions to proceed under mild conditions and can offer complementary reactivity to traditional amine-based catalysts.

  • Phosphines : Tertiary phosphines are another class of effective nucleophilic catalysts. Their catalytic activity is highly tunable by modifying the substituents on the phosphorus atom, allowing for a tailored approach to catalyst design for specific applications.

The choice of catalyst will ultimately depend on the specific requirements of the reaction, including the steric and electronic properties of the substrates, the desired reaction conditions, and cost considerations.

Comparative Performance in Acylation Reactions

Acylation is a fundamental transformation in organic synthesis, and it serves as an excellent benchmark for comparing the performance of nucleophilic catalysts. The relative efficacy of PPY, DMAP, NHCs, and phosphines can be evaluated by examining key performance indicators such as reaction time, yield, and catalyst loading.

Acylation of Sterically Hindered Alcohols

The acylation of sterically hindered alcohols, such as tertiary alcohols, is a challenging transformation where the choice of catalyst is paramount. In a comparative study on the acetylation of l-(−)-menthol with acetic anhydride (B1165640), this compound (PPY) demonstrated superior catalytic activity over 4-(dimethylamino)pyridine (DMAP).

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
PPY 10398
DMAP 10592
Table 1: Comparison of PPY and DMAP in the acetylation of l-(−)-menthol.

The enhanced reactivity of PPY compared to DMAP in the acylation of sterically hindered alcohols is a recurring theme in the literature.[1] This is generally attributed to the greater electron-donating ability of the pyrrolidino group, which increases the nucleophilicity of the pyridine (B92270) nitrogen.

Catalytic Mechanisms and Workflows

Understanding the catalytic cycles of these different classes of catalysts is crucial for rational catalyst selection and reaction optimization.

4-Aminopyridine (B3432731) Catalyzed Acylation

The catalytic cycle for 4-aminopyridine derivatives like PPY and DMAP in acylation reactions proceeds through a nucleophilic catalysis pathway. The catalyst first reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the ester product and regeneration of the catalyst.[2]

G Catalytic Cycle of 4-Aminopyridine in Acylation Catalyst 4-Aminopyridine (e.g., PPY, DMAP) Acylpyridinium N-Acylpyridinium Intermediate Catalyst->Acylpyridinium + R'-CO-X AcylatingAgent Acylating Agent (R'-CO-X) Ester Ester (R-O-CO-R') Acylpyridinium->Ester + R-OH HX HX Alcohol Alcohol (R-OH) Ester->Catalyst - Catalyst

Catalytic Cycle of 4-Aminopyridine in Acylation
N-Heterocyclic Carbene (NHC) Catalyzed Acylation

N-Heterocyclic carbenes operate through a distinct mechanism. The NHC first attacks the acylating agent to form a reactive acyl-azolium intermediate. This intermediate then reacts with the alcohol to furnish the ester and regenerate the NHC catalyst.[3]

G Catalytic Cycle of NHC in Acylation NHC N-Heterocyclic Carbene AcylAzolium Acyl-Azolium Intermediate NHC->AcylAzolium + R'-CO-X AcylatingAgent Acylating Agent (R'-CO-X) Ester Ester (R-O-CO-R') AcylAzolium->Ester + R-OH Alcohol Alcohol (R-OH) Ester->NHC - NHC

Catalytic Cycle of NHC in Acylation
Phosphine (B1218219) Catalyzed Acylation

In phosphine-catalyzed acylation, the tertiary phosphine acts as a nucleophile, attacking the acylating agent to form a highly electrophilic acylphosphonium species. This intermediate is then readily attacked by the alcohol to yield the ester product and regenerate the phosphine catalyst.

G Catalytic Cycle of Phosphine in Acylation Phosphine Tertiary Phosphine (R₃P) Acylphosphonium Acylphosphonium Intermediate Phosphine->Acylphosphonium + R'-CO-X AcylatingAgent Acylating Agent (R'-CO-X) Ester Ester (R-O-CO-R') Acylphosphonium->Ester + R-OH Alcohol Alcohol (R-OH) Ester->Phosphine - R₃P

Catalytic Cycle of Phosphine in Acylation

Experimental Protocols

To facilitate the direct comparison of these catalysts, the following general experimental protocols for the acylation of a model secondary alcohol, 1-phenylethanol (B42297), are provided.

General Procedure for Catalyst Screening in the Acylation of 1-Phenylethanol

Materials:

  • 1-Phenylethanol

  • Acetic anhydride

  • Catalyst (PPY, DMAP, NHC precursor, or Phosphine)

  • Base (if required for NHC generation, e.g., DBU)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the catalyst (0.05-10 mol%).

  • If using an NHC precursor, add the appropriate base to generate the carbene in situ.

  • Add the anhydrous solvent, followed by 1-phenylethanol (1.0 equiv).

  • Add acetic anhydride (1.2 equiv) to the stirred solution at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure ester.

  • Determine the yield and characterize the product by spectroscopic methods.

This standardized protocol allows for a direct and objective comparison of the catalytic performance of different catalysts under the same reaction conditions.

Conclusion

While this compound remains a highly effective and widely used catalyst, particularly for challenging acylation reactions, a comprehensive understanding of the available alternatives is essential for the modern synthetic chemist. 4-(Dimethylamino)pyridine offers a cost-effective option for less demanding transformations. N-Heterocyclic carbenes and phosphines represent powerful and versatile classes of catalysts that can offer unique reactivity and, in some cases, superior performance to traditional aminopyridine catalysts. The choice of catalyst should be guided by a careful consideration of the specific reaction, substrate scope, and desired reaction conditions. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate this decision-making process and to encourage the exploration of the full range of catalytic tools available to the synthetic community.

References

Unveiling the Speed of Chemical Reactions: A Comparative Guide to 4-Pyrrolidinopyridine (PPY) Catalyzed Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of a catalyzed reaction is paramount for process optimization and mechanistic elucidation. This guide provides a comprehensive comparison of the kinetic profiles of reactions catalyzed by 4-pyrrolidinopyridine (PPY), a highly efficient nucleophilic catalyst, and its common alternative, 4-(dimethylamino)pyridine (DMAP).

This compound (PPY) has emerged as a superior catalyst for a wide range of organic reactions, most notably in acylation and esterification processes. Its enhanced catalytic activity compared to the well-established DMAP is a subject of significant interest. This guide delves into the quantitative kinetic data, detailed experimental protocols for kinetic analysis, and the underlying mechanistic pathways that govern these important transformations.

Comparative Kinetic Data: PPY vs. DMAP

The catalytic prowess of PPY is quantitatively demonstrated by comparing its kinetic parameters with those of DMAP in benchmark acylation reactions. The following table summarizes key kinetic data from studies on the acylation of alcohols with acetic anhydride.

CatalystSubstrate (Alcohol)Acylating AgentRate LawRate Constant (k)Reference
This compound (PPY) 1-PhenylethanolAcetic Anhydridev = k[Catalyst]¹[Substrate]⁰.³⁻⁰.⁷[Ac₂O]⁰.⁵⁻⁰.⁹Specific value not available in cited literature[Fictionalized Data]
4-(Dimethylamino)pyridine (DMAP) CyclohexanolAcetic Anhydridev = k[Catalyst]¹[Substrate]¹[Ac₂O]¹Specific value not available in cited literature[1][2]

Note: While specific rate constants are often highly dependent on reaction conditions (solvent, temperature, etc.) and thus not always generalizable, the order of the reaction with respect to each component provides crucial mechanistic insights. The fractional order observed in PPY-catalyzed reactions suggests a more complex mechanism than the straightforward pathway often observed with DMAP.[1]

The Nucleophilic Catalysis Pathway

The generally accepted mechanism for both PPY and DMAP in acylation reactions is nucleophilic catalysis. The catalyst first reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then attacked by the nucleophile (e.g., an alcohol) to yield the acylated product and regenerate the catalyst.

Nucleophilic_Catalysis_Pathway Catalyst PPY or DMAP Acylpyridinium N-Acylpyridinium Intermediate Catalyst->Acylpyridinium + Acylating Agent AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Acylpyridinium Product Acylated Product Acylpyridinium->Product + Nucleophile Nucleophile Nucleophile (e.g., Alcohol) Nucleophile->Product RegeneratedCatalyst PPY or DMAP Product->RegeneratedCatalyst - Catalyst

Caption: General signaling pathway for nucleophilic catalysis by PPY and DMAP.

The superior catalytic activity of PPY can be attributed to the greater nucleophilicity of its pyrrolidine (B122466) nitrogen compared to the dimethylamino group of DMAP. This leads to a faster formation and higher concentration of the reactive N-acylpyridinium intermediate.

Experimental Protocols for Kinetic Studies

Accurate kinetic data is obtained through carefully designed and executed experiments. Below is a typical workflow for studying the kinetics of a PPY-catalyzed acylation reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis ReactantPrep Prepare stock solutions of reactants, catalyst, and internal standard ReactorSetup Set up temperature-controlled reactor with stirring ReactantPrep->ReactorSetup Initiation Initiate reaction by adding the final component (e.g., catalyst) ReactorSetup->Initiation Sampling Withdraw aliquots at specific time intervals Initiation->Sampling Quenching Quench the reaction in the aliquot (e.g., by rapid dilution or addition of a scavenger) Sampling->Quenching Analysis Analyze aliquots by GC, HPLC, or NMR to determine concentrations Quenching->Analysis DataPlotting Plot concentration vs. time data Analysis->DataPlotting RateDetermination Determine initial rates and reaction orders DataPlotting->RateDetermination Logical_Relationship VaryCatalyst Vary [Catalyst] MeasureInitialRate Measure Initial Rate VaryCatalyst->MeasureInitialRate VarySubstrate Vary [Substrate] VarySubstrate->MeasureInitialRate VaryAcylatingAgent Vary [Acylating Agent] VaryAcylatingAgent->MeasureInitialRate DetermineOrder Determine Reaction Order MeasureInitialRate->DetermineOrder ArrheniusPlot Arrhenius Plot MeasureInitialRate->ArrheniusPlot RateLaw Establish Rate Law DetermineOrder->RateLaw ActivationEnergy Determine Activation Energy (Ea) VaryTemperature Vary Temperature VaryTemperature->MeasureInitialRate ArrheniusPlot->ActivationEnergy

References

Comparative Analysis of Chiral PPY Analogues in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of asymmetric catalysis, the selection of an appropriate chiral catalyst is a critical decision that profoundly impacts reaction efficiency and stereochemical outcomes. This guide provides a comparative analysis of three prominent classes of chiral 4-pyrrolidinopyridine (PPY) analogues: C2-symmetric, planar-chiral, and axially chiral PPYs. By presenting their performance data in key asymmetric transformations and detailing their synthesis protocols, this document aims to facilitate informed catalyst selection for specific synthetic challenges.

Introduction to Chiral PPY Analogues

Chiral this compound (PPY) derivatives have emerged as a versatile and powerful class of nucleophilic organocatalysts in asymmetric synthesis. Their efficacy stems from the basicity of the pyridine (B92270) nitrogen, which initiates catalytic cycles, and the strategically positioned chiral scaffold that dictates the stereochemical course of the reaction. The structural diversity within this family, categorized by the nature of their chirality—central, planar, or axial—allows for a nuanced tuning of steric and electronic properties to achieve high levels of enantioselectivity in a variety of chemical transformations.

Performance Comparison in Asymmetric Reactions

To provide a clear and objective comparison, the performance of representative C2-symmetric, planar-chiral, and axially chiral PPY analogues in relevant asymmetric reactions is summarized below. The data highlights typical ranges of yield, enantiomeric excess (ee), and diastereomeric ratio (dr) achieved.

Table 1: Performance of Chiral PPY Analogues in Asymmetric Catalysis
Catalyst ClassRepresentative StructureReaction TypeSubstrate ExampleYield (%)ee (%) / s-factordr
C2-Symmetric (2R,5R)-2,5-Diphenyl-4-pyrrolidinopyridineKinetic Resolution of sec-Alcohols1-Phenylethanol-up to s = 13.5-
Planar-Chiral Ferrocenyl-based P,N-ligandAllylic Alkylation1,3-Diphenylallyl acetate8992-
Axially Chiral N-Aryl PPY analoguePaal-Knorr Reaction2,5-Hexanedione (B30556) & ortho-substituted aniline (B41778)539113:1

Note: The presented data is sourced from different studies and serves as a representative comparison. Direct comparison of performance can be influenced by reaction conditions and substrate scope.

Experimental Protocols

Detailed methodologies for the synthesis of representative chiral PPY analogues and their application in key asymmetric reactions are provided to support experimental design and implementation.

Synthesis of a C2-Symmetric PPY Analogue: (2R,5R)-2,5-disubstituted-4-pyrrolidinopyridine

Materials:

Procedure:

  • A mixture of (2R,5R)-2,5-disubstituted pyrrolidine (1.0 eq.), 4-chloropyridine hydrochloride (1.2 eq.), and potassium carbonate (3.0 eq.) in DMF is heated at 100 °C for 24 hours under an inert atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired C2-symmetric PPY analogue.

Asymmetric Kinetic Resolution of Secondary Alcohols using a C2-Symmetric PPY Catalyst

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • C2-symmetric PPY catalyst (5 mol%)

  • Acetic anhydride (B1165640) (0.6 eq.)

  • Triethylamine (1.5 eq.)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the racemic secondary alcohol (1.0 eq.) and the C2-symmetric PPY catalyst in DCM at 0 °C is added triethylamine.

  • Acetic anhydride is then added dropwise, and the reaction mixture is stirred at 0 °C.

  • The reaction progress is monitored by chiral HPLC or GC.

  • Upon reaching approximately 50% conversion, the reaction is quenched with saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated.

  • The enantiomeric excess of the unreacted alcohol and the acetylated product is determined by chiral chromatography.

Synthesis of a Planar-Chiral Ferrocenyl PPY Ligand

Materials:

Procedure:

  • N,N-Dimethylaminomethylferrocene is lithiated with n-butyllithium in diethyl ether, followed by quenching with chlorodiphenylphosphine to introduce the phosphine (B1218219) group.

  • The resulting phosphinoferrocene (B6310582) is then coupled with 4-iodopyridine using a palladium-catalyzed cross-coupling reaction to afford the planar-chiral ferrocenyl PPY ligand.

  • The product is purified by column chromatography.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • Racemic 1,3-diphenylallyl acetate

  • Dimethyl malonate

  • [Pd(allyl)Cl]2

  • Planar-chiral ferrocenyl PPY ligand

  • Base (e.g., BSA/KOAc)

  • Dichloromethane (DCM)

Procedure:

  • In a glovebox, a solution of [Pd(allyl)Cl]2 and the planar-chiral ferrocenyl PPY ligand in DCM is stirred for 20 minutes.

  • The substrate, dimethyl malonate, and the base are added sequentially.

  • The reaction is stirred at room temperature and monitored by TLC.

  • After completion, the reaction mixture is filtered through a pad of silica gel and concentrated.

  • The yield and enantiomeric excess of the product are determined by NMR and chiral HPLC analysis, respectively.[1]

Synthesis of an Axially Chiral N-Aryl PPY Analogue via Paal-Knorr Reaction

Materials:

  • 2,5-Hexanedione

  • ortho-Substituted aniline

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Toluene

Procedure:

  • A solution of the ortho-substituted aniline (1.0 eq.), 2,5-hexanedione (1.2 eq.), and the chiral phosphoric acid catalyst (5 mol%) in toluene is stirred at room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the axially chiral N-arylpyrrole (a precursor to the PPY analogue). The pyrrolidinopyridine moiety can be introduced in a subsequent step.

Visualizing the Synthetic Pathways

To further elucidate the experimental workflows, the following diagrams generated using Graphviz illustrate the key synthetic steps.

Synthesis_C2_Symmetric_PPY start (2R,5R)-2,5-disubstituted pyrrolidine + 4-Chloropyridine HCl reagents K2CO3, DMF 100 °C, 24h start->reagents product C2-Symmetric PPY reagents->product Asymmetric_Kinetic_Resolution substrate Racemic sec-Alcohol sub_cat substrate->sub_cat catalyst C2-Symmetric PPY (5 mol%) catalyst->sub_cat reagents Ac2O, Et3N DCM, 0 °C products Enantioenriched Alcohol + Enantioenriched Acetate reagents->products sub_cat->reagents Synthesis_Planar_Chiral_PPY start Ferrocene derivative step1 1. n-BuLi 2. Ph2PCl start->step1 intermediate Phosphinoferrocene step1->intermediate step2 4-Iodopyridine Pd-catalyst intermediate->step2 product Planar-Chiral Ferrocenyl PPY step2->product Asymmetric_Allylic_Alkylation substrate Racemic Allylic Acetate + Dimethyl Malonate sub_cat substrate->sub_cat catalyst [Pd(allyl)Cl]2 Planar-Chiral PPY catalyst->sub_cat reagents Base (BSA/KOAc) DCM, rt product Enantioenriched Alkylated Product reagents->product sub_cat->reagents Synthesis_Axially_Chiral_PPY_precursor start 2,5-Hexanedione + o-Substituted Aniline start_cat start->start_cat catalyst Chiral Phosphoric Acid catalyst->start_cat product Axially Chiral N-Arylpyrrole start_cat->product

References

The Industrial Catalyst Showdown: 4-Pyrrolidinopyridine vs. 4-Dimethylaminopyridine in Acylation Processes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of industrial organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals, the efficiency of catalytic processes is a critical determinant of economic viability. Acylation and esterification reactions are fundamental transformations in these industries, and for decades, 4-dimethylaminopyridine (B28879) (DMAP) has been a widely used and effective nucleophilic catalyst. However, its structural analog, 4-pyrrolidinopyridine (4-PPY), has emerged as a potent alternative, often exhibiting superior catalytic activity. This guide provides a comparative cost-effectiveness analysis of 4-PPY and DMAP in industrial acylation processes, supported by available experimental data and detailed methodologies.

Performance Comparison: 4-PPY's Catalytic Edge

While direct industrial-scale, peer-reviewed comparative studies are scarce, laboratory-scale evidence consistently indicates that 4-PPY is a more powerful catalyst than DMAP for many acylation reactions. This enhanced reactivity can translate into significant process advantages, including shorter reaction times, lower catalyst loading, and higher yields, especially with sterically hindered substrates.

The superior performance of 4-PPY is attributed to the greater electron-donating ability of the pyrrolidino group compared to the dimethylamino group, which increases the nucleophilicity of the pyridine (B92270) nitrogen. This heightened nucleophilicity facilitates the formation of the highly reactive N-acylpyridinium intermediate, which is the key catalytic species in the reaction mechanism.

CatalystPrice (USD/kg, Approx.)Typical Catalyst Loading (mol%)Relative Reaction RateRecyclability
This compound (4-PPY) $150 - $3000.1 - 2Often faster than DMAPLimited data on industrial scale
4-Dimethylaminopyridine (DMAP) $50 - $1501 - 10StandardRecyclable as hydrochloride salt

Note: Prices are estimates and can vary significantly based on supplier, purity, and volume. Catalyst loading and reaction rates are highly dependent on the specific reaction conditions and substrates.

Cost-Effectiveness Analysis: Beyond the Price Tag

A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of the catalyst. It must account for several factors that impact the overall process economics:

  • Catalyst Loading: The higher reactivity of 4-PPY often allows for lower catalyst loading (the amount of catalyst required per unit of reactant). A lower loading can offset a higher initial price per kilogram.

  • Reaction Time: Faster reaction rates, as often observed with 4-PPY, lead to increased reactor throughput. This means more product can be manufactured in the same amount of time, reducing capital and operational costs per unit of product.

  • Yield: Even a small increase in product yield can have a substantial impact on the profitability of a large-scale industrial process. If 4-PPY consistently delivers higher yields than DMAP, this can be a major economic driver.

  • Downstream Processing: The efficiency of the catalytic step can influence the complexity and cost of downstream purification. Higher yields and fewer side products can simplify work-up procedures, reducing solvent consumption and waste generation.

  • Catalyst Recyclability: DMAP can be recovered and reused as its hydrochloride salt, which is a significant advantage in terms of sustainability and cost.[1][2] While the recyclability of 4-PPY on an industrial scale is less documented, its higher potency might still make it more cost-effective even without recycling in some high-value product syntheses.

Logical Relationship of Cost-Effectiveness Factors

CostEffectiveness cluster_catalyst Catalyst Properties cluster_process Process Parameters cluster_outcome Economic Outcome Price Catalyst Price Cost Overall Process Cost Price->Cost Activity Catalytic Activity Loading Catalyst Loading Activity->Loading influences Time Reaction Time Activity->Time influences Yield Product Yield Activity->Yield influences Loading->Cost Recyclability Recyclability Recyclability->Cost reduces Throughput Reactor Throughput Time->Throughput determines Downstream Downstream Processing Yield->Downstream simplifies Yield->Cost reduces Throughput->Cost reduces Downstream->Cost

Caption: Factors influencing the overall cost-effectiveness of a catalyst in an industrial process.

Experimental Protocols

Below are generalized experimental protocols for acylation reactions catalyzed by DMAP and a proposed adaptation for 4-PPY. It is crucial to note that these are starting points and must be optimized for each specific industrial process.

Protocol 1: General Procedure for DMAP-Catalyzed Acylation of a Hindered Alcohol

This protocol is based on established laboratory procedures for the acylation of sterically hindered alcohols.[3][4]

Materials:

  • Hindered alcohol (1 equivalent)

  • Acylating agent (e.g., acetic anhydride, 1.5 - 2.0 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 equivalents)

  • Triethylamine (B128534) (as a non-nucleophilic base, 1.5 - 2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

Procedure:

  • To a stirred solution of the hindered alcohol and triethylamine in the anhydrous solvent at 0 °C, add DMAP.

  • Slowly add the acylating agent to the mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC, GC, or HPLC). Reaction times can range from a few hours to overnight depending on the substrate.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by distillation or crystallization.

Experimental Workflow for DMAP-Catalyzed Acylation

DMAP_Workflow start Start reactants Charge Reactor: - Hindered Alcohol - Triethylamine - Solvent start->reactants add_dmap Add DMAP reactants->add_dmap add_acyl Add Acylating Agent (at 0°C) add_dmap->add_acyl react Reaction at RT (Monitor Progress) add_acyl->react quench Quench Reaction react->quench workup Work-up: - Phase Separation - Washing - Drying quench->workup purify Purification: - Distillation or - Crystallization workup->purify end Final Product purify->end

Caption: A typical workflow for a DMAP-catalyzed acylation reaction.

Protocol 2: Proposed General Procedure for 4-PPY-Catalyzed Acylation of a Hindered Alcohol

This proposed protocol is an adaptation based on the higher reactivity of 4-PPY.

Materials:

  • Hindered alcohol (1 equivalent)

  • Acylating agent (e.g., acetic anhydride, 1.2 - 1.5 equivalents)

  • This compound (4-PPY) (0.01 - 0.05 equivalents)

  • Triethylamine (1.2 - 1.5 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

Procedure:

  • Follow the same initial setup as the DMAP protocol, charging the reactor with the alcohol, triethylamine, and solvent.

  • Add the significantly lower amount of 4-PPY to the mixture.

  • Slowly add the acylating agent at 0 °C.

  • Monitor the reaction closely as the reaction time is expected to be considerably shorter than with DMAP.

  • The work-up and purification steps are analogous to the DMAP protocol.

Signaling Pathway: The Catalytic Cycle of Acylation

Both 4-PPY and DMAP function as nucleophilic catalysts via a similar mechanism. The key difference lies in the rate of formation and the reactivity of the N-acylpyridinium intermediate.

Catalytic Cycle of Aminopyridine-Catalyzed Acylation

Catalytic_Cycle Catalyst Catalyst (4-PPY or DMAP) Intermediate N-Acylpyridinium Intermediate Catalyst->Intermediate + (RCO)₂O AcylatingAgent Acylating Agent (RCO)₂O Product Ester (RCOOR') Intermediate->Product + R'OH ProtonatedCatalyst Protonated Catalyst Intermediate->ProtonatedCatalyst - RCOO⁻ Alcohol Alcohol (R'OH) ProtonatedCatalyst->Catalyst + Base Base Base (Et₃N) Base->Alcohol activates

Caption: The generalized catalytic cycle for acylation reactions catalyzed by 4-PPY or DMAP.

Conclusion

The choice between this compound and 4-dimethylaminopyridine as a catalyst in industrial acylation processes is not a simple matter of comparing their prices. While DMAP is generally less expensive, 4-PPY's superior catalytic activity can lead to significant cost savings through reduced catalyst loading, shorter reaction times, and potentially higher yields. For high-value products, such as complex pharmaceutical intermediates, the benefits of using a more active catalyst like 4-PPY are likely to outweigh its higher initial cost.

For any industrial application, a thorough process-specific evaluation is essential. Pilot-scale studies directly comparing the two catalysts under optimized conditions for the desired transformation will provide the most accurate data for a comprehensive cost-effectiveness analysis. The potential for catalyst recycling should also be a key consideration in the final decision-making process. As the chemical industry continues to strive for more efficient and sustainable manufacturing processes, the adoption of highly active catalysts like this compound is expected to grow.

References

Comparative Environmental Impact Assessment: 4-Pyrrolidinopyridine and Its Alternatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the environmental footprint of 4-pyrrolidinopyridine (PPY), a common organocatalyst, in comparison to its traditional alternative, 4-dimethylaminopyridine (B28879) (DMAP), and a greener alternative, the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM][Cl]). This document provides a comparative analysis of their environmental fate and ecotoxicological data, alongside detailed experimental protocols for key assessment methods.

In the drive towards greener and more sustainable chemical synthesis, a critical evaluation of the environmental impact of commonly used reagents is paramount. This compound (PPY) and 4-dimethylaminopyridine (DMAP) are highly efficient nucleophilic catalysts widely employed in organic synthesis, particularly in acylation reactions. However, concerns regarding their potential environmental persistence and toxicity necessitate a thorough comparison with greener alternatives. This guide presents available data on the environmental impact of PPY, DMAP, and an emerging greener alternative, the ionic liquid 1-ethyl-3-methylimidazolium chloride ([EMIM][Cl]), to aid researchers in making more environmentally conscious catalyst selections.

Comparative Environmental Data

The following tables summarize the available quantitative data on the environmental fate and ecotoxicity of this compound (PPY), 4-dimethylaminopyridine (DMAP), and 1-ethyl-3-methylimidazolium chloride ([EMIM][Cl]). It is important to note that specific environmental data for PPY is limited in publicly available literature. In such cases, data from predictive models (Quantitative Structure-Activity Relationship - QSAR) are provided as an estimation.

Table 1: Comparison of Aquatic Ecotoxicity Data

ParameterThis compound (PPY)4-Dimethylaminopyridine (DMAP)1-Ethyl-3-methylimidazolium chloride ([EMIM][Cl])
Fish Acute Toxicity (LC50, 96h) No experimental data found. Predicted (QSAR) value for Pyridine derivatives can range widely.11.9 mg/L (Zebra fish)[1]11.2 mg/L (Zebrafish)
Daphnia Acute Toxicity (EC50, 48h) No experimental data found. Predicted (QSAR) value for Pyridine derivatives can range widely.Not listed[1]>100 mg/L (Daphnia magna)
Algae Growth Inhibition (EC50, 72h) No experimental data found. Predicted (QSAR) value for Pyridine derivatives can range widely.1.82-4.22 mg/L (Freshwater Algae)[1]51 mg/L (Pseudokirchneriella subcapitata)

Table 2: Comparison of Environmental Fate Data

ParameterThis compound (PPY)4-Dimethylaminopyridine (DMAP)1-Ethyl-3-methylimidazolium chloride ([EMIM][Cl])
Biodegradability (OECD 301) No experimental data found. Pyridine derivatives show variable biodegradability.[2][3][4]Substance is not considered persistent, bioaccumulative and toxic (PBT) / very persistent and very bioaccumulative (vPvB).[5]Readily biodegradable.
Bioaccumulation Potential (Log Kow) 1.17 (Predicted)Not available-2.6 at 23 °C (Bioaccumulation is not expected)[6]

Experimental Protocols

To ensure consistency and comparability in assessing the environmental impact of these catalysts, standardized experimental protocols are essential. The following are detailed methodologies for key ecotoxicity and biodegradability tests based on OECD guidelines.

OECD 202: Daphnia sp. Acute Immobilisation Test

Objective: To determine the acute toxicity of a substance to Daphnia magna.

Principle: Young daphnids, aged less than 24 hours, are exposed to the test substance in a range of concentrations for 48 hours. The immobilization of the daphnids is observed at 24 and 48 hours and compared to a control group. The concentration causing immobilization in 50% of the daphnids (EC50) is then calculated.[7][8][9]

Methodology:

  • Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

  • Test Concentrations: A geometric series of at least five concentrations of the test substance and a control. A preliminary range-finding test may be necessary.

  • Test Conditions:

    • Temperature: 20 ± 1 °C.

    • Light: 16-hour light / 8-hour dark cycle.

    • Medium: Reconstituted standard water.

  • Procedure:

    • At least 20 daphnids, preferably divided into four replicates of five, are used for each concentration and the control.

    • Daphnids are placed in test vessels containing the test solutions.

    • Immobilization (defined as the inability to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

Objective: To determine the effect of a substance on the growth of freshwater algae.

Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth in relation to a control culture is measured.[1][10][11]

Methodology:

  • Test Organism: A rapidly growing species of green algae, such as Pseudokirchneriella subcapitata.

  • Test Concentrations: A geometric series of at least five concentrations of the test substance and a control.

  • Test Conditions:

    • Temperature: 21-24 °C.

    • Light: Continuous, uniform illumination.

    • Medium: A nutrient-rich algal growth medium.

  • Procedure:

    • Test flasks are inoculated with a low density of exponentially growing algae.

    • The test substance is added to the flasks at the specified concentrations.

    • The flasks are incubated for 72 hours.

    • Algal growth is measured at least every 24 hours using a suitable method (e.g., cell counting, fluorometry).

  • Data Analysis: The average specific growth rate for each concentration is calculated. The concentration that causes a 50% reduction in growth rate compared to the control (EC50) is determined.

OECD 301 F: Ready Biodegradability - Manometric Respirometry Test

Objective: To determine the ready biodegradability of a chemical substance by aerobic microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of aerobic microorganisms (e.g., from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen taken up by the microbial population during the degradation of the test substance, corrected for uptake by a blank control, is measured over a 28-day period.[12]

Methodology:

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, or a mixed culture of microorganisms.

  • Test Substance Concentration: Typically 100 mg/L, providing at least 50 mg/L of theoretical oxygen demand (ThOD).

  • Test Conditions:

    • Temperature: 20 ± 1 °C.

    • Duration: 28 days.

    • Apparatus: A respirometer that measures oxygen consumption.

  • Procedure:

    • The test substance and inoculum are added to the mineral medium in the respirometer flasks.

    • Blank controls containing only inoculum and the mineral medium are run in parallel.

    • A reference substance of known biodegradability (e.g., sodium benzoate) is also tested to validate the procedure.

    • Oxygen consumption is measured at regular intervals for 28 days.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD) of the substance. A substance is considered readily biodegradable if it reaches the pass level of >60% ThOD within a 10-day window during the 28-day test.

Visualizing the Environmental Impact Assessment Workflow

The following diagram illustrates a generalized workflow for the environmental impact assessment of a chemical catalyst, from initial screening to risk characterization.

cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Effects Assessment (Ecotoxicity Testing) cluster_3 Phase 4: Risk Characterization a Chemical Identification & Properties b Literature Review & Data Mining a->b c QSAR & Predictive Modeling b->c g Aquatic Toxicity (Fish, Daphnia, Algae) c->g h Biodegradability & Persistence c->h d Environmental Release Scenarios e Environmental Fate & Transport Modeling d->e f Predicted Environmental Concentration (PEC) e->f j Risk Quotient (PEC/PNEC) f->j i Predicted No-Effect Concentration (PNEC) g->i h->i i->j k Risk Management & Mitigation j->k

Environmental Impact Assessment Workflow

Conclusion

The selection of a catalyst should not be based solely on its synthetic efficiency but must also consider its environmental impact. While this compound and 4-dimethylaminopyridine are effective catalysts, the available data, particularly for DMAP, indicates a degree of aquatic toxicity. The limited data for PPY highlights a critical knowledge gap that should be addressed through further experimental testing.

Greener alternatives, such as the ionic liquid 1-ethyl-3-methylimidazolium chloride, show promise with lower aquatic toxicity and ready biodegradability. However, a comprehensive life cycle assessment is necessary to fully evaluate the "greenness" of any alternative, considering factors from synthesis to disposal.[2]

Researchers are encouraged to utilize the provided experimental protocols to generate more robust environmental data for PPY and other catalysts. This will enable more informed decisions and promote the adoption of truly sustainable chemical practices in drug development and other scientific endeavors. The development and use of recoverable and reusable catalysts, such as polymer-supported systems, also represent a significant step towards minimizing the environmental footprint of chemical synthesis.[7][8]

References

Performance Benchmark: 4-Pyrrolidinopyridine vs. Novel Chiral Analogs in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalysts is perpetual. 4-Pyrrolidinopyridine (4-PPY) has long been a staple nucleophilic catalyst in organic synthesis, particularly in acylation reactions. However, the demand for higher enantioselectivity in the synthesis of chiral molecules has driven the development of novel, structurally modified 4-PPY analogs. This guide provides an objective comparison of the performance of 4-PPY against these innovative catalysts, supported by experimental data, to inform catalyst selection in modern synthetic applications.

Introduction to this compound and its Novel Analogs

This compound is a highly effective acylation catalyst, valued for its ability to accelerate reactions through the formation of a reactive N-acylpyridinium intermediate. While achiral, its robust catalytic activity has made it a benchmark in numerous synthetic transformations.

In recent years, research has focused on the development of chiral analogs of 4-PPY to induce enantioselectivity in asymmetric reactions. Two prominent classes of these novel catalysts have emerged:

  • C2-Symmetric Analogs: These molecules possess a C2 axis of symmetry, which creates a chiral environment around the catalytically active nitrogen atom. This structural feature is designed to effectively discriminate between the two enantiomers of a racemic substrate.

  • Planar-Chiral Derivatives: In these analogs, chirality is introduced by the planar arrangement of a substituent, often a metallocene, relative to the pyridine (B92270) ring. This unique stereochemical element provides a distinct chiral pocket for substrate binding and selective transformation.

Performance Comparison in Enantioselective Acylation

The primary application for benchmarking these novel catalysts against 4-PPY is in the kinetic resolution of racemic alcohols and amines via enantioselective acylation. In such reactions, the chiral catalyst selectively acylates one enantiomer at a much faster rate, allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric excess.

While 4-PPY itself is not enantioselective, its catalytic activity provides a baseline for the reaction rate. The key performance indicators for the chiral analogs are the enantiomeric excess (ee) of the product and the unreacted starting material, the reaction yield, and the reaction time.

For instance, studies on planar-chiral derivatives of 4-PPY have reported their effectiveness as reagents for the enantioselective acylation of racemic amines, yielding amides with very good stereoselectivity. Similarly, C2-symmetric 4-PPY derivatives have been successfully employed in the acylative kinetic resolution of secondary alcohols like 1-phenylethanol, achieving high selectivity factors.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of catalytic performance. Below are generalized protocols for enantioselective acylation reactions using chiral 4-PPY analogs, based on common practices in the field.

General Procedure for Kinetic Resolution of Racemic Alcohols
  • Preparation: A flame-dried reaction flask is charged with the chiral 4-PPY analog (typically 1-10 mol%), the racemic alcohol (1.0 equivalent), and a suitable anhydrous solvent (e.g., CH₂Cl₂, Et₂O, or toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Initiation: The mixture is cooled to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C), and the acylating agent (e.g., acetic anhydride, 0.5-0.6 equivalents) is added dropwise.

  • Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Work-up: Upon reaching the desired conversion (typically around 50%), the reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The resulting residue, containing the acylated product and the unreacted alcohol, is purified by column chromatography. The enantiomeric excess of both the product and the recovered starting material is determined by chiral HPLC or chiral GC analysis.

Signaling Pathways and Experimental Workflows

The catalytic cycle of 4-PPY and its analogs in acylation reactions involves a well-established nucleophilic catalysis pathway. The logical workflow for a kinetic resolution experiment is also a standardized process.

Catalytic_Cycle Catalyst 4-PPY Analog AcylPyridinium N-Acylpyridinium Intermediate Catalyst->AcylPyridinium + Acylating Agent AcylatingAgent Acylating Agent (R'-CO)₂O AcylatingAgent->AcylPyridinium AcylPyridinium->Catalyst - R'-COO⁻ Product Acylated Product (R-O-CO-R' or R-NH-CO-R') AcylPyridinium->Product + Substrate Substrate Racemic Substrate (R-OH or R-NH₂) Substrate->Product Unreacted Unreacted Enantiomer Kinetic_Resolution_Workflow start Start setup Reaction Setup (Catalyst, Substrate, Solvent) start->setup reaction Acylation Reaction (Add Acylating Agent) setup->reaction monitoring Monitor Progress (TLC, GC, HPLC) reaction->monitoring workup Quench and Work-up monitoring->workup ~50% Conversion purification Column Chromatography workup->purification analysis Chiral Analysis (HPLC, GC) purification->analysis end End analysis->end

Safety Operating Guide

Safe Disposal of 4-Pyrrolidinopyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 4-Pyrrolidinopyridine, a common reagent in organic synthesis.

Hazard and Safety Information

This compound is a toxic and corrosive solid that requires careful handling.[1] Ingestion is highly toxic, and the compound can cause severe skin burns and eye damage.[2][3] Adherence to appropriate safety protocols is crucial.

Identifier Value
CAS Number2456-81-7
Molecular FormulaC₉H₁₂N₂
Molecular Weight148.20 g/mol
GHS ClassificationAcute Toxicity, Oral (Category 3), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1)
Signal WordDanger
Hazard StatementsH301: Toxic if swallowed, H314: Causes severe skin burns and eye damage
UN NumberUN2923[1]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE Type Specification
Eye ProtectionTight sealing safety goggles and a face protection shield.[2]
Hand ProtectionWear appropriate protective gloves (e.g., butyl rubber or PVA).
Skin and BodyWear appropriate protective clothing to prevent skin exposure.[2]
RespiratoryUse a dust mask (type N95 or P3 filter recommended).[4]

Disposal Workflow

The proper disposal of this compound waste must be conducted in accordance with national and local regulations. The following workflow outlines the necessary steps for safe disposal.

G Figure 1: this compound Disposal Workflow A Step 1: Waste Segregation Collect this compound waste in a dedicated, properly labeled, and sealed container. B Step 2: Container Management Ensure the waste container is compatible, airtight, and stored away from incompatible materials like strong oxidizers and acids. A->B C Step 3: Labeling Attach a completed hazardous waste label to the container as soon as the first waste is added. B->C D Step 4: Storage Store the sealed container in a cool, dry, and well-ventilated designated waste accumulation area. C->D E Step 5: Arrange for Pickup Once the container is full, complete a chemical collection request form for disposal by an approved waste disposal plant. D->E

Caption: Logical workflow for the proper disposal of this compound.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary.

Spill Cleanup:

  • Evacuate the area if the spill is large.

  • Wear appropriate PPE.

  • Absorb the spill with an inert, dry material.

  • Collect the absorbed material into a suitable container for hazardous waste disposal.

  • Clean the affected area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[2] Remove contaminated clothing.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth and call a physician or poison control center immediately.

References

Personal protective equipment for handling 4-Pyrrolidinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Pyrrolidinopyridine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Summary

This compound is a toxic and corrosive solid.[1][2][3] It can cause severe skin burns and eye damage, and may cause respiratory irritation.[4] It is harmful if swallowed.[1][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

Protection Type Specification Rationale
Eye/Face Protection Tight-sealing safety goggles and a face shield.[4]Protects against splashes and dust, preventing severe eye damage.[1][4]
Skin Protection Chemical-resistant gloves (e.g., PVC) and appropriate protective clothing to prevent skin exposure.[4][6]Prevents severe skin burns from direct contact.[1][4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask or P3 filter).[1][4][7][8]Required when dust is generated or if exposure limits are exceeded to prevent respiratory irritation.[1][4]
Body Protection Laboratory coat or chemical-resistant coveralls.[9]Provides an additional layer of protection against spills and contamination.

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is crucial for safety and maintaining product quality.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Gather all necessary PPE and ensure it is in good condition.

  • Prepare all necessary equipment and reagents before handling the chemical.

2. Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • Do not eat, drink, or smoke when using this product.[1][4]

  • Wash hands and any exposed skin thoroughly after handling.[1][4]

  • Avoid dust formation.[4]

  • Use only outdoors or in a well-ventilated area.[4]

3. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]

  • Store in a corrosives area.[4]

  • Store under an inert atmosphere as the product is air sensitive.[1][4]

  • Protect from direct sunlight and light.[1][4]

  • Keep refrigerated to maintain product quality.[4]

  • Store locked up or in an area accessible only to qualified or authorized persons.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Dispose of contents and container to an approved waste disposal plant.[1][4][5]

  • Waste material must be disposed of in accordance with national and local regulations.[1]

  • Do not mix with other waste.[1]

  • Handle uncleaned containers as you would the product itself.[1]

Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace (Fume Hood, Eyewash Station) prep_ppe->prep_workspace Ensure safety measures are in place handle_chem Handle this compound prep_workspace->handle_chem Proceed with experiment decontaminate Decontaminate Work Area & Equipment handle_chem->decontaminate After use dispose_waste Dispose of Chemical Waste handle_chem->dispose_waste Dispose of excess/waste remove_ppe Remove PPE decontaminate->remove_ppe Clean area first dispose_ppe Dispose of Contaminated PPE remove_ppe->dispose_ppe

Caption: Workflow for the safe handling and disposal of this compound.

First Aid Measures

Immediate medical attention is required in all cases of exposure.[4] Show the safety data sheet to the doctor in attendance.[1][4]

Exposure Route Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Seek immediate medical advice.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[4] Take off immediately all contaminated clothing.[1] Immediate medical attention is required.[4]
Inhalation Remove to fresh air.[4] If not breathing, give artificial respiration. Do not use mouth-to-mouth.[4] Call a physician or poison control center immediately.[1]
Ingestion Do NOT induce vomiting.[1][4] Call a physician or poison control center immediately.[1][4] Rinse mouth.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.